molecular formula C11H14N2O3 B1581239 Glycyl-L-phenylalanine CAS No. 3321-03-7

Glycyl-L-phenylalanine

货号: B1581239
CAS 编号: 3321-03-7
分子量: 222.24 g/mol
InChI 键: JBCLFWXMTIKCCB-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Gly-Phe is a dipeptide formed from glycine and L-phenylalanine residues. It has a role as a metabolite. It is an enantiomer of a Gly-Phe zwitterion.
Glycyl-L-phenylalanine has been reported in Arabidopsis thaliana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid
Source PubChem
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InChI

InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCLFWXMTIKCCB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
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DSSTOX Substance ID

DTXSID501344793
Record name (2S)-2-[(2-Aminoacetyl)amino]-3-phenylpropanoic acid
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Molecular Weight

222.24 g/mol
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CAS No.

3321-03-7
Record name Glycylphenylalanine
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Record name Glycyl-L-phenylalanine
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Record name (2S)-2-[(2-Aminoacetyl)amino]-3-phenylpropanoic acid
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Record name N-glycyl-3-phenylalanine
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Record name GLYCYL-L-PHENYLALANINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Glycyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for the dipeptide Glycyl-L-phenylalanine. The document details established chemical and enzymatic methodologies, presenting quantitative data where available, detailed experimental protocols, and visualizations of the core processes to aid in research and development.

Introduction

This compound is a dipeptide composed of the amino acids glycine (B1666218) and L-phenylalanine. Dipeptides are of significant interest in pharmaceutical and biotechnological research due to their roles as signaling molecules, their potential as therapeutic agents, and their use as building blocks in the synthesis of larger peptides and proteins. This guide explores the principal methods for synthesizing this compound, including chemical synthesis (both solution-phase and solid-phase) and enzymatic synthesis, providing a technical foundation for its production and application in research and drug development.

Chemical Synthesis of this compound

Chemical synthesis of peptides involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. To ensure the correct sequence and prevent unwanted side reactions, protecting groups are employed for the reactive functional groups not involved in peptide bond formation.

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis offers flexibility and scalability, making it a common method for producing dipeptides. The general strategy involves the activation of the carboxylic acid of a protected glycine derivative and its subsequent reaction with a protected L-phenylalanine derivative.

Workflow for Solution-Phase Synthesis of this compound:

G cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection & Hydrolysis Protect_Gly Protect Glycine (e.g., Boc-Gly-OH) Activate_Gly Activate Carboxyl Group of Boc-Gly-OH (e.g., with DCC/HOBt) Protect_Gly->Activate_Gly Protect_Phe Protect L-Phenylalanine (e.g., H-Phe-OMe) Couple Couple with H-Phe-OMe Protect_Phe->Couple Activate_Gly->Couple Deprotect_Boc Remove Boc Group (e.g., with TFA) Couple->Deprotect_Boc Hydrolyze_Ester Hydrolyze Methyl Ester (e.g., with LiOH) Deprotect_Boc->Hydrolyze_Ester Purification Purification (e.g., HPLC) Hydrolyze_Ester->Purification

Caption: Workflow for the solution-phase synthesis of this compound.

Experimental Protocol: Solution-Phase Synthesis using DCC/HOBt

This protocol outlines a representative solution-phase synthesis of this compound using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents.

Materials:

  • N-Boc-glycine (Boc-Gly-OH)

  • L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Lithium hydroxide (B78521) (LiOH)

  • Methanol (B129727) (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Activation of N-Boc-glycine:

    • Dissolve N-Boc-glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise with constant stirring.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in DCM and add TEA or DIPEA (2.5 eq) to neutralize the hydrochloride salt.

    • Filter the DCU from the activated N-Boc-glycine solution and add the filtrate to the L-phenylalanine methyl ester solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up:

    • Filter off any further DCU precipitate.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-Gly-Phe-OMe.

  • Boc Deprotection:

    • Dissolve the protected dipeptide in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

  • Saponification (Ester Hydrolysis):

    • Dissolve the resulting methyl ester in a mixture of methanol and water.

    • Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Final Work-up and Isolation:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Quantitative Data for Solution-Phase Synthesis (Analogous Reaction)

Coupling ReagentBaseSolventReaction Time (h)Yield (%)Reference
DCC/HOBtTEADCM/DMF12-24~85[1]
HBTUDIPEADMF2-4>90[2]

Note: Yields are based on the synthesis of a similar dipeptide, Boc-Pro-Phe-OH, and may vary for this compound.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a widely used method for producing peptides, where the peptide is assembled stepwise while attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common approach.

Workflow for Solid-Phase Synthesis of this compound:

G Start Start with Wang Resin Load_Phe Load Fmoc-Phe-OH onto Resin Start->Load_Phe Fmoc_Deprotection_Phe Fmoc Deprotection of Phe Load_Phe->Fmoc_Deprotection_Phe Couple_Gly Couple Fmoc-Gly-OH Fmoc_Deprotection_Phe->Couple_Gly Fmoc_Deprotection_Gly Fmoc Deprotection of Gly Couple_Gly->Fmoc_Deprotection_Gly Cleavage Cleave from Resin and Remove Side-Chain Protecting Groups Fmoc_Deprotection_Gly->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for the solid-phase synthesis of this compound.

Experimental Protocol: Fmoc/tBu Solid-Phase Synthesis

This protocol outlines the synthesis of this compound on Wang resin using the Fmoc/tBu strategy.

Materials:

  • Wang resin

  • Fmoc-L-phenylalanine (Fmoc-Phe-OH)

  • Fmoc-glycine (Fmoc-Gly-OH)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt

  • Base: DIPEA

  • Deprotection reagent: 20% Piperidine (B6355638) in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

  • Solvents: DMF, DCM

  • Washing solvents: Methanol (MeOH), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 30-60 minutes in a reaction vessel.

  • Loading of the First Amino Acid (Fmoc-Phe-OH):

    • Activate Fmoc-Phe-OH (3-5 eq) with HBTU/HOBt (3-5 eq) and DIPEA (6-10 eq) in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the phenylalanine residue.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of the Second Amino Acid (Fmoc-Gly-OH):

    • Activate Fmoc-Gly-OH (3-5 eq) with HBTU/HOBt (3-5 eq) and DIPEA (6-10 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Final Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the glycine residue.

    • Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.

    • Filter to separate the resin and collect the filtrate containing the crude peptide.

  • Precipitation and Isolation:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Quantitative Data for Solid-Phase Synthesis

ResinCoupling ReagentCleavage CocktailTypical Crude Purity (%)Overall Yield (%)Reference
WangHBTU/HOBt95% TFA>7050-70[3][4]
Rink AmidePyBOP/DIPEA95% TFA>7050-70[4]

Note: Yields are general estimates for dipeptide synthesis and can vary based on the specific sequence and reaction conditions.

Enzymatic Synthesis of this compound

Enzymatic peptide synthesis offers several advantages over chemical methods, including high stereospecificity, mild reaction conditions, and the avoidance of protecting groups for the amino and carboxyl termini. Proteases such as thermolysin and chymotrypsin (B1334515) are commonly used for this purpose.

Thermolysin-Catalyzed Synthesis

Thermolysin is a thermostable metalloproteinase that preferentially cleaves peptide bonds on the N-terminal side of hydrophobic amino acids, such as phenylalanine. Under specific conditions, the equilibrium of the reaction can be shifted towards synthesis.

Workflow for Thermolysin-Catalyzed Synthesis:

G Substrates N-Protected Glycine (e.g., Z-Gly-OH) + L-Phenylalanine Ester (e.g., H-Phe-OMe) Reaction Enzymatic Condensation in Buffer/Organic Co-solvent Substrates->Reaction Enzyme Thermolysin Enzyme->Reaction Product_Formation Formation of Z-Gly-Phe-OMe Reaction->Product_Formation Deprotection Removal of Protecting Groups Product_Formation->Deprotection Purification Purification Deprotection->Purification

Caption: Workflow for the thermolysin-catalyzed synthesis of this compound derivatives.

Experimental Protocol: Thermolysin-Catalyzed Synthesis

This protocol describes the synthesis of a protected form of this compound using thermolysin.

Materials:

  • N-Benzyloxycarbonyl-glycine (Z-Gly-OH)

  • L-phenylalanine methyl ester (H-Phe-OMe)

  • Thermolysin

  • Buffer solution (e.g., Tris-HCl, pH 7-8)

  • Organic co-solvent (e.g., ethyl acetate)

  • Catalytic hydrogenation reagents (for Z-group removal, e.g., H₂, Pd/C)

  • Saponification reagents (for ester hydrolysis, e.g., LiOH)

Procedure:

  • Reaction Setup:

    • Dissolve Z-Gly-OH and H-Phe-OMe in a suitable buffer solution, potentially with an organic co-solvent to improve solubility and shift the equilibrium towards synthesis.

  • Enzyme Addition:

    • Add thermolysin to the reaction mixture.

  • Incubation:

    • Incubate the mixture at a controlled temperature (e.g., 37-40 °C) with gentle agitation for several hours to days, monitoring product formation by HPLC.

  • Product Isolation:

    • The product, Z-Gly-Phe-OMe, often precipitates from the aqueous solution and can be collected by filtration.

  • Deprotection:

    • Remove the Z-group by catalytic hydrogenation.

    • Hydrolyze the methyl ester using a base such as LiOH.

  • Purification:

    • Purify the final this compound product by recrystallization or chromatography.

Quantitative Data for Thermolysin-Catalyzed Synthesis (Analogous Reaction)

Acyl DonorAcyl AcceptorEnzymepHTime (h)Yield (%)Reference
Z-Asp-OHH-Phe-OMeThermolysin7.01~90[5]
Z-Phe-OHH-Leu-NH₂Thermolysin7.52>95[6]

Note: Yields are for similar dipeptide syntheses and demonstrate the potential efficiency of thermolysin.

Chymotrypsin-Catalyzed Synthesis

α-Chymotrypsin is a serine protease that also shows a preference for cleaving peptide bonds adjacent to aromatic amino acids like phenylalanine. It can be used for peptide synthesis under kinetically controlled conditions.

Experimental Protocol: α-Chymotrypsin-Catalyzed Synthesis

This protocol is based on the synthesis of a similar dipeptide, N-Ac-Phe-Gly-NH₂.[7]

Materials:

  • N-Acetyl-glycine ethyl ester (Ac-Gly-OEt) (as an example acyl donor)

  • L-phenylalaninamide (H-Phe-NH₂) (as an example acyl acceptor)

  • α-Chymotrypsin

  • Biphasic solvent system (e.g., ethyl acetate/buffer)

  • Buffer solution (pH ~9)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the acyl donor and acyl acceptor in a biphasic system.

  • Enzyme Addition: Initiate the reaction by adding α-chymotrypsin.

  • Incubation: Incubate at a controlled temperature (e.g., 35.8 °C) with stirring for a specific duration (e.g., 30.9 minutes).[7]

  • Reaction Quenching: Stop the reaction by adding acid to lower the pH and denature the enzyme.

  • Analysis and Purification: Analyze the product yield by HPLC and purify as necessary.

Quantitative Data for α-Chymotrypsin-Catalyzed Synthesis

Acyl DonorAcyl AcceptorEnzymepHTemperature (°C)Time (min)Yield (%)Reference
Ac-Phe-OEtGlycinamideα-Chymotrypsin8.9835.830.995.1[7]

Note: Data is for the synthesis of N-Ac-Phe-Gly-NH₂ and serves as a reference for the potential of chymotrypsin in dipeptide synthesis.

Biotechnological Synthesis

While direct fermentative production of specific dipeptides like this compound is not yet a widespread industrial process, research into L-amino acid ligases (LALs) shows promise for future biotechnological routes. These enzymes catalyze the ATP-dependent formation of dipeptides from unprotected amino acids.[3] The substrate specificity of some LALs includes the formation of dipeptides containing glycine and phenylalanine.[8]

Conceptual Workflow for L-amino Acid Ligase-based Synthesis:

G Substrates Glycine + L-Phenylalanine + ATP Reaction Enzymatic Ligation Substrates->Reaction Enzyme L-amino Acid Ligase (in whole cells or as isolated enzyme) Enzyme->Reaction Products This compound + ADP + Pi Reaction->Products Downstream Downstream Processing (Cell removal, Purification) Products->Downstream

Caption: Conceptual workflow for the biotechnological synthesis of this compound using L-amino acid ligase.

Currently, the industrial production of L-phenylalanine is well-established through the fermentation of genetically engineered microorganisms, such as Escherichia coli.[9][10] This readily available precursor can then be used in subsequent chemical or enzymatic synthesis steps to produce this compound.

Purification and Characterization

Purification

Regardless of the synthetic route, the crude this compound product must be purified to remove unreacted starting materials, byproducts, and reagents.

Preparative High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a highly effective method for obtaining high-purity this compound.

Typical HPLC Parameters:

  • Column: C18 stationary phase

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient of increasing Mobile Phase B

  • Detection: UV at 214 nm and 254 nm

Experimental Protocol: Preparative HPLC Purification [11]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition and filter through a 0.45 µm filter.

  • Injection and Fraction Collection: Inject the filtered sample onto an equilibrated preparative HPLC column and collect fractions as the main product peak elutes.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final product as a white, fluffy solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the dipeptide.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate molecular weight of the compound.[12]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.

Predicted Spectroscopic Data for this compound:

TechniquePredicted Features
¹H NMR Aromatic protons (7.2-7.4 ppm), α-protons of Gly and Phe, β-protons of Phe, amide proton.
¹³C NMR Carbonyl carbons, aromatic carbons, α- and β-carbons of the amino acid residues.
Mass Spec [M+H]⁺ at m/z ≈ 223.11

Conclusion

The synthesis of this compound can be achieved through various chemical and enzymatic methods. Solution-phase and solid-phase chemical syntheses are well-established and offer high yields, though they require the use of protecting groups and coupling reagents. Enzymatic synthesis using proteases like thermolysin and chymotrypsin provides a stereospecific and environmentally benign alternative. While direct fermentative production is still an emerging field, the availability of L-phenylalanine from established fermentation processes provides a ready starting material for subsequent synthetic steps. The choice of synthesis pathway will depend on factors such as the desired scale of production, purity requirements, and cost considerations. This guide provides the foundational knowledge and protocols to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

An In-Depth Technical Guide to Glycyl-L-phenylalanine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-phenylalanine is a dipeptide composed of the amino acids glycine (B1666218) and L-phenylalanine (B559525). This document provides a comprehensive overview of its chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. It details a standard protocol for its chemical synthesis and explores its primary role in biomedical research, particularly through its derivative, this compound 2-naphthylamide (GPN), a crucial tool for studying lysosomal function. Furthermore, this guide delves into the biological transport of dipeptides and the known signaling pathways modulated by its constituent amino acid, L-phenylalanine, offering insights into its potential physiological relevance and applications in drug development.

Core Properties of this compound

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1]

PropertyValueReference
CAS Number 3321-03-7[1][2][3]
Molecular Formula C₁₁H₁₄N₂O₃[4]
Molecular Weight 222.24 g/mol [4]
Melting Point ~264 °C (decomposition)[1]
Appearance White to off-white crystalline solid[1][4]
Solubility DMSO: 11.11 mg/mL (49.99 mM) with sonication, warming, and pH adjustment[4]
Water: Slightly soluble with sonication
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[4]

Synthesis of this compound

The following protocol outlines a common method for the chemical synthesis of this compound hydrochloride.

Materials
  • Benzyloxycarbonyl-glycyl-phenylalanine

  • Methanol (B129727)/dimethylformamide (1:1 mixture)

  • Palladium on charcoal (5% Pd)

  • Methanolic hydrochloric acid

  • Ether

  • Hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

Experimental Protocol
  • Dissolution: Dissolve 23 g of benzyloxycarbonyl-glycyl-phenylalanine in 250 ml of a 1:1 methanol/dimethylformamide mixture.

  • Hydrogenation: Add 1 g of 5% palladium on charcoal to the solution as a catalyst.

  • pH Maintenance: Subject the mixture to hydrogenation, maintaining a constant pH of 4.5 by the addition of methanolic hydrochloric acid.

  • Catalyst Removal: After the reaction is complete, remove the catalyst by filtration.

  • Concentration: Concentrate the filtrate in vacuo.

  • Precipitation: Precipitate the residue from methanol by adding ether to yield this compound hydrochloride.

Biological Significance and Experimental Applications

While this compound itself is a subject of biochemical interest, its derivative, this compound 2-naphthylamide (GPN), has found significant application as a molecular probe in cell biology.

Lysosomal Integrity and Function Assays using GPN

GPN is a cell-permeable substrate for the lysosomal enzyme Cathepsin C.[5] Upon entering the lysosome, GPN is hydrolyzed by Cathepsin C, leading to an accumulation of its products. This accumulation causes osmotic stress and subsequent rupture of the lysosomal membrane, releasing the lysosomal contents into the cytoplasm.[5] This property of GPN makes it an invaluable tool to:

  • Distinguish between lysosomes and endosomes: GPN selectively disrupts lysosomes, allowing researchers to differentiate between these two endocytic compartments.[5]

  • Study lysosomal calcium release: While initially believed to directly release calcium from lysosomes, it is now understood that GPN can evoke calcium release from the endoplasmic reticulum.[6]

A typical experimental workflow for investigating lysosomal integrity using GPN is depicted below.

GPN_Workflow cluster_cell Cellular Environment Cell Target Cells Lysosome Lysosome Cell->Lysosome GPN enters Hydrolysis Cathepsin C Hydrolysis Lysosome->Hydrolysis ER Endoplasmic Reticulum CaRelease Ca2+ Release ER->CaRelease Cytoplasm Cytoplasm Measurement Measure Cytosolic Markers/Ca2+ Cytoplasm->Measurement GPN GPN Addition GPN->Cell OsmoticLysis Osmotic Lysis Hydrolysis->OsmoticLysis OsmoticLysis->Cytoplasm Release of lysosomal contents CaRelease->Measurement

Caption: Experimental workflow for GPN-induced lysosomal disruption and subsequent measurement of cellular changes.

Dipeptide Transport

This compound, like other di- and tripeptides, is transported across the intestinal brush border membrane by the peptide transporter 1 (PepT1). This transporter is a key player in the absorption of dietary protein digestion products. Understanding the kinetics and specificity of dipeptide transporters is crucial for drug development, as they can be exploited to enhance the oral bioavailability of certain drugs.

A generalized workflow for a PepT1 transporter assay is outlined below. Such an assay can be adapted to study the transport of this compound.

PepT1_Assay Start Seed PepT1-expressing cells (e.g., Caco-2, MDCK) Incubate Incubate with labeled This compound Start->Incubate Wash Wash cells to remove extracellular dipeptide Incubate->Wash Lyse Lyse cells Wash->Lyse Quantify Quantify intracellular dipeptide concentration Lyse->Quantify Analyze Analyze transport kinetics (Km, Vmax) Quantify->Analyze

Caption: A typical workflow for a cell-based PepT1 transporter assay to study dipeptide uptake.

Signaling Pathways Associated with L-phenylalanine

While direct signaling pathways of this compound are not well-elucidated, its constituent amino acid, L-phenylalanine, is known to modulate several important cellular signaling cascades. These provide a basis for potential biological activities of the dipeptide following its hydrolysis.

LAT1-mTOR Pathway

L-phenylalanine is transported into cells via the L-type amino acid transporter 1 (LAT1). Intracellular L-phenylalanine can then activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7]

G-Protein Coupled Receptor (GPCR) Signaling

L-phenylalanine has been identified as a ligand for several G-protein coupled receptors (GPCRs), including the calcium-sensing receptor (CaSR) and GPR142.[8][9][10] Activation of these receptors by L-phenylalanine can lead to the release of gut hormones such as glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.[8][10]

The diagram below illustrates the signaling pathway of L-phenylalanine-induced GLP-1 secretion.

Phenylalanine_Signaling cluster_cell Enteroendocrine L-cell GPR142 GPR142 PLC PLC GPR142->PLC CaSR CaSR CaSR->PLC NaTransporter Na+-dependent Amino Acid Transporter Depolarization Membrane Depolarization NaTransporter->Depolarization IP3 IP3 PLC->IP3 CaRelease Ca2+ Release from ER IP3->CaRelease GLP1_Secretion GLP-1 Secretion CaRelease->GLP1_Secretion Depolarization->GLP1_Secretion L_Phe L-Phenylalanine L_Phe->GPR142 L_Phe->CaSR L_Phe->NaTransporter

Caption: Signaling pathways of L-phenylalanine leading to GLP-1 secretion in enteroendocrine L-cells.

Modulation of Glutamatergic Transmission

In the central nervous system, L-phenylalanine has been shown to modulate glutamatergic synaptic transmission, which is critical for learning and memory.

Conclusion

This compound is a simple dipeptide with significant utility in biomedical research, primarily through its derivative GPN. While its direct signaling roles are still under investigation, the known transport mechanisms and the signaling pathways of its constituent amino acid, L-phenylalanine, provide a strong foundation for future research into its physiological functions and potential as a lead compound or a prodrug moiety in drug development. The experimental protocols and data presented in this guide offer a valuable resource for researchers and scientists in their exploration of this and other dipeptides.

References

The Biological Activity of Glycyl-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-phenylalanine (Gly-Phe) is a dipeptide composed of the amino acids glycine (B1666218) and L-phenylalanine (B559525). As a product of protein digestion and catabolism, its direct biological activity as a signaling molecule is not extensively documented. Current evidence suggests that this compound is primarily a transient intermediate. It is efficiently absorbed in the small intestine via peptide transporters, after which it is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, glycine and L-phenylalanine. Therefore, the biological activity of orally or systemically administered this compound is predominantly determined by the distinct physiological roles of glycine and L-phenylalanine.

This technical guide provides an in-depth overview of the biological activities stemming from the constituent amino acids of this compound. It will detail their mechanisms of action, relevant signaling pathways, and quantitative data, along with experimental protocols for their investigation.

Absorption and Metabolism of this compound

Dipeptides such as this compound are transported across the apical membrane of intestinal enterocytes by the high-capacity, low-affinity H+/peptide cotransporter 1 (PEPT1). This process is highly efficient, often exceeding the absorption rate of free amino acids. Once inside the enterocytes, this compound is subject to hydrolysis by cytosolic peptidases, releasing free glycine and L-phenylalanine into the cytoplasm. These amino acids are then transported across the basolateral membrane into the bloodstream.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Gly-Phe This compound PEPT1 PEPT1 Transporter Gly-Phe->PEPT1 Uptake Hydrolysis Cytosolic Peptidases PEPT1->Hydrolysis Intracellular Transport Gly Glycine Hydrolysis->Gly Phe L-phenylalanine Hydrolysis->Phe AAT Amino Acid Transporters Gly->AAT Phe->AAT Blood_Gly Glycine AAT->Blood_Gly Efflux Blood_Phe L-phenylalanine AAT->Blood_Phe Efflux

Figure 1: Absorption and hydrolysis of this compound.

Biological Activity of Glycine

Glycine is the simplest amino acid and functions as a critical neurotransmitter and neuromodulator in the central nervous system (CNS). It also exhibits cytoprotective and anti-inflammatory properties in peripheral tissues.

Neurotransmission and Neuromodulation

a) Inhibitory Neurotransmission via Glycine Receptors (GlyRs)

Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem. It binds to ionotropic glycine receptors (GlyRs), which are ligand-gated chloride channels.[1] Activation of GlyRs leads to an influx of chloride ions (Cl-), causing hyperpolarization of the postsynaptic neuron and reducing its excitability.[1] This inhibitory action is crucial for motor control, respiratory rhythm, and pain processing.[2][3]

Glycine Glycine GlyR Glycine Receptor (GlyR) (Ligand-gated Cl- channel) Glycine->GlyR Binds to Cl_influx Cl- Influx GlyR->Cl_influx Opens Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Causes Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Leads to

Figure 2: Glycine inhibitory neurotransmission pathway.

b) Co-agonist at NMDA Receptors

In addition to its inhibitory role, glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor.[4][5] For the NMDA receptor to be activated by glutamate, glycine must also be bound to its distinct binding site on the GluN1 subunit.[4] This dual requirement makes the NMDA receptor a coincidence detector, crucial for synaptic plasticity, learning, and memory.[6]

Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 (Co-agonist) Ca_influx Ca2+ Influx NMDAR->Ca_influx Opens Plasticity Synaptic Plasticity (LTP, LTD) Ca_influx->Plasticity Initiates

Figure 3: Glycine as a co-agonist at the NMDA receptor.
Neuroprotective and Anti-inflammatory Effects

Glycine has demonstrated significant neuroprotective effects in models of ischemic stroke.[7][8] Its protective mechanisms include the inhibition of M1 microglial polarization, thereby reducing neuroinflammation, via the NF-κB p65/Hif-1α signaling pathway.[7][8] Additionally, glycine can mitigate oxidative stress and neuroapoptosis.[9]

Biological Activity of L-phenylalanine

L-phenylalanine is an essential amino acid and a precursor for the synthesis of the neurotransmitter tyrosine, and subsequently the catecholamines (dopamine, norepinephrine, and epinephrine). It also acts as a signaling molecule in the gastrointestinal tract and can modulate the activity of NMDA receptors at high concentrations.

Regulation of Gut Hormone Release via the Calcium-Sensing Receptor (CaSR)

L-phenylalanine is a potent stimulator of cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1) release from enteroendocrine cells in the gut. This effect is mediated by the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[10] L-phenylalanine acts as a positive allosteric modulator of the CaSR, enhancing its sensitivity to extracellular calcium.[11][12] Activation of the CaSR by L-phenylalanine in the presence of calcium leads to the activation of Gq/11 proteins, stimulation of phospholipase C (PLC), and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and calcium, ultimately triggering hormone secretion.[13]

L_Phe L-phenylalanine CaSR Calcium-Sensing Receptor (CaSR) L_Phe->CaSR Allosteric Modulator Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Hormone_release Gut Hormone Release (CCK, GLP-1) Ca_release->Hormone_release Leads to Start Culture Primary Hippocampal Neurons Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Baseline Record Baseline NMDA Current (Apply NMDA + Glycine) Patch->Baseline Apply_Phe Apply L-phenylalanine + NMDA + Glycine Baseline->Apply_Phe Record Record Modulated NMDA Current Apply_Phe->Record Washout Washout L-phenylalanine Record->Washout Analyze Analyze Current Amplitude and Generate Dose-Response Curve Washout->Analyze End Determine IC50 Analyze->End

References

The Genesis of a Dipeptide: An In-depth Technical Guide to the Discovery and History of Glycyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-phenylalanine, a simple dipeptide, holds a significant place in the history of biochemistry and peptide science. Its discovery and synthesis are intrinsically linked to the pioneering work of Emil Fischer at the turn of the 20th century, which laid the foundation for our understanding of proteins as polypeptide chains. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving significance of this compound. We delve into the classical chemical synthesis methods, early enzymatic approaches, and the physicochemical properties that define this molecule. Detailed experimental protocols, quantitative data, and visualizations of key concepts are presented to offer a thorough resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. While not a direct signaling molecule itself, its role as a tool in studying peptidase activity and transport mechanisms, along with the signaling capabilities of its constituent amino acid, L-phenylalanine (B559525), underscores its continued relevance.

Discovery and Historical Context

The story of this compound begins not with its own isolation from a natural source, but with the revolutionary advancements in peptide chemistry led by the German chemist Emil Fischer. Awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine (B94841) syntheses, Fischer's subsequent research focused on the structure of proteins. He proposed that proteins were composed of amino acids linked together by what he termed "peptide bonds." To prove this hypothesis, he embarked on the systematic synthesis of peptides in the laboratory.

While the first dipeptide he synthesized and reported in 1901 was glycyl-glycine, the methodologies he developed were universally applicable to other amino acids. The first synthesis of this compound, though not pinpointed to a single publication, undoubtedly occurred in the early 20th century using the techniques established in Fischer's laboratory. This work was crucial in demonstrating that amino acids could be linked in a defined sequence, a cornerstone of modern molecular biology.

Chemical Synthesis: The Fischer Method

The classical approach to synthesizing this compound, as pioneered by Emil Fischer, is a multi-step solution-phase synthesis. This method, while laborious by modern standards, was a landmark achievement in organic chemistry.

Experimental Protocol: Fischer Synthesis of this compound

Objective: To synthesize this compound from glycine (B1666218) and L-phenylalanine using the Fischer peptide synthesis method.

Materials:

  • Glycine

  • L-Phenylalanine

  • Thionyl chloride (SOCl₂)

  • Ethanol (B145695) (absolute)

  • Chloroacetyl chloride

  • Diethyl ether

  • Ammonia (aqueous solution)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (B86663) (anhydrous)

Methodology:

  • Esterification of L-Phenylalanine:

    • Suspend L-phenylalanine in absolute ethanol.

    • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.

    • Reflux the mixture for 2-3 hours.

    • Remove the excess ethanol and thionyl chloride under reduced pressure to obtain L-phenylalanine ethyl ester hydrochloride as a white solid.

    • Neutralize with a saturated solution of sodium bicarbonate and extract the free ester into diethyl ether.

    • Dry the ethereal solution with anhydrous sodium sulfate and evaporate the solvent to yield L-phenylalanine ethyl ester.

  • Preparation of Chloroacetylglycine:

    • Dissolve glycine in an aqueous solution of sodium hydroxide (B78521).

    • Cool the solution in an ice bath and add chloroacetyl chloride and a solution of sodium hydroxide simultaneously in portions, keeping the solution alkaline.

    • After the addition is complete, acidify the solution with hydrochloric acid.

    • The chloroacetylglycine will precipitate and can be collected by filtration, washed with cold water, and dried.

  • Coupling Reaction:

    • Dissolve L-phenylalanine ethyl ester and chloroacetylglycine in a suitable solvent such as chloroform (B151607) or ethyl acetate.

    • Heat the mixture under reflux for several hours.

    • Monitor the reaction for the formation of chloroacetylthis compound ethyl ester.

    • After the reaction is complete, wash the solution with dilute acid and then with a dilute base to remove unreacted starting materials.

    • Dry the organic layer and evaporate the solvent to obtain the crude chloroacetylated dipeptide ester.

  • Ammonolysis:

    • Dissolve the crude chloroacetylthis compound ethyl ester in a sealed tube with a concentrated aqueous solution of ammonia.

    • Heat the mixture at 100°C for several hours.

    • This step converts the chloroacetyl group to a glycyl group.

  • Hydrolysis and Purification:

    • After ammonolysis, hydrolyze the ethyl ester by adding a base such as sodium hydroxide.

    • Acidify the solution to precipitate the crude this compound.

    • The final product can be purified by recrystallization from hot water or a water/ethanol mixture. Early purification techniques would have relied heavily on fractional crystallization.

Fischer_Synthesis_Workflow cluster_phenylalanine L-Phenylalanine Modification cluster_glycine Glycine Modification cluster_coupling Coupling and Conversion Phe L-Phenylalanine Phe_ester L-Phenylalanine Ethyl Ester Phe->Phe_ester Esterification (Ethanol, SOCl₂) Coupled_ester Chloroacetylglycyl-L- phenylalanine Ethyl Ester Phe_ester->Coupled_ester Gly Glycine ClAcGly Chloroacetylglycine Gly->ClAcGly Acylation (Chloroacetyl chloride) ClAcGly->Coupled_ester Peptide Bond Formation GlyPhe_ester This compound Ethyl Ester Coupled_ester->GlyPhe_ester Ammonolysis (Aqueous Ammonia) GlyPhe This compound GlyPhe_ester->GlyPhe Saponification (Base Hydrolysis)

Fischer Synthesis of this compound

Early Enzymatic Synthesis: The Papain-Catalyzed Approach

In addition to chemical methods, early biochemists explored the use of enzymes to synthesize peptide bonds. The protease papain, extracted from papaya, was found to catalyze the formation of peptide bonds under specific conditions, essentially reversing its natural hydrolytic activity. This method offered the advantage of stereospecificity, ensuring the formation of the L-L dipeptide.

Experimental Protocol: Papain-Catalyzed Synthesis of this compound

Objective: To synthesize this compound from a glycine derivative and L-phenylalanine using papain.

Materials:

  • N-Carbobenzoxy-glycine (Cbz-Gly)

  • L-Phenylalanine anilide

  • Papain (crude preparation)

  • Citrate (B86180) buffer (pH 5.0)

  • Cysteine hydrochloride (as an activator for papain)

  • Toluene (B28343)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Methodology:

  • Preparation of the Reaction Mixture:

    • Dissolve Cbz-Gly and L-phenylalanine anilide in a minimal amount of ethanol.

    • Prepare a citrate buffer (pH 5.0) containing a small amount of cysteine hydrochloride to activate the papain.

    • Add the alcoholic solution of the amino acid derivatives to the citrate buffer.

    • Add a crude preparation of papain to the mixture.

    • A layer of toluene is often added to the top to prevent microbial growth during the long incubation period.

  • Incubation:

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for several days.

    • The desired product, Cbz-Glycyl-L-phenylalanine anilide, will precipitate out of the aqueous solution over time.

  • Isolation and Deprotection:

    • Collect the precipitate by filtration and wash it thoroughly with water and then with a solvent like ether to remove unreacted starting materials.

    • The protecting groups (carbobenzoxy and anilide) must then be removed. The anilide can be hydrolyzed under acidic conditions (e.g., refluxing with HCl). The carbobenzoxy group can be removed by catalytic hydrogenation.

  • Purification:

    • The final this compound product can be purified by recrystallization from water or ethanol/water mixtures.

Papain_Synthesis_Workflow CbzGly N-Carbobenzoxy-glycine ReactionMix Reaction Mixture (Citrate Buffer, pH 5.0) CbzGly->ReactionMix PheAnilide L-Phenylalanine anilide PheAnilide->ReactionMix Papain Papain (with Cysteine activator) Papain->ReactionMix Precipitate Precipitate: Cbz-Glycyl-L-phenylalanine anilide ReactionMix->Precipitate Incubation (several days) Hydrolysis Acid Hydrolysis (removes anilide) Precipitate->Hydrolysis Deprotection Catalytic Hydrogenation (removes Cbz group) Hydrolysis->Deprotection GlyPhe This compound Deprotection->GlyPhe Purification Purification (Recrystallization) GlyPhe->Purification

Papain-Catalyzed Synthesis Workflow

Physicochemical and Spectroscopic Data

The characterization of this compound relies on a combination of physical and spectroscopic techniques.

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Appearance White crystalline powder
Melting Point ~266 °C (decomposes)
Solubility Sparingly soluble in cold water; more soluble in hot water. Insoluble in ethanol and ether.
Optical Rotation [α]²⁰_D +36.5° (c=2, H₂O)
Spectroscopic Data
¹H NMR (D₂O, 400 MHz)δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 4.55 (t, 1H, α-H Phe), 3.75 (s, 2H, α-H Gly), 3.20 (dd, 1H, β-H Phe), 3.05 (dd, 1H, β-H Phe)
¹³C NMR (D₂O, 100 MHz)δ (ppm): 175.5 (C=O, Phe), 171.0 (C=O, Gly), 136.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.5 (Ar-CH), 56.0 (α-C, Phe), 42.0 (α-C, Gly), 37.5 (β-C, Phe)
Mass Spectrometry (ESI-) Major fragment ions (m/z): 221 [M-H]⁻, 162 [M-H-CH₂O₂]⁻ (loss of glycine carboxyl), 120 [phenylalnine-H]⁻, 74 [glycine-H]⁻. A characteristic fragmentation for C-terminal phenylalanine peptides is the loss of cinnamic acid.[1]

Biological Significance and Applications

While this compound itself is not known to be a primary signaling molecule, its biological relevance is significant in several contexts:

  • Intermediate in Protein Metabolism: As a dipeptide, it is an intermediate in the digestion and turnover of proteins. It is absorbed in the intestine via peptide transporters.

  • Substrate for Peptidases: this compound and its derivatives are widely used as substrates in assays to study the activity of various peptidases and proteases. For example, this compound 2-naphthylamide (GPN) is a well-known substrate for cathepsin C, and its hydrolysis within lysosomes leads to osmotic lysis, making it a valuable tool for studying lysosomal function.

  • Precursor to a Signaling Amino Acid: L-phenylalanine, one of its constituent amino acids, is a precursor for the synthesis of important neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2] L-phenylalanine itself can act as a signaling molecule, for instance, by activating the calcium-sensing receptor (CaSR) to stimulate the release of gut hormones like GLP-1.[3][4]

Biological_Relevance cluster_GlyPhe This compound cluster_applications Applications and Roles cluster_signaling Downstream Signaling of L-phenylalanine GlyPhe This compound Metabolism Protein Metabolism Intermediate GlyPhe->Metabolism Peptidase_Substrate Peptidase Substrate (e.g., Cathepsin C with GPN) GlyPhe->Peptidase_Substrate Precursor Precursor to L-phenylalanine GlyPhe->Precursor Hydrolysis Phe L-phenylalanine Precursor->Phe Neurotransmitters Neurotransmitters (Dopamine, Norepinephrine) Phe->Neurotransmitters Biosynthesis CaSR Calcium-Sensing Receptor (CaSR) Phe->CaSR Activation Gut_Hormones Gut Hormone Release (e.g., GLP-1) CaSR->Gut_Hormones Stimulation

Biological Roles and Relevance

Conclusion

The journey of this compound from its conceptual inception in the mind of Emil Fischer to its modern-day use as a biochemical tool encapsulates a century of progress in peptide science. Its synthesis was a critical step in validating the peptide theory of protein structure. While newer, more efficient methods of peptide synthesis have since been developed, understanding the historical context and the classical methods provides a valuable perspective for today's researchers. The continued use of this compound derivatives in studying fundamental cellular processes like lysosomal function demonstrates its enduring legacy. This guide has aimed to provide a comprehensive technical overview, bridging the historical discovery with the practical data and protocols relevant to contemporary scientific endeavors.

References

An In-depth Technical Guide to the Solubility of Glycyl-L-phenylalanine in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the dipeptide Glycyl-L-phenylalanine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines available data with a theoretical framework based on the physicochemical properties of the constituent amino acids and general principles of peptide solubility. Furthermore, a detailed experimental protocol for determining solubility via the gold-standard shake-flask method is provided, alongside a visual representation of the experimental workflow.

Theoretical Considerations: Predicting the Solubility of this compound

This compound is a dipeptide composed of glycine, the simplest amino acid with a single hydrogen atom as its side chain, and L-phenylalanine, an amino acid with a hydrophobic benzyl (B1604629) side chain. The solubility of this dipeptide is governed by the interplay between the polar peptide backbone and the nonpolar phenyl group.

  • In Aqueous Solutions: The presence of the polar amino and carboxyl termini, along with the peptide bond, allows for hydrogen bonding with water molecules. However, the hydrophobic nature of the phenylalanine residue is expected to limit its aqueous solubility compared to more polar dipeptides. Generally, dipeptides are more water-soluble than their parent amino acids due to the formation of the polar peptide bond.

  • In Organic Solvents: The nonpolar benzyl group of the phenylalanine residue suggests that this compound will exhibit some solubility in organic solvents. Solvents with a moderate polarity that can interact with both the polar and nonpolar regions of the molecule are likely to be effective. For highly hydrophobic peptides, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and alcohols are often used for initial solubilization.

  • Effect of pH: The solubility of this compound in aqueous solutions is expected to be pH-dependent. At its isoelectric point (pI), the dipeptide will exist as a zwitterion with a net neutral charge, typically resulting in minimum solubility. In acidic solutions (pH < pI), the carboxyl group will be protonated, and the amino group will be protonated, leading to a net positive charge and increased solubility. In basic solutions (pH > pI), the amino group will be deprotonated, and the carboxyl group will be deprotonated, resulting in a net negative charge and also increasing solubility.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for this compound is summarized in the table below. It is important to note that the conditions under which this data was obtained may not represent equilibrium solubility at a standard temperature.

SolventTemperatureSolubilityMethod/Remarks
Water60°C20 mg/mL (89.99 mM)Ultrasonic and warming and heat to 60°C required.[1]
WaterAmbientSlightly solubleSonication required.
Dimethyl Sulfoxide (DMSO)AmbientSlightly solubleHeating required.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[2][3][4]

3.1. Materials

  • This compound

  • Selected solvents of interest (e.g., water, ethanol, methanol, phosphate-buffered saline pH 7.4)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration:

    • Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the set temperature for a period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, the supernatant should be further clarified by either centrifugation at a high speed or filtration through a syringe filter (e.g., 0.22 µm). It is crucial to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.

  • Quantification:

    • Carefully withdraw a known aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor. This concentration represents the thermodynamic solubility of the dipeptide in the specific solvent at the given temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess this compound to solvent in vials equilibration Agitate in shaker bath at constant temperature (24-48 hours) prep->equilibration sedimentation Allow solid to sediment equilibration->sedimentation centrifuge_filter Centrifuge or filter supernatant sedimentation->centrifuge_filter aliquot Withdraw clear supernatant centrifuge_filter->aliquot dilute Dilute aliquot aliquot->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify result Solubility Result quantify->result

Caption: Experimental workflow for determining this compound solubility.

References

Spectroscopic Profile of Glycyl-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the dipeptide Glycyl-L-phenylalanine, a molecule of interest in various fields including biochemistry and pharmaceutical sciences. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. The ¹H and ¹³C NMR data provide information on the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for Glycyl-DL-phenylalanine in D₂O

Chemical Shift (ppm)Assignment
7.30 - 7.37Aromatic-H (Phenyl group)
4.50α-H (Phenylalanine residue)
3.67 - 3.78α-H (Glycine residue)
2.94 - 3.22β-H (Phenylalanine residue)

Data sourced from ChemicalBook for Glycyl-DL-phenylalanine.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

While a definitive experimental ¹³C NMR data table for this compound was not available in the surveyed resources, expected chemical shift ranges can be predicted based on the constituent amino acids and known dipeptide spectral characteristics.

AtomExpected Chemical Shift Range (ppm)
Carbonyl (COOH)170 - 180
Carbonyl (Amide)165 - 175
α-C (Phenylalanine)50 - 60
α-C (Glycine)40 - 50
β-C (Phenylalanine)35 - 45
Aromatic C (ipso)135 - 140
Aromatic C (ortho, meta, para)125 - 135
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. For peptides, the Amide I and Amide II bands are particularly diagnostic of the secondary structure.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200 - 3400N-H StretchAmine (N-terminus), Amide
3000 - 3100C-H StretchAromatic Ring
2850 - 3000C-H StretchAliphatic (α- and β-C)
~1650C=O Stretch (Amide I)Amide
~1550N-H Bend (Amide II)Amide
~1730C=O StretchCarboxylic Acid
1400 - 1600C=C StretchAromatic Ring
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₄N₂O₃
Molecular Weight222.24 g/mol [2]
Precursor m/z ([M+H]⁺)223.1077[2]
Key MS/MS Fragments (from [M+H]⁺)
m/z 205Loss of H₂O
m/z 177Loss of CO and H₂O
m/z 166

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy
  • Sample Preparation : Dissolve an accurately weighed sample of this compound (typically 5-10 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Data Acquisition :

    • ¹H NMR : Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • ¹³C NMR : Acquire a one-dimensional carbon spectrum, often using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., DSS or TSP for aqueous solutions).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid State (KBr Pellet) : Mix a small amount of the solid this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, place the sample in the beam path and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., a mixture of water, acetonitrile, and a small amount of formic acid for electrospray ionization).

  • Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI). For fragmentation studies, a tandem mass spectrometer (e.g., Q-TOF, ion trap) is required.

  • Data Acquisition :

    • Full Scan MS : Acquire a mass spectrum over a relevant m/z range to determine the mass of the molecular ion.

    • Tandem MS (MS/MS) : Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. Record the resulting product ion spectrum.

  • Data Analysis : Analyze the mass spectra to determine the accurate mass of the parent molecule and to identify the masses of the fragment ions. This information can be used to confirm the molecular formula and to deduce structural features of the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid State Preparation (e.g., KBr Pellet) Sample->Solid_Prep Solution_Prep Dilute Solution (for MS) Sample->Solution_Prep NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer Solid_Prep->IR MS Mass Spectrometer (ESI or MALDI) Solution_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectra (Molecular Ion, Fragment Ions) MS->MS_Data Interpretation Structural Elucidation & Characterization NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide: Conformational Analysis of Glycyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-phenylalanine (Gly-Phe), a simple dipeptide, serves as a fundamental model for understanding the conformational preferences of peptide backbones and the influence of aromatic side chains. Its conformational landscape, dictated by the rotational freedom around its backbone and side-chain torsion angles, is crucial for its biological activity, molecular interactions, and incorporation into larger peptide and protein structures. This guide provides a comprehensive technical overview of the experimental and computational methodologies used to elucidate the conformational properties of this compound in both the solid state and in solution.

Core Concepts in Gly-Phe Conformational Analysis

The conformation of this compound is primarily defined by a set of torsion angles (also known as dihedral angles). The key backbone torsion angles are:

  • Phi (φ): C'-N-Cα-C'

  • Psi (ψ): N-Cα-C'-N

  • Omega (ω): Cα-C'-N-Cα

The peptide bond (ω) is predominantly found in the planar trans conformation (ω ≈ 180°) due to its partial double-bond character, which minimizes steric hindrance. The flexibility of the Gly-Phe backbone, therefore, arises mainly from rotations around the φ and ψ angles.

The phenylalanine side chain also possesses rotational freedom, described by the chi (χ) angles:

  • Chi1 (χ₁): N-Cα-Cβ-Cγ

  • Chi2 (χ₂): Cα-Cβ-Cγ-Cδ₁

The interplay of these rotatable bonds, influenced by intramolecular hydrogen bonding, steric effects, and interactions with the surrounding environment (crystal packing or solvent), determines the populated conformational states of the dipeptide.

Experimental Methodologies

The conformational analysis of this compound relies on a combination of experimental techniques, primarily X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state.

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the molecular conformation of Gly-Phe within a crystal lattice.

Experimental Protocol:

  • Crystallization: Single crystals of this compound are grown from a suitable solvent, often an aqueous solution, through methods like slow evaporation or vapor diffusion. For instance, crystals of this compound p-toluenesulfonate and p-bromobenzenesulfonate have been grown from aqueous solutions.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The phases of the structure factors are then determined, often using direct methods or by the introduction of heavy atoms, to generate an initial electron density map. An atomic model of Gly-Phe is built into this map and refined against the experimental data to yield the final crystal structure with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the time-averaged conformation of molecules in solution. For Gly-Phe, ¹H and ¹³C NMR are the primary nuclei of interest.

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to minimize the solvent proton signal. The concentration is typically in the millimolar range.

  • Data Acquisition: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer.

    • 1D ¹H NMR: Provides initial information on the chemical shifts of the protons.

    • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in the assignment of proton resonances within the same amino acid residue.

    • 2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, further aiding in residue-specific assignments.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for determining the three-dimensional structure.

    • ¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon resonances.

  • Data Analysis:

    • Chemical Shift Analysis: The deviation of Cα and Cβ chemical shifts from random coil values can provide qualitative information about the backbone conformation.

    • ³J-Coupling Constant Analysis: The vicinal coupling constant between the amide proton and the α-proton (³J(HNHα)) is related to the backbone dihedral angle φ through the Karplus equation. This provides quantitative constraints on the φ angle.

    • NOE Restraint Analysis: The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. These distance restraints are used in molecular modeling to calculate a family of structures consistent with the experimental data.

Computational Modeling

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental data by providing a dynamic view of the conformational landscape of Gly-Phe in solution.

Methodology:

  • System Setup: An initial conformation of this compound (e.g., from a crystal structure or an extended conformation) is placed in a simulation box filled with explicit solvent molecules (e.g., water).

  • Force Field Selection: A suitable molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.

  • Energy Minimization: The initial system is energy-minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to reach a stable state.

  • Production Run: A long molecular dynamics simulation (nanoseconds to microseconds) is performed to sample the conformational space of the dipeptide.

  • Trajectory Analysis: The resulting trajectory is analyzed to determine the populations of different conformers, the distribution of dihedral angles, and the presence of intramolecular hydrogen bonds.

Quantitative Conformational Data

The following tables summarize key quantitative data from experimental and computational studies on this compound and its derivatives.

Table 1: Solid-State ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
Phe Cγ~137
Phe Cζ~129
Phe Cδ~128
Phe Cε~126
Gly Cα~43

Note: Chemical shifts are approximate and can vary slightly with the crystalline form and experimental conditions.

Table 2: Calculated Conformational Data for Ac-Gly-Phe-NH₂ in the Gas Phase

ConformerRelative Energy (kcal/mol)φ(Gly)ψ(Gly)φ(Phe)ψ(Phe)
C7eq0.00-8273-85148
C50.59179-178-168166
C7ax1.1374-71-86147

Data obtained from computational studies on the capped dipeptide, which serves as a model for the conformational preferences of the central peptide unit.

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of this compound.

experimental_workflow cluster_experimental Experimental Analysis cluster_solid_state Solid State (X-ray Crystallography) cluster_solution_state Solution State (NMR Spectroscopy) cluster_computational Computational Analysis cluster_integration Structure Determination & Analysis xtal_growth Crystal Growth xtal_data X-ray Diffraction Data Collection xtal_growth->xtal_data xtal_structure Structure Solution & Refinement xtal_data->xtal_structure solid_conf Solid-State Conformation xtal_structure->solid_conf nmr_sample Sample Preparation (in D2O) nmr_data 1D & 2D NMR Data Acquisition (COSY, NOESY) nmr_sample->nmr_data nmr_analysis Data Analysis (J-couplings, NOEs) nmr_data->nmr_analysis solution_conf Solution Conformational Ensemble nmr_analysis->solution_conf md_setup System Setup (Solvation) md_sim Molecular Dynamics Simulation md_setup->md_sim md_analysis Trajectory Analysis md_sim->md_analysis comp_landscape Conformational Energy Landscape md_analysis->comp_landscape final_model Integrated Conformational Model solid_conf->final_model solution_conf->final_model comp_landscape->final_model

Caption: Workflow for Gly-Phe conformational analysis.

Biological Relevance and Signaling

While the constituent amino acid, L-phenylalanine, is a precursor for neurotransmitters and can impact signaling pathways such as insulin (B600854) signaling, there is currently no direct evidence to suggest that the dipeptide this compound itself acts as a signaling molecule in biological systems.[1] Its primary biological role is as an intermediate in protein digestion and metabolism.

Conclusion

The conformational analysis of this compound provides fundamental insights into the factors governing peptide structure. A combination of X-ray crystallography, NMR spectroscopy, and computational modeling is essential for a complete understanding of its conformational preferences in different environments. The data and methodologies presented in this guide offer a robust framework for researchers and professionals in the fields of biochemistry, drug design, and materials science to study this and other small peptides.

References

An In-depth Technical Guide to the Thermochemical Properties of Glycyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of the dipeptide Glycyl-L-phenylalanine. The information herein is curated for professionals in research and development who require a detailed understanding of the energetic characteristics of this molecule for applications ranging from drug formulation to biochemical process design. This document summarizes available quantitative data, outlines detailed experimental protocols for their determination, and presents logical workflows for thermochemical analysis.

Core Thermochemical Data

The stability and energetic behavior of this compound under various conditions are defined by its fundamental thermochemical properties. While a complete experimental dataset for this specific dipeptide is not exhaustively available in publicly accessible literature, this section presents the known values and provides data for its constituent amino acids and analogous dipeptides for comparative purposes.

Table 1: Summary of Quantitative Thermochemical Data

PropertySymbolValue for this compound (Solid)Method
Molar MassM222.24 g/mol Calculation
Standard Enthalpy of Combustion, ΔcH°ΔcH°solid-5645.1 ± 1.8 kJ/mol[1]Combustion Calorimetry
Standard Enthalpy of Formation, ΔfH°ΔfH°solidData not available in cited literatureTypically from Combustion or Solution Calorimetry
Molar Heat Capacity, Cp,mCp,m(solid)Data not available in cited literatureDifferential Scanning Calorimetry (DSC)
Standard Molar Entropy, S°S°solidData not available in cited literatureDerived from Heat Capacity Measurements
Standard Gibbs Free Energy of Formation, ΔfG°ΔfG°solidData not available in cited literatureCalculated from ΔfH° and S°

Table 2: Comparative Thermochemical Data for Constituent Amino Acids and Related Dipeptides (at 298.15 K)

CompoundFormulaΔfH°solid (kJ/mol)Cp,m(solid) (J/mol·K)S°solid (J/mol·K)
Glycine (B1666218)C₂H₅NO₂-528.199.2103.5
L-PhenylalanineC₉H₁₁NO₂-466.9[2]203.1[3]213.6[3]
Glycyl-glycineC₄H₈N₂O₃-745.5~140-150 (estimated)Data not available
L-Alanyl-L-alanineC₆H₁₂N₂O₃-767.3~190-200 (estimated)Data not available

Note: Data for Glycine and L-Phenylalanine are compiled from various sources. Data for related dipeptides are provided for context and may be derived from experimental studies on similar compounds.

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties listed above requires precise calorimetric techniques. The following sections detail the methodologies for the key experimental procedures.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a constant-volume (bomb) calorimeter. This value can then be used to calculate the standard enthalpy of formation.

Methodology:

  • Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity, crystalline this compound is prepared. The sample is placed in a crucible (e.g., platinum or fused silica).

  • Calorimeter Setup: The crucible is placed inside the calorimetric bomb. A known length of ignition wire (e.g., platinum or nickel-chromium) is positioned to be in contact with the sample. A small amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state and to absorb gaseous products.

  • Pressurization and Assembly: The bomb is sealed and purged with pure oxygen, then filled to a pressure of approximately 3 MPa.[4] The bomb is then submerged in a known volume of water in the calorimeter's insulated container (the "bucket").

  • Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to at least 10⁻⁴ K).

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the bucket is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the gaseous and liquid contents are analyzed to quantify the formation of nitric acid (from the nitrogen in the sample) and any unburned carbon.[4] This is crucial for applying necessary corrections.

  • Calculation: The heat capacity of the calorimeter (the "calorimeter constant") is determined separately using a standard substance with a known heat of combustion, such as benzoic acid. The total heat released by the sample combustion is calculated from the observed temperature change and the calorimeter constant. Corrections are applied for the heat of ignition and the heat of formation of nitric acid. The standard enthalpy of combustion (ΔcH°) is then calculated from the corrected heat of combustion at constant volume (ΔcU°).

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity.[5][6]

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc). A baseline measurement is performed with two empty pans to ensure a flat thermal response.

  • Sapphire Standard Measurement: A heat capacity measurement is run on a sapphire standard of known mass. The sapphire thermogram is used to calibrate the heat flow signal for heat capacity determination.

  • Sample Measurement: The sample and reference pans are placed in the DSC cell. The system is subjected to a controlled temperature program, typically involving a heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range (e.g., from below ambient to the decomposition temperature).[7]

  • Data Analysis: The heat flow (in mW) is plotted against temperature. The specific heat capacity (Cp) at a given temperature (T) is calculated using the following equation:

    Cp(sample) = (DSCsample / msample) * (msapphire / DSCsapphire) * Cp(sapphire)

    where DSC is the heat flow signal difference between the sample/sapphire and the baseline, and m is the mass.

Determination of Enthalpy of Formation via Solution Calorimetry

An alternative to combustion calorimetry for determining the enthalpy of formation is solution calorimetry, which measures the enthalpy of solution of the substance in a suitable solvent.[8]

Methodology:

  • Reactant and Product Solution Preparation: A reaction scheme is devised where this compound and its constituent elements (in suitable compound forms) can be dissolved in a common solvent (e.g., an aqueous buffer or a dilute acid/base).

  • Calorimeter Setup: A high-precision solution calorimeter or isothermal titration calorimeter (ITC) is used. The reaction vessel is filled with a precisely known amount of the chosen solvent.

  • Enthalpy of Solution Measurement:

    • A precisely weighed, sealed ampoule containing crystalline this compound is submerged in the solvent within the calorimeter.

    • The system is allowed to reach thermal equilibrium.

    • The ampoule is broken, and the dipeptide dissolves. The resulting temperature change is measured to determine the enthalpy of solution (ΔHsoln) of this compound.

    • This process is repeated for the reactants in the formation reaction (e.g., glycine and phenylalanine, though a more complex, indirect reaction scheme is often necessary).

  • Hess's Law Calculation: The standard enthalpy of formation of this compound is calculated by applying Hess's Law to a thermochemical cycle involving the measured enthalpies of solution and the known standard enthalpies of formation of the other reactants and products in the cycle.

Derived Thermochemical Properties

Standard Molar Entropy (S°)

The standard molar entropy of solid this compound is not directly measured at 298.15 K. It is derived from heat capacity measurements that are performed from near absolute zero (0 K) up to the desired temperature.[9] According to the Third Law of Thermodynamics, the entropy of a perfect crystal at 0 K is zero. The absolute entropy at a temperature T is then calculated by integrating the heat capacity divided by temperature from 0 K to T, accounting for the entropy changes at any phase transitions.

Standard Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation is the key indicator of a compound's thermodynamic stability under standard conditions. It cannot be measured directly but is calculated from the standard enthalpy of formation and the standard molar entropy using the Gibbs-Helmholtz equation:[10]

ΔfG° = ΔfH° - TΔfS°

Where:

  • ΔfH° is the standard enthalpy of formation of this compound.

  • T is the standard temperature (298.15 K).

  • ΔfS° is the standard entropy of formation, calculated as: S°(Gly-L-Phe) - [S°(C, graphite) + S°(H₂, gas) + S°(O₂, gas) + S°(N₂, gas)]

The values for the entropies of the elements in their standard states are known. Therefore, once ΔfH° and S° for this compound are experimentally determined, ΔfG° can be calculated.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described.

Combustion_Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation A Weigh Gly-L-Phe Sample B Prepare Ignition Wire A->B C Add Water to Bomb B->C D Assemble & Pressurize Bomb C->D E Equilibrate & Record T_initial D->E F Ignite Sample E->F G Record Temperature Change F->G H Analyze Combustion Products G->H I Apply Corrections (Ignition, HNO3) H->I J Calculate ΔcU° I->J K Calculate ΔcH° J->K L Calculate ΔfH° K->L

Caption: Workflow for determining enthalpy of combustion and formation.

DSC_Workflow A Weigh Sample into DSC Pan F Run Gly-L-Phe Sample A->F B Prepare Reference Pan (Empty) D Run Baseline (Empty Pans) B->D C Instrument Calibration (e.g., Indium) C->D E Run Sapphire Standard D->E E->F G Record Heat Flow vs. Temperature F->G H Calculate Cp vs. Temperature G->H Logical_Relationship_Thermo_Properties cluster_exp Experimental Determination cluster_calc Derived Properties Cp Heat Capacity (Cp) [from DSC] S Standard Entropy (S°) [Integration of Cp/T] Cp->S deltaH Enthalpy of Formation (ΔfH°) [from Calorimetry] deltaG Gibbs Free Energy of Formation (ΔfG°) [ΔfH° - TΔfS°] deltaH->deltaG S->deltaG

References

Glycyl-L-phenylalanine as a Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-phenylalanine is a dipeptide composed of the amino acids glycine (B1666218) and L-phenylalanine. As an intermediate in protein metabolism, its presence and flux in biological systems are of growing interest. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathways, quantitative analysis, and potential biological roles. Detailed experimental protocols for its quantification and visualization of its metabolic fate are included to facilitate further research in this area.

Introduction

This compound is formed during the digestion of dietary proteins and the catabolism of endogenous proteins.[1] While many di- and tripeptides are rapidly hydrolyzed into their constituent amino acids by peptidases on the brush border of the intestine or within enterocytes, some can be absorbed intact and appear in circulation. The study of this compound is often linked to the broader investigation of peptide transport and metabolism, as well as the physiological effects of its constituent amino acid, L-phenylalanine. L-phenylalanine is an essential amino acid and a precursor for the synthesis of neurotransmitters such as dopamine (B1211576) and norepinephrine.[2]

Biochemical Properties and Metabolism

This compound is a simple dipeptide with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol .[3]

Transport

The intestinal transport of this compound has been characterized as a carrier-mediated, cation-independent process.[4] Studies in fish intestinal brush-border membrane vesicles have shown that the dipeptide is transported intact and then rapidly hydrolyzed intracellularly.[4]

Hydrolysis and Degradation

Once inside the cell, this compound is rapidly broken down into glycine and L-phenylalanine by intracellular peptidases. A derivative of this dipeptide, this compound 2-naphthylamide, has been shown to be a substrate for the lysosomal enzyme cathepsin C, suggesting a potential degradation pathway within lysosomes.[5][6] The degradation of this compound releases L-phenylalanine, which can then enter various metabolic pathways, including protein synthesis or conversion to tyrosine by phenylalanine hydroxylase.[7]

The metabolic fate of this compound is intrinsically linked to the metabolism of L-phenylalanine. The following diagram illustrates the transport and subsequent hydrolysis of this compound, leading to the release of L-phenylalanine for further metabolic processes.

Metabolic_Fate_of_Glycyl_L_phenylalanine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glycyl-L-phenylalanine_ext This compound Glycyl-L-phenylalanine_int This compound Glycyl-L-phenylalanine_ext->Glycyl-L-phenylalanine_int Dipeptide Transporter Glycine Glycine Glycyl-L-phenylalanine_int->Glycine Intracellular Peptidases L-Phenylalanine L-Phenylalanine Glycyl-L-phenylalanine_int->L-Phenylalanine Intracellular Peptidases Metabolic_Pathways Further Metabolic Pathways (Protein Synthesis, Tyrosine Synthesis, etc.) L-Phenylalanine->Metabolic_Pathways

Metabolic fate of this compound.

Quantitative Data

Quantitative data for this compound in biological systems is sparse, as it is considered an "expected" metabolite in humans, meaning it is predicted to be present but has not been consistently detected and quantified in human tissues or fluids.[1] However, kinetic parameters for its transport have been determined in a fish model.

ParameterValueOrganism/SystemReference
Transport Kinetics
Michaelis Constant (Km)9.8 ± 3.5 mMFish intestinal brush-border membrane vesicles[4]
Maximum Velocity (Vmax)5.1 nmol/mg protein/5sFish intestinal brush-border membrane vesicles[4]

Potential Signaling Roles

Currently, there is no direct evidence for a specific signaling role of this compound. However, its constituent amino acid, L-phenylalanine, has been shown to act as a signaling molecule by activating a range of G protein-coupled receptors (GPCRs), thereby influencing various intracellular signaling pathways.[2] It is plausible that this compound, if present at sufficient concentrations, could interact with cell surface receptors or transporters to initiate signaling cascades. This remains an area for future investigation.

Based on the known signaling of L-phenylalanine, a hypothetical signaling pathway for this compound could involve its binding to a yet-unidentified cell surface receptor, potentially leading to the activation of downstream signaling cascades.

Hypothetical_Signaling_Pathway Gly-Phe This compound Receptor Hypothetical Dipeptide Receptor (e.g., GPCR) Gly-Phe->Receptor Binding G-Protein G-Protein Activation Receptor->G-Protein Second_Messenger Second Messenger Production (e.g., cAMP, IP3) G-Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activity) Kinase_Cascade->Cellular_Response

Hypothetical signaling pathway for this compound.

Experimental Protocols

Quantification of this compound in Plasma by HPLC-MS/MS

This protocol is a representative method adapted from general procedures for peptide quantification in biological fluids.[8][9]

5.1.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Stable isotope-labeled this compound internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • 96-well collection plates

  • Centrifuge capable of 4°C and >3000 x g

  • Nitrogen evaporator

  • HPLC system coupled to a triple quadrupole mass spectrometer

5.1.2. Sample Preparation

  • Standard and QC Preparation: Prepare stock solutions of this compound and the IS in 50% ACN/water. Serially dilute the this compound stock in pooled human plasma to create calibration standards and quality control (QC) samples.

  • Protein Precipitation: To 100 µL of plasma sample, standard, or QC, add 300 µL of cold ACN containing the IS. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 4°C and 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% FA in water.

5.1.3. Solid Phase Extraction (Optional, for higher sensitivity)

  • Conditioning: Condition the SPE cartridges with 1 mL of MeOH followed by 1 mL of water.

  • Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% FA in water, followed by 1 mL of 20% MeOH in water.

  • Elution: Elute the dipeptide with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in 50% ACN/water into a clean collection plate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

5.1.4. HPLC-MS/MS Analysis

  • HPLC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 2-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole operating in positive ion mode with electrospray ionization (ESI).

  • MRM Transitions: Optimize the precursor-to-product ion transitions for both this compound and its IS.

5.1.5. Data Analysis

Quantify the concentration of this compound in the samples by constructing a calibration curve of the peak area ratio (analyte/IS) versus the nominal concentration of the standards.

The following diagram outlines the experimental workflow for the quantification of this compound in plasma.

Experimental_Workflow Sample Plasma Sample/ Standard/QC Precipitation Protein Precipitation (ACN + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation1 Evaporation to Dryness Supernatant->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 SPE Solid Phase Extraction (Optional) Reconstitution1->SPE Analysis HPLC-MS/MS Analysis Reconstitution1->Analysis Without SPE Evaporation2 Evaporation to Dryness SPE->Evaporation2 Reconstitution2 Final Reconstitution Evaporation2->Reconstitution2 Reconstitution2->Analysis Data Data Processing and Quantification Analysis->Data

Workflow for this compound quantification.

Conclusion and Future Directions

This compound is a dipeptide metabolite with a clear role in protein turnover. While its transport and basic degradation pathways are understood in principle, a significant gap exists in our knowledge of its quantitative presence and specific biological functions in humans. The lack of consistent detection in human metabolomic studies suggests that its concentration in circulation is likely very low and/or its turnover is extremely rapid.

Future research should focus on developing highly sensitive analytical methods to accurately quantify this compound in various human tissues and biofluids. Investigating its potential interaction with cell surface receptors and its downstream signaling effects will be crucial to determine if it has a role beyond that of a simple metabolic intermediate. Such studies will be vital for a complete understanding of peptide metabolism and its implications for human health and disease.

References

The Natural Occurrence of Glycyl-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-phenylalanine (Gly-Phe) is a dipeptide composed of the amino acids glycine (B1666218) and L-phenylalanine. While its constituent amino acid, L-phenylalanine, is an essential aromatic amino acid with well-documented metabolic and signaling pathways, this compound itself appears to be a transient intermediate in protein metabolism rather than a functional, regulated biomolecule. This technical guide synthesizes the available scientific literature on the natural occurrence, metabolic fate, and analytical methodologies pertaining to this compound. It is important to note that quantitative data on the natural abundance of this dipeptide is scarce, and a specific biosynthetic pathway has not been elucidated. It is primarily considered an incomplete product of protein digestion and catabolism. This guide provides an overview of its likely metabolic context, general protocols for its analysis, and discusses the known signaling roles of its constituent amino acid, L-phenylalanine.

Introduction

Dipeptides are the simplest form of peptides, consisting of two amino acids joined by a peptide bond. They are found throughout biological systems, primarily as intermediates in the digestion and turnover of proteins. While some dipeptides, such as carnosine, have demonstrated specific physiological roles, many others are short-lived molecules that are rapidly hydrolyzed into their constituent amino acids. This compound falls into this latter category. Although it has been detected in some food products, there is a notable lack of evidence for its specific, regulated biosynthesis or a direct role in cellular signaling. This document aims to provide a comprehensive overview of the current understanding of this compound for the scientific community.

Natural Occurrence and Biosynthesis

The natural occurrence of this compound is not well-quantified in the scientific literature. It has been detected in some protein-rich foods, which is consistent with its origin as a product of proteolysis.

Table 1: Qualitative Detection of this compound in Foodstuffs

Food SourceMethod of DetectionQuantitative DataReference
ChickenNot specifiedNot quantified[FooDB]
Domestic Pig (Pork)Not specifiedNot quantified[FooDB]
Cow's MilkNot specifiedNot quantified[FooDB]
Anatidae (Ducks, Geese)Not specifiedNot quantified[FooDB]
Biosynthesis and Catabolism

A specific, dedicated biosynthetic pathway for this compound has not been identified. Its presence in biological systems is attributed to the incomplete hydrolysis of proteins and larger peptides.

Protein Catabolism: Endogenous and dietary proteins are broken down by a series of proteases and peptidases. This process can transiently generate a variety of di- and tripeptides, including this compound.

Dipeptide Metabolism: Once formed, dipeptides like this compound are rapidly metabolized. In mammals, they are absorbed by intestinal cells via peptide transporters and can also be found in the bloodstream. However, they are quickly cleared by organs such as the liver, kidneys, and gut, where they are hydrolyzed by dipeptidyl peptidases and other non-specific peptidases into glycine and L-phenylalanine.[1][2] These resulting amino acids then enter their respective metabolic pathways. Studies have shown that when this compound is infused, the unhydrolyzed dipeptide is not detectable in plasma or tissues, indicating very rapid breakdown.[1]

protein_catabolism Protein Protein Polypeptides Polypeptides Protein->Polypeptides Proteases This compound This compound Polypeptides->this compound Peptidases Amino Acid Pool Amino Acid Pool This compound->Amino Acid Pool Dipeptidases Protein Synthesis Protein Synthesis Amino Acid Pool->Protein Synthesis Metabolic Pathways Metabolic Pathways Amino Acid Pool->Metabolic Pathways

Caption: Generalized pathway of protein catabolism and dipeptide metabolism.

Potential Signaling Roles (Inferred from L-phenylalanine)

There is no direct evidence to suggest that this compound has a signaling function. However, its constituent amino acid, L-phenylalanine, has been identified as a signaling molecule that can activate G protein-coupled receptors (GPCRs). L-phenylalanine has been shown to be an agonist for several GPCRs, leading to downstream signaling cascades that can influence cellular responses. For instance, in enteroendocrine L cells, L-phenylalanine is sensed by the Gq-coupled receptor GPR142, leading to an increase in intracellular calcium and subsequent secretion of glucagon-like peptide-1 (GLP-1).

l_phenylalanine_signaling cluster_cell Enteroendocrine L Cell GPR142 GPR142 Gq Gq protein GPR142->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release from ER IP3->Ca_release GLP1_secretion GLP-1 Secretion Ca_release->GLP1_secretion triggers L_Phe L-phenylalanine L_Phe->GPR142 binds

Caption: Signaling pathway of L-phenylalanine in an enteroendocrine L cell.

Experimental Protocols

Extraction of Dipeptides from Biological Samples (e.g., Plasma)

This protocol is a general procedure for the solid-phase extraction (SPE) of peptides and may require optimization for this compound.

Materials:

  • C18 Solid-Phase Extraction (SPE) Cartridges

  • Binding Buffer: 1% Trifluoroacetic Acid (TFA) in deionized water

  • Elution Buffer: 60% Acetonitrile (B52724), 1% TFA in deionized water

  • Centrifugal concentrator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Collect plasma in EDTA-containing tubes and centrifuge to separate from blood cells. To prevent degradation, add a protease inhibitor cocktail.

  • Acidification: Add an equal volume of Binding Buffer to the plasma sample. Vortex to mix.

  • Deproteinization: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet larger proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of Elution Buffer, followed by equilibration with 3 mL of Binding Buffer.

  • Sample Loading: Load the supernatant from step 3 onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 3 mL of Binding Buffer to remove salts and other hydrophilic impurities.

  • Elution: Elute the dipeptides from the cartridge with 2 mL of Elution Buffer into a clean collection tube.

  • Solvent Evaporation: Dry the eluted sample using a centrifugal concentrator to remove the acetonitrile and TFA.

  • Reconstitution: Reconstitute the dried peptide extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).

Quantification by HPLC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 50% B

    • 10-12 min: 50% to 95% B

    • 12-14 min: 95% B

    • 14-15 min: 95% to 2% B

    • 15-20 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters (Hypothetical for Gly-Phe):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): 223.1 ( [M+H]⁺ )

  • Product Ions (for MRM): Transitions would need to be optimized using a standard, but likely product ions would correspond to the immonium ion of phenylalanine (m/z 120.1) and other fragments.

  • Collision Energy: To be optimized for each transition.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) acidify Acidification & Deproteinization start->acidify spe Solid-Phase Extraction (C18) acidify->spe dry Drying & Reconstitution spe->dry hplc HPLC Separation (Reversed-Phase) dry->hplc ms Tandem MS Detection (MRM Mode) hplc->ms Data Analysis\n(Quantification) Data Analysis (Quantification) ms->Data Analysis\n(Quantification)

Caption: General experimental workflow for dipeptide quantification.

Summary and Future Directions

This compound is a dipeptide that is most likely a transient product of protein metabolism. There is a significant lack of quantitative data regarding its natural abundance in various biological systems. Furthermore, no specific biosynthetic or signaling pathways have been attributed to this molecule. The available evidence suggests that it is rapidly hydrolyzed into its constituent amino acids, which then participate in their well-established metabolic and signaling roles.

For researchers interested in studying this compound, the immediate challenge is the development and validation of sensitive analytical methods for its quantification in complex biological matrices. The protocols outlined in this guide provide a starting point for such endeavors. Future research could focus on:

  • Quantitative Profiling: Systematically measuring the concentration of this compound in various tissues, biofluids, and food products under different physiological and pathological conditions.

  • Enzymatic Studies: Characterizing the specific peptidases responsible for its hydrolysis and their kinetics.

  • Functional Assays: Investigating potential, albeit currently unknown, biological activities of this compound, particularly in systems where peptide signaling is prominent.

References

Glycyl-L-phenylalanine zwitterion structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Zwitterionic Structure of Glycyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, a dipeptide composed of glycine (B1666218) and L-phenylalanine. Central to its biochemical behavior is its existence as a zwitterion under physiological conditions. This document elucidates the structural characteristics, physicochemical properties, and conformational dynamics of the this compound zwitterion. It includes a summary of crystallographic data, detailed experimental protocols for its synthesis and analysis, and visualizations of its chemical structure and relevant experimental workflows, serving as a critical resource for researchers in peptide chemistry, pharmacology, and materials science.

Introduction: The Zwitterionic Nature of Peptides

Amino acids and their oligomers, such as dipeptides, are amphoteric molecules containing both an acidic carboxyl group (-COOH) and a basic amino group (-NH₂). In aqueous solutions or in the solid crystalline state, an intramolecular acid-base reaction occurs where the carboxyl group donates a proton to the amino group. The resulting molecule is a dipolar ion, known as a zwitterion, which possesses a positively charged ammonium (B1175870) group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻), while the net charge of the molecule is zero. This zwitterionic character governs many of the peptide's properties, including its high melting point, solubility in polar solvents, and behavior in electric fields. This compound (Gly-Phe) serves as a classic example of this fundamental principle.

Molecular Structure and Conformation

The definitive structure of this compound is that of a zwitterion. The protonated α-amino group of the glycine residue carries a positive charge, while the deprotonated carboxyl group of the L-phenylalanine residue carries a negative charge.

Crystallographic Data

The table below summarizes the preliminary crystallographic data for pure this compound.

ParameterValueReference
Crystal System Monoclinic[1]
Space Group P2₁[1]
Unit Cell Dimensions a = 10.95 Å, b = 15.68 Å, c = 6.06 Å[1]
β Angle 93.5°[1]
Visualization of Zwitterion Formation

The equilibrium between the non-ionic form and the zwitterionic form of this compound is heavily shifted towards the zwitterion.

Figure 1: Zwitterion formation in this compound.

Physicochemical Properties

The physicochemical properties of this compound are tabulated below. These values are crucial for applications in drug formulation, biochemical assays, and materials science.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃[2]
Molecular Weight 222.24 g/mol [3]
CAS Number 3321-03-7[2]
Appearance White crystalline solid[2]
Melting Point ~264 °C (decomposition)[2]
pKa (Strongest Acidic) 3.57 (Predicted)[4]
pKa (Strongest Basic) 9.33 (Predicted)[4]
Isoelectric Point (pI) ~5.5 (Estimated)
Solubility Slightly soluble in water[2]

Experimental Protocols

Solution-Phase Synthesis of this compound

This protocol describes a standard method for dipeptide synthesis using N-Boc protection and DCC/NHS activation.

Materials:

  • N-Boc-glycine

  • L-phenylalanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Lithium hydroxide (B78521) (LiOH)

  • Methanol (MeOH), Water (H₂O)

  • Standard workup reagents (1 M HCl, sat. NaHCO₃, brine, MgSO₄)

Procedure:

  • Activation of N-Boc-glycine: Dissolve N-Boc-glycine (1.0 eq), NHS (1.2 eq), and DCC (1.1 eq) in anhydrous DCM. Stir the mixture at 0°C for 30 minutes, then at room temperature for 3 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in DCM and neutralize with TEA (2.5 eq). Filter the DCU from the activated ester solution and add the filtrate to the L-phenylalanine solution. Stir the reaction mixture at room temperature for 18-24 hours.

  • Work-up: Filter any additional DCU precipitate. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide ester.

  • Boc Deprotection: Dissolve the protected dipeptide in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure.

  • Saponification (Ester Hydrolysis): Dissolve the resulting ester in a 3:1 mixture of MeOH:H₂O. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Purification: Neutralize the solution with 1 M HCl and concentrate. The crude product can be purified by recrystallization or preparative reverse-phase HPLC.

Structural Analysis by Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for analyzing the vibrational modes of peptides, providing insights into their secondary structure and conformation.

Instrumentation:

  • Raman Spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Microscope for sample focusing.

  • Charge-Coupled Device (CCD) detector.

Procedure:

  • Sample Preparation: A small amount of the solid, crystalline this compound is placed on a clean microscope slide. For solution-state analysis, the dipeptide is dissolved in a suitable solvent (e.g., H₂O or D₂O) at a known concentration.

  • Instrument Calibration: Calibrate the spectrometer using a standard reference, such as a silicon wafer (peak at 520.7 cm⁻¹).

  • Data Acquisition: Focus the laser on the sample. Acquire spectra over a relevant wavenumber range (e.g., 200 cm⁻¹ to 3400 cm⁻¹) to cover fingerprint and high-frequency regions. Typical acquisition parameters include a 10-second exposure time with 5-10 accumulations to improve the signal-to-noise ratio.

  • Spectral Analysis: Analyze the resulting spectrum for characteristic peptide vibrational bands:

    • Amide I (1600-1700 cm⁻¹): Primarily C=O stretching. Sensitive to backbone conformation.

    • Amide III (1200-1300 cm⁻¹): A complex mix of C-N stretching and N-H in-plane bending.

    • Phenyl Ring Modes: Sharp peaks around 1000 cm⁻¹ (ring breathing) and other aromatic C-H and C=C vibrations.

    • COO⁻ Symmetric Stretch: A strong band typically found around 1400 cm⁻¹.

Visualized Workflows and Relationships

Logical Structure of Gly-Phe Zwitterion

The following diagram illustrates the key functional groups and their charge state in the zwitterionic form, highlighting the peptide bond.

GlyPhe_Structure cluster_key Functional Groups Gly Glycine Residue +H₃N-CH₂- PeptideBond Peptide Bond (-CO-NH-) Gly->PeptideBond C-terminus Phe L-Phenylalanine Residue -CH-(CH₂-Ph)-COO⁻ PeptideBond->Phe N-terminus Ammonium Ammonium Group (Positive Charge) Carboxylate Carboxylate Group (Negative Charge)

Figure 2: Key functional components of the Gly-Phe zwitterion.

Experimental Workflow: Synthesis to Analysis

This diagram outlines the logical flow from chemical synthesis to final structural characterization.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Verification cluster_analysis Structural Analysis start Starting Materials (Boc-Gly, Phe-OMe) coupling Peptide Coupling (DCC/NHS) start->coupling deprotection Deprotection & Hydrolysis (TFA, LiOH) coupling->deprotection crude Crude Gly-Phe deprotection->crude hplc Preparative HPLC crude->hplc lyophilize Lyophilization hplc->lyophilize purity_check Analytical HPLC / MS lyophilize->purity_check final_product Pure Crystalline Gly-Phe purity_check->final_product raman Raman Spectroscopy final_product->raman nmr NMR Spectroscopy final_product->nmr xrd X-Ray Diffraction final_product->xrd

Figure 3: Workflow for Gly-Phe synthesis and characterization.

Conclusion

This compound robustly adopts a zwitterionic structure in both solid and solution phases, a characteristic that is fundamental to its chemical and physical properties. This guide has provided a detailed overview of its molecular conformation, supported by crystallographic data, and has outlined key physicochemical parameters in a structured format. Furthermore, the inclusion of detailed, adaptable experimental protocols for synthesis and spectroscopic analysis offers a practical resource for researchers. The visualizations provided serve to clarify the core concepts and experimental processes, reinforcing the understanding of this important dipeptide for professionals in drug development and biochemical research.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Glycyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide Glycyl-L-phenylalanine (Gly-Phe) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry on Wang resin.

Summary of Quantitative Data

The following table summarizes typical quantitative parameters associated with the solid-phase synthesis of this compound. These values are representative and can vary based on the specific reagents, instrumentation, and techniques employed.

ParameterTypical ValueDescription
Resin Loading 0.25 - 1.00 mmol/gThe initial loading of Fmoc-Glycine on the Wang resin, as specified by the manufacturer.
Fmoc Deprotection Efficiency > 99%The efficiency of removing the Fmoc protecting group from the N-terminus of the amino acid.
Coupling Efficiency > 98%The efficiency of the peptide bond formation between the activated Fmoc-L-phenylalanine and the resin-bound Glycine (B1666218).
Overall Yield 70 - 90%The expected yield of the crude this compound peptide after cleavage from the resin and precipitation.

Experimental Workflow

The following diagram illustrates the key stages in the solid-phase synthesis of this compound.

SPPS_Workflow Resin Fmoc-Gly-Wang Resin Swell Resin Swelling Resin->Swell DCM/DMF Deprotection Fmoc Deprotection Swell->Deprotection 20% Piperidine (B6355638)/DMF Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-Phe-OH Wash1->Coupling Fmoc-Phe-OH, DIC, HOBt Wash2 DMF/DCM Wash Coupling->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection 20% Piperidine/DMF Wash3 Final Wash Final_Deprotection->Wash3 Cleavage Cleavage & Deprotection Wash3->Cleavage TFA Cocktail Precipitation Precipitation & Isolation Cleavage->Precipitation Cold Diethyl Ether Peptide Gly-Phe Peptide Precipitation->Peptide

Figure 1: Experimental workflow for the solid-phase synthesis of this compound.

Experimental Protocols

The following protocols detail the manual synthesis of this compound on a 0.1 mmol scale.

Resin Preparation and Swelling

This initial step is crucial for ensuring optimal reaction kinetics by allowing reagents to freely access the reactive sites on the polymer support.

  • Materials:

    • Fmoc-Gly-Wang resin (pre-loaded, e.g., 0.4 mmol/g loading)

    • Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Solid-phase synthesis reaction vessel with a sintered glass filter

  • Protocol:

    • Weigh 250 mg of Fmoc-Gly-Wang resin (for a 0.1 mmol scale synthesis with a loading of 0.4 mmol/g) and transfer it to the reaction vessel.

    • Add 5 mL of DCM to the resin and allow it to swell for 20 minutes with gentle agitation.

    • Drain the DCM through the filter.

    • Wash the resin three times with 5 mL of DMF for 1 minute each, draining the solvent after each wash.

Fmoc Deprotection of Glycine

This step removes the Fmoc protecting group from the N-terminus of the resin-bound glycine, exposing the free amine for the subsequent coupling reaction.

  • Materials:

    • Swollen Fmoc-Gly-Wang resin

    • Deprotection solution: 20% (v/v) piperidine in DMF

    • DMF, peptide synthesis grade

  • Protocol:

    • Add 5 mL of the deprotection solution to the swollen resin.

    • Agitate the mixture at room temperature for 3 minutes.[1]

    • Drain the deprotection solution.

    • Add another 5 mL of the deprotection solution and agitate for 10 minutes.[1]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[1]

    • (Optional) Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine. A positive test will result in a deep blue color.

Coupling of Fmoc-L-phenylalanine

This is the core step where the peptide bond is formed between the incoming Fmoc-L-phenylalanine and the deprotected glycine on the resin. The DIC/HOBt method is a reliable and widely used activation strategy.

  • Materials:

    • Deprotected Gly-Wang resin

    • Fmoc-L-phenylalanine (Fmoc-Phe-OH)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N'-Diisopropylcarbodiimide (DIC)

    • DMF, peptide synthesis grade

  • Protocol:

    • In a separate vial, dissolve 3 equivalents of Fmoc-Phe-OH (relative to the resin loading, e.g., 0.3 mmol) and 3 equivalents of HOBt in a minimal amount of DMF.

    • Add the dissolved amino acid and HOBt solution to the resin in the reaction vessel.

    • Add 3 equivalents of DIC to the resin slurry.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates that the coupling is complete.

    • Once the reaction is complete, drain the coupling solution and wash the resin three times with 5 mL of DMF, followed by three times with 5 mL of DCM, and finally three times with 5 mL of methanol.

Final Fmoc Deprotection

This step removes the Fmoc group from the newly added phenylalanine to yield the N-terminally unprotected dipeptide on the resin.

  • Materials:

    • Fmoc-Phe-Gly-Wang resin

    • Deprotection solution: 20% (v/v) piperidine in DMF

    • DMF, peptide synthesis grade

    • DCM, peptide synthesis grade

    • Methanol, reagent grade

  • Protocol:

    • Follow the same procedure as in Section 2. Fmoc Deprotection of Glycine .

    • After the final DMF washes, wash the resin three times with 5 mL of DCM and three times with 5 mL of methanol.

    • Dry the peptide-resin under vacuum for at least 1 hour.

Cleavage and Deprotection

This final step simultaneously cleaves the synthesized peptide from the Wang resin and removes any side-chain protecting groups (though none are present in this simple dipeptide).

  • Materials:

    • Dry Gly-Phe-Wang resin

    • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.[1] CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Cold diethyl ether

  • Protocol:

    • Place the dried peptide-resin in a suitable reaction vial.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]

    • Gently agitate the mixture at room temperature for 2-3 hours.[1]

    • Filter the cleavage solution to separate it from the resin beads, collecting the filtrate in a clean centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[1]

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude this compound peptide under vacuum. The peptide can then be further purified by techniques such as HPLC.

References

Application Notes and Protocols for the Enzymatic Synthesis of Glycyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic synthesis of dipeptides such as Glycyl-L-phenylalanine (Gly-Phe) offers a green and stereospecific alternative to traditional chemical synthesis methods. This approach, often termed reverse proteolysis, utilizes proteases to catalyze the formation of a peptide bond between a carboxyl-activated glycine (B1666218) donor and L-phenylalanine as the amine donor. This method proceeds under mild conditions, minimizing the risk of racemization and eliminating the need for toxic coupling reagents. This document provides detailed application notes and experimental protocols for the synthesis of this compound catalyzed by common proteases like α-chymotrypsin and thermolysin.

Principle of Enzymatic Dipeptide Synthesis

The synthesis of this compound is achieved by shifting the equilibrium of the protease-catalyzed reaction from hydrolysis towards synthesis. This is typically accomplished under kinetic or thermodynamic control.

  • Kinetic Control: An activated acyl donor (e.g., a glycine ester) is used. The enzyme forms an acyl-enzyme intermediate which is then attacked by the amino group of L-phenylalanine (the nucleophile) to form the dipeptide. This process is generally faster and can lead to higher yields if the product is insoluble and precipitates from the reaction medium.[1][2][3]

  • Thermodynamic Control: The reaction is the direct reversal of hydrolysis. High concentrations of substrates and low water content in the reaction medium favor the synthesis of the peptide bond.[1][3]

This protocol will focus on the kinetically controlled synthesis, which often provides better yields for dipeptide synthesis.[1][2]

Data Presentation

The following tables summarize quantitative data for the enzymatic synthesis of a this compound derivative and provide a comparison of potential enzymes.

Table 1: Optimal Conditions for α-Chymotrypsin-Catalyzed Synthesis of N-Acetyl-L-phenylalanyl-glycinamide (a Gly-Phe derivative) [4]

ParameterOptimal Value
Incubation Time30.9 min
Reaction Temperature35.8 °C
Enzyme Activity159.2 U
pH8.98
Predicted Yield 98.0%
Actual Yield 95.1%

Table 2: Comparison of Proteases for Dipeptide Synthesis

EnzymeAcyl Donor SpecificityNucleophile SpecificityOptimal pH Range
α-Chymotrypsin Aromatic amino acid esters (e.g., N-acetyl-L-phenylalanine ethyl ester)[4]Hydrophobic amino acid amides or esters.[4]8.0 - 9.0[4]
Thermolysin Hydrophobic L-amino acid at the P1' position (e.g., Z-Phe)[5][6][7]Hydrophobic amino acid amides or esters.[5][6][7]6.0 - 7.5[8]
Papain Broad specificity, including Glycine derivatives.[9]Wide range of amino acids.[9]8.0[9][10]

Experimental Protocols

Protocol 1: α-Chymotrypsin-Catalyzed Synthesis of this compound

This protocol is adapted from the principles of kinetically controlled synthesis using α-chymotrypsin.

Materials:

  • Glycine methyl ester hydrochloride (Acyl donor)

  • L-phenylalanine (Nucleophile)

  • α-Chymotrypsin from bovine pancreas (EC 3.4.21.1)[11]

  • Tris-HCl buffer (100 mM)

  • Calcium chloride (CaCl2)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • This compound standard for HPLC

Equipment:

  • pH meter

  • Magnetic stirrer with stir bar

  • Incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector[6][7]

Procedure:

  • Preparation of Reaction Buffer: Prepare a 100 mM Tris-HCl buffer containing 10 mM CaCl2. Adjust the pH to 8.5 with 1 M NaOH.

  • Substrate Preparation:

    • Dissolve Glycine methyl ester hydrochloride in the reaction buffer to a final concentration of 100 mM.

    • Dissolve L-phenylalanine in the reaction buffer to a final concentration of 200 mM. Adjust the pH of the L-phenylalanine solution to 8.5 with 1 M NaOH if necessary.

  • Enzyme Solution Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl2.[11] The final enzyme concentration in the reaction mixture should be approximately 10 µM.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the Glycine methyl ester solution and the L-phenylalanine solution.

    • Pre-incubate the substrate mixture at 37°C for 5 minutes with gentle stirring.

  • Initiation of Reaction: Add the α-chymotrypsin solution to the reaction mixture to initiate the synthesis.

  • Incubation: Incubate the reaction mixture at 37°C with continuous stirring. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 30, 60, 90, 120 minutes).

  • Reaction Termination: To stop the reaction, inactivate the enzyme by adding 1 M HCl to lower the pH to 2-3 or by heating the reaction mixture to 95°C for 10 minutes.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated enzyme and any unreacted substrates. Filter the supernatant through a 0.22 µm filter before HPLC analysis.

Protocol 2: Thermolysin-Catalyzed Synthesis of this compound

This protocol utilizes thermolysin, which favors hydrophobic residues at the P1' position of the acyl donor. For the synthesis of Gly-Phe, a protected glycine donor is often preferred.

Materials:

  • N-Benzyloxycarbonyl-glycine (Z-Gly) (Acyl donor)

  • L-phenylalanine methyl ester hydrochloride (Nucleophile)

  • Thermolysin (EC 3.4.24.27)

  • HEPES buffer (50 mM)

  • Calcium chloride (CaCl2)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Ethyl acetate (B1210297)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • This compound standard for HPLC

Equipment:

  • pH meter

  • Shaking incubator

  • Centrifuge

  • HPLC system with a C18 column and UV detector[6][7]

Procedure:

  • Preparation of Reaction Buffer: Prepare a 50 mM HEPES buffer containing 10 mM CaCl2. Adjust the pH to 7.0 with 1 M NaOH.

  • Substrate Preparation:

    • Dissolve Z-Gly in a minimal amount of a suitable organic solvent (e.g., DMF) and then dilute with the reaction buffer to a final concentration of 50 mM.

    • Dissolve L-phenylalanine methyl ester hydrochloride in the reaction buffer to a final concentration of 100 mM. Adjust the pH to 7.0 with 1 M NaOH.

  • Enzyme Solution Preparation: Prepare a stock solution of thermolysin in the reaction buffer. The final enzyme concentration in the reaction mixture should be in the range of 1-5 mg/mL.

  • Reaction Setup:

    • Combine the Z-Gly solution and the L-phenylalanine methyl ester solution in a reaction vessel.

    • Add an equal volume of ethyl acetate to create a biphasic system, which can help in product recovery.

  • Initiation of Reaction: Add the thermolysin solution to the aqueous phase of the reaction mixture.

  • Incubation: Incubate the reaction at 40°C in a shaking incubator for 24-48 hours. The product, Z-Gly-Phe-OMe, is expected to precipitate or accumulate in the organic phase.

  • Product Isolation and Deprotection:

    • Separate the organic layer and collect the precipitate.

    • Wash the product with cold buffer and water.

    • The protecting groups (Z and methyl ester) can be removed by standard chemical methods such as catalytic hydrogenation for the Z-group and saponification for the methyl ester to obtain this compound.

  • Sample Preparation for Analysis: Dissolve the final product in a suitable solvent for HPLC analysis.

Protocol 3: Quantification of this compound by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

  • Isocratic elution with 60% A and 40% B, or a suitable gradient.

Flow Rate: 0.85 mL/min

Detection Wavelength: 214 nm

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the standards and the prepared samples onto the HPLC column.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the amount of product in the samples by comparing the peak area with the standard curve. The retention time for phenylalanine is typically around 2.6 minutes under these conditions.

Visualizations

Enzymatic_Synthesis_Workflow cluster_substrates Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis and Quantification Glycine_donor Glycine Donor (e.g., Glycine Methyl Ester) Reaction_Vessel Reaction Vessel (Buffer, pH, Temp) Glycine_donor->Reaction_Vessel L_Phe L-Phenylalanine L_Phe->Reaction_Vessel Termination Reaction Termination (pH change or Heat) Reaction_Vessel->Termination Protease Protease (α-Chymotrypsin or Thermolysin) Protease->Reaction_Vessel Purification Purification (Centrifugation/Filtration) Termination->Purification HPLC HPLC Analysis Purification->HPLC Quantification Quantification HPLC->Quantification

Caption: General workflow for the enzymatic synthesis of this compound.

Kinetic_vs_Thermodynamic_Control cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Acyl_Donor Activated Acyl Donor (Gly-OR) Enzyme_K Enzyme Acyl_Donor->Enzyme_K Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme_K->Acyl_Enzyme Acylation Dipeptide_K Dipeptide (Gly-Phe) Acyl_Enzyme->Dipeptide_K Nucleophile_K Nucleophile (L-Phe) Nucleophile_K->Acyl_Enzyme Aminolysis Amino_Acid_1 Glycine Enzyme_T Enzyme Amino_Acid_1->Enzyme_T Amino_Acid_2 L-Phenylalanine Amino_Acid_2->Enzyme_T Equilibrium Dipeptide + H2O Enzyme_T->Equilibrium Condensation Equilibrium->Enzyme_T Hydrolysis

Caption: Comparison of kinetic and thermodynamic control in enzymatic peptide synthesis.

References

Application Note: High-Purity Purification of Glycyl-L-phenylalanine Dipeptide Using Preparative Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and reproducible method for the purification of the dipeptide Glycyl-L-phenylalanine (Gly-Phe) using preparative High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC (RP-HPLC) is the standard and highly effective method for purifying peptides and small proteins.[1][2] This protocol employs a C18 stationary phase with a gradient elution of acetonitrile (B52724) in water, modified with trifluoroacetic acid (TFA) to ensure sharp peak shapes and effective separation.[3] The methodology covers all stages from crude sample preparation to the final isolation of the high-purity product, making it suitable for applications in pharmaceutical research and development.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound.

1.1 Instrumentation and Materials

  • Instrumentation:

    • Preparative HPLC system equipped with a gradient pump, autosampler/manual injector, column oven, and a UV-Vis detector.

    • Analytical HPLC system for purity analysis.

    • Rotary evaporator or lyophilizer for solvent removal.

  • Column:

    • Preparative: C18 silica-based column (e.g., 20-50 mm inner diameter, 150-250 mm length, 5-10 µm particle size). The use of C18-modified silica (B1680970) is standard for peptide purification.[2]

    • Analytical: C18 silica-based column (e.g., 4.6 mm inner diameter, 250 mm length, 5 µm particle size).[3]

  • Reagents and Solvents:

    • Crude this compound sample.

    • Acetonitrile (ACN), HPLC grade.

    • Deionized (DI) Water, 18 MΩ·cm or higher.

    • Trifluoroacetic Acid (TFA), HPLC grade.

1.2 Sample Preparation

Proper sample preparation is crucial for a successful purification run.[4]

  • Dissolve the crude this compound sample in a minimal amount of Mobile Phase A (see section 1.3) or a mixture of 50:50 acetonitrile/water to a concentration suitable for preparative scale (e.g., 10-50 mg/mL).[5]

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection. This prevents column clogging and system damage.

1.3 HPLC Method Parameters

The following conditions are optimized for the separation of Gly-Phe from common synthetic impurities. The use of acetonitrile as the organic modifier and TFA as an ion-pairing reagent is a standard procedure for peptide separations.[1]

ParameterPreparative HPLCAnalytical HPLC
Stationary Phase C18, 10 µmC18, 5 µm
Mobile Phase A 0.1% TFA in DI Water0.1% TFA in DI Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min (dependent on column diameter)1.0 mL/min
Gradient 5% to 45% B over 20 min5% to 45% B over 20 min
Detection UV at 214 nmUV at 214 nm
Column Temp. Ambient or 30 °CAmbient or 30 °C
Injection Vol. 1-5 mL (dependent on concentration and column size)10-20 µL

1.4 Purification and Post-Processing Workflow

  • System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (95% A, 5% B) for at least 5-10 column volumes.[6]

  • Injection: Inject the filtered crude sample onto the equilibrated column.

  • Fraction Collection: Monitor the UV chromatogram in real-time. Collect fractions corresponding to the main peak, which represents this compound.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified Gly-Phe as a white powder.[2]

Results and Data Presentation

The success of the purification is evaluated by comparing the purity of the sample before and after the preparative HPLC run. The following table presents representative data from the analysis of crude and purified this compound.

Sample IDComponentRetention Time (min)Peak Area %Purity (%)
Crude Sample Impurity 14.58.2N/A
Impurity 27.110.5N/A
This compound 12.3 79.8 79.8
Impurity 315.81.5N/A
Purified Sample This compound 12.3 >99.5 >99.5

Experimental Workflow Visualization

The logical flow of the purification process, from initial sample handling to the final pure product, is illustrated below.

HPLC_Purification_Workflow cluster_prep Preparation cluster_purification Purification & Analysis cluster_post Post-Processing SamplePrep 1. Crude Sample Preparation SystemSetup 2. HPLC System Equilibration SamplePrep->SystemSetup Injection 3. Preparative Injection SystemSetup->Injection Fractionation 4. Fraction Collection Injection->Fractionation PurityCheck 5. Analytical HPLC Purity Check Fractionation->PurityCheck PurityCheck->Fractionation Re-process/ Discard Pooling 6. Pool Pure Fractions PurityCheck->Pooling Purity OK Evaporation 7. Solvent Evaporation (Lyophilization) Pooling->Evaporation FinalProduct 8. Final Product: Pure Gly-Phe Evaporation->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

References

Application Notes and Protocols for Utilizing Glycyl-L-phenylalanine as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-phenylalanine (Gly-Phe) is a dipeptide that serves as a valuable substrate for the characterization and kinetic analysis of several classes of proteolytic enzymes. Its structure, featuring a C-terminal aromatic amino acid, makes it particularly suitable for assays involving chymotrypsin (B1334515) and carboxypeptidase A. Furthermore, derivatized forms of Gly-Phe are employed in specialized assays for other proteases, such as cathepsin C. These enzymes play crucial roles in a variety of physiological processes, including digestion, protein maturation, and cellular signaling, and are implicated in numerous pathological conditions, making them important targets for drug development.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in enzyme assays, tailored for researchers in academia and the pharmaceutical industry.

Featured Enzymes and Substrates

This compound and its analogs are primarily used as substrates for the following enzymes:

  • Chymotrypsin : A serine protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine.[1]

  • Carboxypeptidase A : A metalloexopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides, with a preference for aromatic or bulky aliphatic residues.[2][3]

  • Cathepsin C : Also known as Dipeptidyl Peptidase I, this lysosomal cysteine protease removes dipeptides from the N-terminus of polypeptide chains.[4] this compound 2-naphthylamide is a substrate used to assess its activity.[5][6]

Data Presentation: Kinetic Parameters of Related Substrates

While specific kinetic data for the hydrolysis of the unmodified this compound dipeptide is not extensively reported, the following tables summarize the kinetic parameters for structurally similar substrates with Chymotrypsin and Carboxypeptidase A. This data provides a valuable reference for expected enzyme behavior and for designing kinetic experiments.

Table 1: Kinetic Parameters for Chymotrypsin with N-Acylated Phenylalanine Derivatives

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
N-acetyl-L-phenylalanine methyl ester590.5118,000
N-acetyl-glycyl-L-phenylalanine methyl ester1301.2108,333
N-acetyl-(glycyl)₂-L-phenylalanine methyl ester1501.1136,364
N-acetyl-(glycyl)₃-L-phenylalanine methyl ester1501.1136,364

Data adapted from a study on the effect of aminoacyl chain length on chymotrypsin A alpha catalyzed ester hydrolysis.[7]

Table 2: Kinetic Parameters for Carboxypeptidase A with Various Substrates

Substratekcat (min⁻¹)Km (M)
Carbobenzoxythis compound10,0005 x 10⁻⁴
Benzoylthis compound20,0001 x 10⁻³
Hippuryl-DL-β-phenyllactic acid60,0002 x 10⁻⁴

Data obtained from studies on the kinetics of carboxypeptidase A.[8]

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Chymotrypsin Activity

This protocol is adapted from established methods for chymotrypsin assays and can be used with this compound, although a chromogenic or fluorogenic derivative would be necessary for spectrophotometric detection. A common approach is to use a p-nitroanilide (pNA) derivative, where the release of p-nitroaniline upon substrate cleavage can be monitored at 410 nm.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound p-nitroanilide (Substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the substrate

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Prepare a stock solution of the substrate: Dissolve this compound p-nitroanilide in DMSO to a concentration of 10 mM.

  • Prepare the assay buffer: 50 mM Tris-HCl, pH 8.0.

  • Prepare the enzyme solution: Dissolve α-chymotrypsin in cold, dilute HCl (e.g., 1 mM) to a stock concentration of 1 mg/mL. Immediately before use, dilute the enzyme to the desired working concentration (e.g., 1-10 µg/mL) in the assay buffer.

  • Set up the reaction: In a 96-well plate or a cuvette, add the assay buffer and the substrate solution to the desired final concentrations. The final DMSO concentration should be kept low (typically <5%) to avoid enzyme inhibition.

  • Initiate the reaction: Add the diluted enzyme solution to the substrate mixture to start the reaction. The final volume should be consistent across all assays (e.g., 200 µL for a 96-well plate).

  • Monitor the reaction: Immediately begin monitoring the increase in absorbance at 410 nm over time at a constant temperature (e.g., 25°C or 37°C).

  • Calculate the initial velocity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹).

Protocol 2: Spectrophotometric Assay of Carboxypeptidase A Activity

This protocol is based on the continuous spectrophotometric rate determination method and can be adapted for this compound. The hydrolysis of the peptide bond leads to a change in the molar extinction coefficient at 254 nm.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • This compound (Substrate)

  • Tris-HCl buffer with NaCl (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)[9]

  • Spectrophotometer with UV capabilities

Procedure:

  • Prepare the assay buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.[9]

  • Prepare the substrate solution: Dissolve this compound in the assay buffer to the desired concentrations (e.g., ranging from 0.1 to 5 mM for kinetic analysis).

  • Prepare the enzyme solution: Prepare a stock solution of Carboxypeptidase A in a suitable buffer (e.g., 10% LiCl). Immediately before the assay, dilute the enzyme to a working concentration (e.g., 0.1-1 µg/mL) in the assay buffer.

  • Set up the assay: In a quartz cuvette, add the substrate solution and allow it to equilibrate to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Initiate the reaction: Add a small volume of the diluted enzyme solution to the cuvette, mix quickly, and start the measurement.

  • Monitor the reaction: Record the change in absorbance at 254 nm over time. The hydrolysis of the peptide bond results in an increase in absorbance.

  • Calculate the initial velocity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time curve. The change in molar extinction coefficient (Δε) for the hydrolysis of similar substrates can be found in the literature.

Protocol 3: Lysosomal Integrity Assay using this compound 2-Naphthylamide (GPN)

This assay utilizes the lysosomotropic properties of GPN to assess lysosomal integrity. Cathepsin C within lysosomes cleaves GPN, leading to an accumulation of the cleavage product and subsequent osmotic lysis of the lysosomes.[5][6]

Materials:

  • Cells of interest

  • This compound 2-naphthylamide (GPN)

  • A marker for lysosomal content (e.g., a fluorescently labeled dextran (B179266) pre-loaded into lysosomes or a lysosomal enzyme like β-hexosaminidase)

  • Assay buffer (e.g., a sucrose-based buffer)

  • Fluorometer or spectrophotometer

Procedure:

  • Pre-load lysosomes (if necessary): Incubate cells with a fluorescent marker (e.g., FITC-dextran) for a sufficient time to allow for endocytosis and accumulation in lysosomes. Wash the cells thoroughly to remove any extracellular marker.

  • Cell preparation: Harvest and resuspend the cells in the assay buffer.

  • Initiate lysosomal disruption: Add GPN to the cell suspension at a final concentration typically in the range of 50-200 µM.

  • Incubate: Incubate the cells at 37°C for a defined period (e.g., 10-30 minutes).

  • Measure release of lysosomal content: Pellet the cells by centrifugation. Collect the supernatant, which contains the released lysosomal contents.

  • Quantify the released marker: Measure the fluorescence of the released FITC-dextran in the supernatant or the activity of the released lysosomal enzyme (e.g., using a chromogenic substrate for β-hexosaminidase).

  • Calculate lysosomal disruption: Express the amount of released marker as a percentage of the total marker content (determined by lysing a parallel sample of cells with a detergent like Triton X-100).

Visualizations

Signaling Pathways and Experimental Workflows

Enzyme_Assay_Workflow General Workflow for Enzyme Kinetic Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer setup Set up Reaction Mixture (Buffer + Substrate) prep_buffer->setup prep_substrate Prepare Substrate Stock prep_substrate->setup prep_enzyme Prepare Enzyme Stock initiate Initiate Reaction (Add Enzyme) prep_enzyme->initiate setup->initiate monitor Monitor Reaction (e.g., Spectrophotometry) initiate->monitor calc_rate Calculate Initial Velocity (V₀) monitor->calc_rate plot_data Plot Data (e.g., Michaelis-Menten) calc_rate->plot_data det_params Determine Kinetic Parameters (Km, Vmax) plot_data->det_params

Caption: General workflow for a typical enzyme kinetic assay.

Chymotrypsin_Signaling Chymotrypsin Signaling via PAR2 chymotrypsin Chymotrypsin par2 Protease-Activated Receptor 2 (PAR2) chymotrypsin->par2 Cleavage & Activation g_protein G-protein Coupling par2->g_protein plc Phospholipase C (PLC) g_protein->plc ip3 IP₃ plc->ip3 dag DAG plc->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc erk12 ERK1/2 Activation ca_release->erk12 pkc->erk12 il10 Interleukin-10 (IL-10) Upregulation erk12->il10

Caption: Chymotrypsin signaling through PAR2 activation.[10]

Cathepsin_C_Signaling Cathepsin C Signaling in Cancer Progression cluster_tnfa TNF-α/p38 MAPK Pathway cluster_yap YAP Pathway tnfa TNF-α p38_mapk p38 MAPK tnfa->p38_mapk cathepsin_c_exp Cathepsin C Expression p38_mapk->cathepsin_c_exp cathepsin_c Cathepsin C cathepsin_c_exp->cathepsin_c yap YAP cathepsin_c->yap Upregulates yap_p p-YAP (Inactive) cathepsin_c->yap_p Downregulates emt Epithelial-Mesenchymal Transition (EMT) yap->emt proliferation Cell Proliferation yap->proliferation metastasis Metastasis yap->metastasis

Caption: Cathepsin C signaling pathways in cancer.[11][12]

References

Application Notes and Protocols for Glycyl-L-phenylalanine in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of chemically defined media in cell culture for biopharmaceutical production is a critical factor in ensuring process consistency, safety, and regulatory compliance.[1][2] While free amino acids are essential components of these media, some exhibit limited stability or solubility, leading to nutrient degradation, accumulation of toxic byproducts like ammonia, and inconsistencies in nutrient availability.[2][3] Dipeptides, composed of two amino acids, have emerged as a valuable strategy to overcome these limitations, offering enhanced stability and solubility.[2][3]

This document provides detailed application notes and protocols for the use of Glycyl-L-phenylalanine, a dipeptide of glycine (B1666218) and the essential amino acid L-phenylalanine, in cell culture media formulations. While extensive research has been conducted on dipeptides like L-alanyl-L-glutamine and Glycyl-L-tyrosine to replace unstable or poorly soluble amino acids[2][3][4], specific data on this compound for enhancing cell culture performance is less documented. The information herein is based on the established benefits of dipeptide supplementation and the known metabolic roles of L-phenylalanine to guide researchers in evaluating this compound for their specific applications.

Phenylalanine-containing peptides are recognized for their diverse biological activities and are of significant interest in drug development and cell biology.[1] L-phenylalanine itself is a crucial precursor for the synthesis of proteins and other vital molecules, including the amino acid tyrosine and neurotransmitters like dopamine (B1211576) and norepinephrine.[5][6]

Rationale for this compound Supplementation

Supplementing cell culture media with this compound can offer several potential advantages over the use of free L-phenylalanine:

  • Improved Solubility: While L-phenylalanine has moderate solubility, concentrated feed streams in fed-batch cultures can sometimes lead to precipitation issues. Dipeptides generally exhibit higher solubility than their constituent free amino acids.

  • Enhanced Stability: Dipeptides can be more stable in liquid media formulations compared to free amino acids, preventing degradation and ensuring consistent nutrient availability over the course of a cell culture run.

  • Controlled Nutrient Delivery: The uptake of dipeptides is mediated by specific transporters, which can lead to a more controlled release of the constituent amino acids intracellularly, potentially preventing the toxic effects of high transient concentrations of free amino acids.[3] High concentrations of L-phenylalanine have been shown to inhibit the growth of some cell lines.[3]

  • Reduced Byproduct Formation: By providing a stable source of L-phenylalanine, the potential for the formation of undesirable byproducts from amino acid degradation is minimized.

Data Presentation

Table 1: Physicochemical Properties of L-phenylalanine and this compound
PropertyL-phenylalanineThis compoundReference
Molecular Formula C₉H₁₁NO₂C₁₁H₁₄N₂O₃[7]
Molecular Weight 165.19 g/mol 222.24 g/mol [8]
Solubility in Water Moderately SolubleExpected to be higher[9]
Isoelectric Point (pI) ~5.48Not specified
Table 2: Potential Impact of L-phenylalanine on Cellular Processes
Cellular ProcessEffect of L-phenylalanineCell TypeReference
Protein Synthesis Essential building block, can regulate casein synthesis via mTOR and GCN2 pathways.Bovine Mammary Epithelial Cells[6][10][11]
Cell Growth High concentrations can be inhibitory.Mouse A9 Cells[3]
Metabolism Precursor to tyrosine and other metabolites; can influence glucose metabolism.Various[12][13]
Signaling Pathways Can activate mTORC1 signaling.Bovine Mammary Epithelial Cells[10][11]

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution of this compound

Objective: To prepare a concentrated, sterile stock solution of this compound for supplementation into cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • Cell culture grade water or a suitable buffer (e.g., PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Laminar flow hood

  • Analytical balance

Procedure:

  • Inside a laminar flow hood, accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a pre-determined volume of cell culture grade water or buffer to achieve the desired stock concentration (e.g., 100 mM). Gently vortex or swirl to dissolve completely.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.

  • Label the tube with the name of the compound, concentration, date, and your initials.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Evaluation of this compound on Cell Growth and Viability

Objective: To assess the effect of this compound supplementation on the growth and viability of a specific cell line (e.g., CHO, Hybridoma).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Sterile stock solution of this compound (from Protocol 1)

  • Sterile stock solution of L-phenylalanine (as a control)

  • Multi-well plates (e.g., 24-well or 96-well) or shake flasks

  • Cell counter (e.g., automated cell counter or hemocytometer with trypan blue)

  • Incubator (37°C, 5% CO₂, humidified)

Procedure:

  • Seed the cells at a predetermined density (e.g., 1 x 10⁵ cells/mL) into the wells of a multi-well plate or shake flasks containing fresh culture medium.

  • Supplement the medium with different final concentrations of this compound (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM).

  • Include the following controls:

    • Negative Control: Cells in medium without any supplementation.

    • Positive Control: Cells in medium supplemented with equimolar concentrations of free L-phenylalanine.

  • Incubate the plates/flasks under standard culture conditions.

  • At regular intervals (e.g., every 24 hours for 5-7 days), determine the viable cell density and viability using a cell counter and trypan blue exclusion.

  • Plot the viable cell density and viability against time for each condition to generate growth curves.

Protocol 3: Analysis of Protein Titer

Objective: To determine the effect of this compound supplementation on the production of a recombinant protein.

Materials:

  • Cell culture supernatants from Protocol 2

  • ELISA kit specific for the recombinant protein of interest or HPLC with a suitable column

  • Microplate reader (for ELISA)

Procedure:

  • On the final day of the cell growth experiment (Protocol 2), collect the cell culture supernatant by centrifugation to pellet the cells.

  • Quantify the concentration of the recombinant protein in the supernatant using a validated ELISA protocol or HPLC analysis.

  • Normalize the protein titer to the viable cell density to calculate the specific productivity (qP) in pg/cell/day.

  • Compare the protein titer and specific productivity across the different experimental conditions.

Visualization of Pathways and Workflows

L-phenylalanine Uptake and Signaling

L-phenylalanine is transported into the cell via amino acid transporters and can influence key signaling pathways that regulate protein synthesis, such as the mTOR and GCN2 pathways.[6][10][11]

Phenylalanine_Signaling extracellular Extracellular This compound transporter Dipeptide Transporter (e.g., PEPT1/2) extracellular->transporter intracellular_dipeptide Intracellular This compound peptidase Cytosolic Peptidases intracellular_dipeptide->peptidase glycine Glycine peptidase->glycine phenylalanine L-phenylalanine peptidase->phenylalanine mTOR mTORC1 Activation phenylalanine->mTOR gcn2 GCN2 Inhibition phenylalanine->gcn2 transporter->intracellular_dipeptide protein_synthesis Protein Synthesis (e.g., Recombinant Protein) mTOR->protein_synthesis gcn2->protein_synthesis cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth

Caption: Proposed uptake and signaling of this compound.

Experimental Workflow for Evaluating this compound

A systematic approach is necessary to evaluate the potential benefits of this compound in a given cell culture process.

Experimental_Workflow start Start: Hypothesis (Gly-Phe improves performance) protocol1 Protocol 1: Prepare Sterile Stock Solutions (Gly-Phe and Phe) start->protocol1 protocol2 Protocol 2: Cell Culture Experiment (Varying Concentrations) protocol1->protocol2 data_collection1 Data Collection: Viable Cell Density & Viability protocol2->data_collection1 protocol3 Protocol 3: Analyze Protein Titer (ELISA/HPLC) protocol2->protocol3 analysis Data Analysis: Growth Curves, qP, Titer data_collection1->analysis data_collection2 Data Collection: Product Concentration protocol3->data_collection2 data_collection2->analysis conclusion Conclusion: Determine Optimal Concentration & Benefit analysis->conclusion

References

Application Notes and Protocols: Glycyl-L-phenylalanine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glycyl-L-phenylalanine (Gly-Phe) and its peptide derivatives, such as Gly-Phe-Leu-Gly (GFLG) and Gly-Gly-Phe-Gly (GGFG), have emerged as critical components in the design of advanced drug delivery systems.[1][2] These peptide sequences serve as enzyme-cleavable linkers, primarily designed to be stable in systemic circulation and selectively cleaved by proteases that are overexpressed in pathological environments, such as the tumor microenvironment.[2][3] The lysosomal cysteine protease, Cathepsin B, is a key enzyme responsible for the cleavage of these linkers and is frequently upregulated in various cancer types.[1][2][3] This targeted cleavage mechanism allows for the controlled release of potent cytotoxic drugs directly at the site of action, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[2][3]

These application notes provide detailed protocols for the synthesis, characterization, and evaluation of Gly-Phe-based drug delivery systems, along with quantitative data to support experimental design.

Section 1: Synthesis of a Gly-Phe-Drug Conjugate

This section details the synthesis of a model Gly-Phe-containing prodrug, specifically focusing on the tetrapeptide GFLG conjugated to the anticancer drug Doxorubicin (B1662922) (DOX). The synthesis involves solid-phase peptide synthesis (SPPS) of the GFLG peptide, followed by solution-phase conjugation to doxorubicin.

Experimental Protocol: Synthesis of GFLG-Doxorubicin

1.1. Solid-Phase Peptide Synthesis (SPPS) of GFLG Peptide:

  • Resin Selection: Rink Amide resin is used to obtain a C-terminally amidated peptide.

  • Resin Swelling: Swell 100 mg of Rink Amide resin in 1 mL of N-methylpyrrolidone (NMP) for at least 8 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in NMP for 3 minutes, drain, and repeat the treatment for 10 minutes. Wash the resin thoroughly with NMP (5-7 times).

  • Amino Acid Coupling:

    • For each amino acid (Gly, Leu, Phe, Gly), dissolve 3 equivalents of the Fmoc-protected amino acid, 2.9 equivalents of HATU, and 3 equivalents of HOBt in NMP.

    • Add 6 equivalents of DIPEA to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion using a Kaiser test.

  • Cleavage from Resin: After the final Fmoc deprotection, wash the peptide-resin with NMP, DCM, and Methanol, and then dry under vacuum. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water. Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold diethyl ether. Dry the crude peptide under vacuum. Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[4]

1.2. Conjugation of GFLG to Doxorubicin:

  • Activation of GFLG: Dissolve the purified GFLG peptide in a suitable solvent such as DMF. Add an activating agent like HOBt/PyBOP to the solution to activate the C-terminal carboxyl group of the peptide.

  • Conjugation Reaction: In a separate reaction vessel, dissolve Doxorubicin in DMF. Add the activated GFLG peptide solution to the Doxorubicin solution. The reaction is typically carried out at room temperature with stirring for several hours.

  • Purification of GFLG-DOX: The resulting GFLG-DOX conjugate is purified using RP-HPLC to remove any unreacted starting materials and byproducts. A C18 column is commonly used with a gradient of acetonitrile (B52724) and water containing 0.1% TFA.[4] The fractions containing the pure conjugate are collected and lyophilized.

Workflow for GFLG-Doxorubicin Synthesis

GFLG_DOX_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Conjugation Solution-Phase Conjugation Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_G Couple Fmoc-Gly-OH Deprotection1->Coupling_G Deprotection2 Fmoc Deprotection Coupling_G->Deprotection2 Coupling_L Couple Fmoc-Leu-OH Deprotection2->Coupling_L Deprotection3 Fmoc Deprotection Coupling_L->Deprotection3 Coupling_F Couple Fmoc-Phe-OH Deprotection3->Coupling_F Deprotection4 Fmoc Deprotection Coupling_F->Deprotection4 Coupling_G2 Couple Fmoc-Gly-OH Deprotection4->Coupling_G2 Cleavage Cleavage from Resin Coupling_G2->Cleavage Purified_GFLG Purified GFLG Peptide Cleavage->Purified_GFLG Activation Activate GFLG with HOBt/PyBOP Purified_GFLG->Activation Conjugation_Reaction Conjugation Reaction Activation->Conjugation_Reaction Dox Doxorubicin Dox->Conjugation_Reaction Purification HPLC Purification Conjugation_Reaction->Purification Final_Product GFLG-Doxorubicin Purification->Final_Product

Caption: Workflow for the synthesis of GFLG-Doxorubicin conjugate.

Section 2: Characterization and In Vitro Evaluation

This section outlines the protocols for characterizing the drug-linker conjugate and evaluating its performance in vitro, including drug loading efficiency, enzyme-triggered drug release, and cytotoxicity.

Experimental Protocol: Drug Loading and Release

2.1. Determination of Drug Loading Efficiency:

  • Method: The drug loading efficiency in a nanoparticle formulation is determined by separating the encapsulated drug from the free drug.

  • Procedure:

    • Prepare a known amount of the drug-loaded nanoparticle formulation.

    • Separate the nanoparticles from the aqueous medium containing free drug using centrifugal ultrafiltration with a filter of appropriate molecular weight cut-off.[5][6]

    • Quantify the amount of free drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate the drug loading efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100 [7]

2.2. In Vitro Cathepsin B Cleavage Assay:

  • Objective: To quantify the release of the drug from the Gly-Phe linker in the presence of Cathepsin B.

  • Materials:

    • GFLG-DOX conjugate

    • Recombinant Human Cathepsin B

    • Assay Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[8]

    • Quenching solution (e.g., formic acid)

    • HPLC system with a C18 column

  • Procedure:

    • Prepare a solution of the GFLG-DOX conjugate in the assay buffer.

    • Activate the Cathepsin B by incubating it in the assay buffer.

    • Initiate the cleavage reaction by adding the activated Cathepsin B to the conjugate solution. Typical concentrations are in the nanomolar range for the enzyme and micromolar for the conjugate.[9]

    • Incubate the reaction mixture at 37°C.

    • At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction by adding the quenching solution.

    • Analyze the samples by RP-HPLC to separate and quantify the amount of released doxorubicin from the intact conjugate. The peak areas are used to calculate the percentage of drug release over time.[8][9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To evaluate the cytotoxic effect of the GFLG-DOX conjugate on cancer cells.

  • Materials:

    • Cancer cell line (e.g., MCF-7 breast cancer cells)

    • GFLG-DOX conjugate, free Doxorubicin

    • Cell culture medium (e.g., DMEM)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[10]

    • Treat the cells with serial dilutions of the GFLG-DOX conjugate and free Doxorubicin for a specified period (e.g., 48 or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 3 hours at 37°C.[10]

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 492 nm using a microplate reader.[11]

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In_Vitro_Workflow cluster_characterization Characterization cluster_release Drug Release Study cluster_cytotoxicity Cytotoxicity Evaluation Start GFLG-Doxorubicin Conjugate DrugLoading Determine Drug Loading Efficiency Start->DrugLoading CleavageAssay In Vitro Cathepsin B Cleavage Assay Start->CleavageAssay Treatment Treat with GFLG-DOX and Free DOX Start->Treatment HPLC HPLC Analysis of Released Doxorubicin CleavageAssay->HPLC CellCulture Culture Cancer Cells (e.g., MCF-7) CellCulture->Treatment MTTAssay MTT Assay Treatment->MTTAssay IC50 Determine IC50 Value MTTAssay->IC50

Caption: Workflow for the in vivo efficacy evaluation in a xenograft mouse model.

Section 4: Quantitative Data Summary

The following tables summarize representative quantitative data from studies on Gly-Phe-based drug delivery systems.

Table 1: Drug Loading and Release Characteristics

Drug Delivery SystemDrugLinkerDrug Loading Efficiency (%)Release at 24h (with Cathepsin B) (%)Reference
GFLG LiposomesDoxorubicinGFLG8.4~60[12]
PEG-GFLG NanoparticlesDoxorubicinGFLG12.13>80 (at pH 5)[13]
Trastuzumab-ADCExatecanGGFGDAR ~7.5~50 (in 7 days, in vivo)[14][15]

Table 2: In Vitro and In Vivo Efficacy

Drug Delivery SystemCell Line / Animal ModelIC50 (µM)Tumor Growth Inhibition (%)Reference
GFLG/Dox LiposomesHep G2 cells~5-[12]
HER2-ADCSKOV3 Xenograft->90[12]
NAMPT Inhibitor ADCA2780 Xenograft-100 (complete regression)[16]

Section 5: Signaling Pathway

The cytotoxic payload delivered by Gly-Phe-based systems, such as doxorubicin, often exerts its therapeutic effect by interfering with critical cellular signaling pathways. Doxorubicin is known to induce DNA damage, which in turn can trigger various signaling cascades, including the PI3K/Akt pathway, a key regulator of cell survival, proliferation, and apoptosis. The following diagram illustrates the PI3K/Akt signaling pathway and its interaction with doxorubicin-induced cellular responses. [9][17][18][19] PI3K/Akt Signaling Pathway in Response to Doxorubicin

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates GSK3b GSK-3β Akt->GSK3b inhibits FoxO FoxO Transcription Factors Akt->FoxO inhibits Bad Bad Akt->Bad inhibits Caspase9 Caspase-9 Akt->Caspase9 inhibits Survival Cell Survival Akt->Survival promotes Proliferation Cell Proliferation mTORC1->Proliferation promotes GSK3b->Proliferation promotes (when active) Apoptosis Apoptosis FoxO->Apoptosis promotes (when active) Bad->Apoptosis promotes (when active) Caspase9->Apoptosis initiates DNA_Damage DNA Damage DNA_Damage->Apoptosis can trigger Dox Doxorubicin Dox->DNA_Damage induces

References

Glycyl-L-phenylalanine: A Versatile Molecular Tool in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-phenylalanine (Gly-Phe) is a simple dipeptide with significant utility as a molecular tool in a wide range of biochemical and cellular research applications. Its unique chemical structure allows it to serve as a substrate for specific enzymes, a building block in drug delivery systems, and a probe for studying transport mechanisms across biological membranes. This document provides detailed application notes and protocols for the use of this compound and its derivatives, equipping researchers with the necessary information to effectively integrate this dipeptide into their experimental workflows.

Key Applications

This compound and its derivatives are primarily utilized in three key areas of biochemical research:

  • Inducing Lysosomal Disruption: The derivative this compound 2-naphthylamide (GPN) is widely used to selectively permeabilize lysosomal membranes.

  • Studying Peptide Transport: Gly-Phe serves as a substrate for peptide transporters, enabling the characterization of their kinetics and specificity.

  • Drug Delivery Systems: The dipeptide can be incorporated into drug delivery systems as a linker that can be cleaved by specific enzymes to trigger drug release.

Application 1: this compound 2-Naphthylamide (GPN) as an Inducer of Lysosomal Membrane Permeabilization

This compound 2-naphthylamide (GPN) is a cell-permeable substrate for the lysosomal cysteine protease Cathepsin C.[1][2] Upon entering the acidic environment of the lysosome, GPN is hydrolyzed by Cathepsin C. The accumulation of the cleavage products, Gly-Phe and 2-naphthylamine, within the lysosome leads to osmotic swelling and subsequent permeabilization or rupture of the lysosomal membrane.[1][2] This property makes GPN a valuable tool for studying lysosomal function, stability, and the downstream consequences of lysosomal damage.

A recent area of investigation has highlighted a more complex mechanism of GPN action, suggesting that it can also induce calcium release from the endoplasmic reticulum (ER) by altering cytosolic pH, independent of Cathepsin C activity.[3][4] Researchers should consider this dual mechanism when interpreting experimental results.

Quantitative Data Summary

The following tables summarize quantitative data related to the effects of GPN on lysosomal and cytosolic parameters.

Table 1: GPN-Induced Changes in Lysosomal and Cytosolic pH

ParameterCell TypeGPN ConcentrationChange in pHReference
Lysosomal pH (pHly)HEK cells200 µMSustained increase[2][3]
Cytosolic pH (pHcyt)HEK cells200 µMTransient increase of ~0.2 units[3]

Table 2: GPN-Induced Changes in Cytosolic Ca2+ Concentration

Cell TypeGPN ConcentrationPeak [Ca2+]c IncreaseTime to PeakReference
HEK cells200 µMTransient increaseSlower than IP3-mediated release[2][3]
Fibroblasts200 µMSpatiotemporally complex signalsVariable[5]
Experimental Protocols

Protocol 1: Induction and Verification of Lysosomal Membrane Permeabilization using GPN

Objective: To induce lysosomal membrane permeabilization (LMP) using GPN and to visualize its effect using a fluorescent dextran (B179266) release assay.

Materials:

  • Cells of interest (e.g., HeLa, fibroblasts) cultured on glass-bottom dishes

  • Fluorescently-labeled dextran (e.g., FITC-dextran, 10 kDa)

  • This compound 2-naphthylamide (GPN) stock solution (e.g., 20 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Loading Lysosomes with Fluorescent Dextran: a. Culture cells to 50-70% confluency. b. Incubate cells with 0.5-1 mg/mL of FITC-dextran in culture medium for 4-24 hours. This allows for the uptake of dextran via endocytosis and its accumulation in lysosomes. c. Wash the cells three times with fresh, pre-warmed culture medium to remove extracellular dextran. d. Chase for at least 2 hours in fresh medium to ensure the dextran is localized to the lysosomes.

  • Induction of LMP with GPN: a. Replace the culture medium with live-cell imaging medium. b. Mount the dish on the fluorescence microscope and acquire baseline images of the cells, observing the punctate fluorescence of the dextran-loaded lysosomes. c. Add GPN to the medium to a final concentration of 50-200 µM. d. Immediately begin time-lapse imaging to monitor the redistribution of the fluorescent dextran.

  • Data Analysis: a. Observe the change in fluorescence distribution. In healthy cells, the fluorescence will be localized in distinct puncta (lysosomes). Upon GPN-induced LMP, the dextran will be released into the cytosol, resulting in a diffuse cytosolic fluorescence.[6] b. Quantify the change from punctate to diffuse fluorescence over time to determine the kinetics of LMP.

Protocol 2: Measurement of GPN-Induced Cytosolic Ca2+ Release

Objective: To measure changes in intracellular calcium concentration in response to GPN treatment using the ratiometric fluorescent indicator Fura-2 AM.[3][7]

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Fura-2 AM stock solution (1 mM in DMSO)

  • Pluronic F-127 (20% w/v in DMSO)

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4

  • Fluorescence imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Loading Cells with Fura-2 AM: a. Prepare a loading solution by adding Fura-2 AM (final concentration 2-5 µM) and a drop of Pluronic F-127 to HBS. b. Wash the cells once with HBS. c. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark. d. Wash the cells twice with HBS to remove extracellular dye. e. Incubate the cells for a further 30 minutes in HBS to allow for complete de-esterification of the Fura-2 AM.

  • Measurement of Ca2+ Dynamics: a. Mount the dish on the fluorescence imaging system. b. Acquire baseline ratiometric images (340/380 nm excitation ratio). c. Add GPN to the HBS to the desired final concentration (e.g., 200 µM). d. Record the changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis: a. The ratio of the fluorescence intensity at 340 nm to that at 380 nm is proportional to the intracellular Ca2+ concentration. An increase in this ratio indicates a rise in cytosolic Ca2+. b. Calibrate the fluorescence ratios to absolute Ca2+ concentrations using ionomycin (B1663694) and EGTA, if required.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for GPN-induced calcium release, highlighting the dual-action model.

GPN_Calcium_Signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_ER Endoplasmic Reticulum GPN_ext GPN GPN_cyt GPN GPN_ext->GPN_cyt Diffusion pH_increase Increase in cytosolic pH GPN_cyt->pH_increase acts as weak base GPN_lyso GPN GPN_cyt->GPN_lyso Diffusion ER ER Ca²⁺ Store pH_increase->ER stimulates Ca_release_ER Ca²⁺ Release Ca_cyt [Ca²⁺]i ↑ Ca_release_ER->Ca_cyt Hydrolysis Hydrolysis GPN_lyso->Hydrolysis CathepsinC Cathepsin C CathepsinC->Hydrolysis cleaves Osmotic_Lysis Osmotic Lysis/ Permeabilization Hydrolysis->Osmotic_Lysis leads to Ca_release_lyso Ca²⁺ Release Osmotic_Lysis->Ca_release_lyso causes Ca_release_lyso->Ca_cyt ER->Ca_release_ER

Caption: Proposed dual mechanism of GPN-induced calcium signaling.

Application 2: this compound as a Substrate for Peptide Transport Studies

This compound is a substrate for various peptide transporters, such as PEPT1, which are responsible for the uptake of di- and tripeptides in the intestine and other tissues.[8] Studying the transport of Gly-Phe provides insights into the kinetics, substrate specificity, and regulation of these transporters, which is crucial for understanding nutrient absorption and the pharmacokinetics of peptide-based drugs.

Quantitative Data Summary

Table 3: Kinetic Parameters for this compound Transport

Transporter/SystemTissue/Cell LineKm (mM)Vmax (nmol/mg protein/min)Reference
Peptide TransporterFish intestinal brush-border membrane vesicles9.8 ± 3.5306[8]
Phenylalanine Transporter (for comparison)Fish intestinal brush-border membrane vesicles0.74 ± 0.1354[8]

Note: Vmax was converted from nmol.mg protein-1.5 s-1 to nmol/mg protein/min for comparison.

Experimental Protocol

Protocol 3: Characterization of this compound Transport in Caco-2 Cells

Objective: To determine the kinetic parameters (Km and Vmax) of this compound transport in a Caco-2 cell monolayer, a widely used in vitro model for the intestinal barrier.

Materials:

  • Caco-2 cells cultured on Transwell inserts

  • Radiolabeled [14C]this compound

  • Unlabeled this compound

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 6.0)

  • Scintillation cocktail and counter

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay reagent (e.g., BCA kit)

Procedure:

  • Caco-2 Cell Culture and Differentiation: a. Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer with well-developed brush borders. b. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Assay: a. Wash the Caco-2 monolayers twice with pre-warmed transport buffer (pH 7.4 on the basolateral side, pH 6.0 on the apical side to mimic the intestinal proton gradient). b. Prepare transport solutions containing a fixed concentration of [14C]this compound and varying concentrations of unlabeled Gly-Phe (e.g., 0-50 mM) in apical transport buffer. c. Add the transport solutions to the apical chamber and fresh transport buffer to the basolateral chamber. d. Incubate at 37°C for a specific time period (e.g., 15-30 minutes), during which transport is linear. e. Terminate the transport by aspirating the transport solutions and washing the monolayers three times with ice-cold transport buffer.

  • Quantification of Uptake: a. Cut out the Transwell membranes and place them in scintillation vials. b. Add cell lysis buffer to each vial and incubate for at least 1 hour to lyse the cells. c. Add scintillation cocktail and measure the radioactivity using a scintillation counter. d. In parallel, lyse cells from separate wells to determine the protein content using a standard protein assay.

  • Data Analysis: a. Calculate the initial velocity of uptake (nmol/mg protein/min) for each substrate concentration. b. Plot the uptake velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Experimental Workflow Visualization

Peptide_Transport_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days (Differentiation) A->B C Measure TEER to confirm monolayer integrity B->C E Perform uptake assay at 37°C C->E D Prepare transport solutions with radiolabeled and unlabeled Gly-Phe D->E F Wash and lyse cells E->F G Quantify radioactivity (Scintillation counting) F->G H Determine protein concentration F->H I Calculate uptake velocity G->I H->I J Plot data and determine Km and Vmax I->J

Caption: Workflow for determining peptide transport kinetics.

Application 3: this compound in Drug Delivery Systems

The dipeptide this compound can be incorporated as a linker in prodrugs or as a component of drug delivery nanosystems. The rationale is to utilize the presence of peptidases in specific tissues or cellular compartments (e.g., lysosomes or tumor microenvironment) to cleave the dipeptide and trigger the release of the active drug. This strategy can enhance drug targeting and reduce off-target toxicity.

Quantitative Data Summary

While specific data for this compound-based drug delivery systems is emerging, the following table provides an example of L-phenylalanine-triggered drug release from a nanosystem, illustrating the principle.

Table 4: L-phenylalanine Triggered Drug Release from Supramolecular Polymer Micelles (SMPMs)

NanosystemTriggerTime (hours)Cumulative Drug Release (%)Reference
THPP-loaded SMPMsL-phenylalanine6> 85[9]
THPP-loaded SMPMsNone (control)6< 10[9]
Experimental Protocol

Protocol 4: In Vitro Drug Release from a Dipeptide-Conjugated Nanoparticle

Objective: To evaluate the in vitro release of a model drug from a nanoparticle system where the drug is conjugated via a this compound linker.

Materials:

  • Drug-Gly-Phe-Nanoparticle conjugate

  • Release buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Lysosomal extract or purified Cathepsin C

  • Dialysis membrane with an appropriate molecular weight cut-off

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Preparation of the Release Setup: a. Suspend a known amount of the drug-Gly-Phe-nanoparticles in the release buffer inside a dialysis bag. b. Place the dialysis bag in a larger volume of release buffer (with or without the cleaving enzyme, e.g., Cathepsin C) maintained at 37°C with constant stirring.

  • Sample Collection: a. At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the buffer from outside the dialysis bag. b. Replace the withdrawn volume with fresh buffer to maintain sink conditions.

  • Drug Quantification: a. Analyze the concentration of the released drug in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: a. Calculate the cumulative percentage of drug released at each time point. b. Plot the cumulative drug release versus time to obtain the release profile. c. Compare the release profiles in the presence and absence of the enzyme to demonstrate enzyme-triggered release.

Logical Relationship Visualization

Drug_Release_Logic A Drug-Gly-Phe-Nanoparticle (Inactive Prodrug) B Target Site (e.g., Tumor, Lysosome) A->B Localization D Cleavage of Gly-Phe linker A->D C Presence of Peptidases (e.g., Cathepsin C) B->C contains C->D catalyzes E Release of Active Drug D->E F Therapeutic Effect E->F

Caption: Logic of enzyme-triggered drug release from a Gly-Phe conjugate.

References

Protocol for the Crystallization of Glycyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of the dipeptide Glycyl-L-phenylalanine. The information is intended to guide researchers in obtaining high-quality crystals suitable for structural analysis and other research applications.

Introduction

This compound is a dipeptide composed of glycine (B1666218) and L-phenylalanine. The ability to produce high-quality crystals of this dipeptide is crucial for its structural elucidation via X-ray crystallography, which in turn provides valuable insights for applications in drug design and development. This protocol outlines two common and effective crystallization methods: vapor diffusion and slow cooling. It also provides guidance on optimizing crystallization conditions.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for designing and troubleshooting crystallization experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₄N₂O₃[1]
Molecular Weight222.24 g/mol [1]
Melting Point~264 °C (decomposition)[2]
SolubilitySlightly soluble in water and DMSO.[3][3]

Experimental Protocols

High purity (>95%) of the this compound sample is recommended for successful crystallization.

Vapor Diffusion Crystallization

Vapor diffusion is a widely used technique for screening crystallization conditions and growing high-quality crystals.[4] It relies on the slow evaporation of water from a droplet containing the sample and a precipitant solution, leading to a gradual increase in the supersaturation of the sample.[5][6]

3.1.1. Hanging Drop Method

  • Materials:

    • This compound solution (e.g., 10 mg/mL in ultrapure water)[7]

    • Crystallization screening kit (e.g., Hampton Research PEG/Ion Screen, Crystal Screen, Index)[7]

    • 24-well crystallization plate[8]

    • Siliconized glass cover slips[8]

    • High-vacuum grease[6]

    • Micropipettes and tips

  • Protocol:

    • Apply a thin, even ring of high-vacuum grease to the rim of each well of the 24-well plate.[6]

    • Pipette 500 µL of the crystallization screen solution into each well of the plate.[8]

    • On a clean, siliconized cover slip, place a 1-2 µL drop of the this compound solution.[8]

    • Add 1-2 µL of the corresponding crystallization screen solution from the well to the peptide drop.[8]

    • Carefully invert the cover slip and place it over the well, ensuring an airtight seal is formed by the grease.[8]

    • Incubate the plate at a constant temperature (e.g., 4°C or room temperature).[8]

    • Monitor the drops for crystal formation using a microscope over several hours to days.[7]

3.1.2. Sitting Drop Method

The sitting drop method is an alternative to the hanging drop method where the drop is placed on a post that sits (B43327) in the middle of the reservoir.[5]

  • Materials: Same as for the hanging drop method, but with a sitting drop crystallization plate.

  • Protocol:

    • Pipette 500 µL of the crystallization screen solution into the reservoir of the sitting drop plate.[5]

    • Place a 1-2 µL drop of the this compound solution onto the sitting drop post.

    • Add 1-2 µL of the reservoir solution to the drop on the post.[5]

    • Seal the well with clear sealing tape or film.[5]

    • Incubate and monitor as described for the hanging drop method.

Slow Cooling Crystallization

This method involves dissolving the solute in a suitable solvent at an elevated temperature and then gradually lowering the temperature to induce crystallization.

  • Materials:

    • This compound

    • Solvent (e.g., ultrapure water)

    • Jacketed crystallization vessel with a stirrer

    • Temperature-controlled water bath

  • Protocol:

    • Prepare a saturated or slightly undersaturated solution of this compound in the chosen solvent at a temperature above the desired crystallization temperature (e.g., 45°C).[1]

    • Stir the solution to ensure complete dissolution and thermal equilibrium.

    • Slowly cool the solution at a controlled rate (e.g., 0.1-1°C/hour). Slower cooling rates generally yield larger, higher-quality crystals.

    • If no spontaneous nucleation occurs as the solution becomes supersaturated, consider adding seed crystals of this compound.

    • Once crystals have formed, they can be harvested by filtration and washed with a small amount of cold solvent.

Optimization of Crystallization Conditions

Finding the optimal conditions for crystallization often requires systematic screening of various parameters.[9]

Table 2: Parameters for Crystallization Optimization

ParameterRange/Variables to TestRationale
pH 4.0 - 9.0The solubility of peptides is highly dependent on pH. Varying the pH can significantly impact the supersaturation level.[10]
Temperature 4°C, Room Temperature (~20°C)Temperature affects both solubility and the kinetics of nucleation and crystal growth.[8]
Concentration 5 - 20 mg/mLThe concentration of the peptide directly influences the degree of supersaturation.[9]
Precipitants Polyethylene glycols (PEGs) of different molecular weights, salts (e.g., ammonium (B1175870) sulfate, sodium chloride), organic solvents (e.g., ethanol, isopropanol)Precipitants reduce the solubility of the peptide, driving it out of solution to form crystals.
Additives Small molecules or saltsAdditives can sometimes stabilize the peptide conformation and promote crystal lattice formation.

A grid screen approach, where two parameters (e.g., pH and precipitant concentration) are varied systematically, is an effective way to explore the crystallization space.[2]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the described crystallization methods.

Hanging_Drop_Vapor_Diffusion cluster_prep Preparation cluster_drop Drop Setup cluster_incubation Incubation & Observation prep_plate Grease Plate Wells prep_reservoir Add Reservoir Solution prep_plate->prep_reservoir add_peptide Pipette Peptide Solution on Coverslip prep_reservoir->add_peptide add_reagent Add Reservoir Solution to Peptide Drop add_peptide->add_reagent invert_seal Invert and Seal Coverslip over Well add_reagent->invert_seal incubate Incubate at Constant Temperature invert_seal->incubate observe Monitor for Crystal Growth incubate->observe

Hanging Drop Vapor Diffusion Workflow.

Slow_Cooling_Crystallization start Start dissolve Dissolve this compound in Solvent at Elevated Temperature start->dissolve cool Slowly Cool the Solution at a Controlled Rate dissolve->cool nucleation Induce Nucleation (Spontaneous or Seeding) cool->nucleation growth Crystal Growth nucleation->growth harvest Harvest and Wash Crystals growth->harvest end End harvest->end

Slow Cooling Crystallization Workflow.

Troubleshooting

Table 3: Common Crystallization Problems and Solutions

ProblemPossible CauseSuggested Solution
No Crystals, Clear Drop Solution is undersaturated.Increase peptide or precipitant concentration. Try a different precipitant or pH.
Amorphous Precipitate Supersaturation is too high, leading to rapid, disordered precipitation.Decrease peptide or precipitant concentration. Increase the temperature. Use a slower equilibration method.
Many Small Crystals High nucleation rate.Decrease supersaturation. Use micro-seeding with a lower concentration of seed crystals.
Crystals Stop Growing Depletion of material in the drop. Changes in pH.Increase the drop size. Buffer the solution to maintain a stable pH.

References

Application Note & Protocol: Quantification of Glycyl-L-phenylalanine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analytical method and protocol for the quantitative determination of Glycyl-L-phenylalanine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring accurate and precise measurement of this dipeptide.

Introduction

This compound is a dipeptide that may be of interest in various fields of biomedical research, including drug delivery and metabolism studies. Accurate quantification of this analyte in biological matrices such as plasma is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This application note describes a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup and a stable isotope-labeled internal standard for accurate quantification.

Materials and Reagents

Material/Reagent Supplier Grade
This compoundSigma-Aldrich or equivalent≥98%
This compound-d2 (Internal Standard)MedChemExpress or equivalent≥98%
Acetonitrile (ACN)Fisher Scientific or equivalentLC-MS Grade
Methanol (MeOH)Fisher Scientific or equivalentLC-MS Grade
Formic Acid (FA)Fisher Scientific or equivalentLC-MS Grade
Water, PurifiedMilli-Q® or equivalentLC-MS Grade
Human Plasma (with K2EDTA)BioIVT or equivalentResearch Grade
Polypropylene (B1209903) Microcentrifuge Tubes (1.5 mL)Eppendorf or equivalentN/A
HPLC VialsWaters or equivalentN/A

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

Stock Solutions (1 mg/mL):

  • Analyte Stock: Accurately weigh and dissolve this compound in 50:50 (v/v) Methanol:Water to obtain a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock: Accurately weigh and dissolve this compound-d2 in 50:50 (v/v) Methanol:Water to obtain a final concentration of 1 mg/mL.

Working Solutions:

  • Analyte Working Solutions: Serially dilute the Analyte Stock solution with 50:50 (v/v) Methanol:Water to prepare working solutions for calibration standards and quality control samples.

  • IS Working Solution: Dilute the IS Stock solution with Acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Calibration Standards and Quality Control Samples:

  • Spike the appropriate Analyte Working Solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range is 1 - 1000 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation from Plasma

The following protocol is for the protein precipitation extraction of this compound from plasma samples.

  • Label 1.5 mL polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.

  • Add 50 µL of the plasma sample to the appropriately labeled tube.

  • Add 200 µL of the IS Working Solution (100 ng/mL this compound-d2 in Acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean HPLC vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 200 µL IS in ACN plasma->add_is vortex Vortex 30 sec add_is->vortex centrifuge Centrifuge 14,000 rpm, 10 min vortex->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject

Figure 1: Plasma Sample Preparation Workflow.

LC-MS/MS Method

Liquid Chromatography Conditions:

Parameter Condition
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table below

Gradient Elution Program:

Time (min) % Mobile Phase B
0.05
0.55
2.095
2.595
2.65
3.55

Mass Spectrometry Conditions:

Parameter Condition
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 30 psi
Temperature 500°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound223.1120.125
This compound-d2 (IS)225.1122.125

Note: The MRM transitions and collision energies are hypothetical and should be optimized for the specific instrument used.

Bioanalytical Method Validation

The method should be validated according to the principles of the FDA's Bioanalytical Method Validation Guidance for Industry.

G cluster_validation Bioanalytical Method Validation selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision recovery Extraction Recovery accuracy->recovery matrix_effect Matrix Effect precision->matrix_effect stability Stability matrix_effect->stability

Figure 2: Key Parameters of Method Validation.

Summary of Validation Parameters and Acceptance Criteria
Parameter Experiment Acceptance Criteria
Selectivity Analyze six different batches of blank plasma.No significant interfering peaks at the retention times of the analyte and IS.
Linearity Analyze calibration curves on three separate days.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at LLOQ, LQC, MQC, and HQC levels (n=6) on three separate days.Mean accuracy within 85-115% (80-120% for LLOQ). Precision (%CV) ≤ 15% (≤ 20% for LLOQ).
Recovery Compare the analyte peak area from extracted samples to that of post-extraction spiked samples at LQC, MQC, and HQC.Recovery should be consistent and reproducible.
Matrix Effect Compare the analyte peak area in post-extraction spiked blank plasma from six different sources to the peak area in a neat solution.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability Evaluate analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Data Presentation

Calibration Curve
Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) Accuracy (%) Precision (%CV)
1.000.9898.08.5
2.502.55102.06.2
10.09.9099.04.1
50.051.5103.03.5
25024598.02.8
750760101.33.1
100099599.52.5

Representative data shown. A linear regression with a 1/x² weighting is recommended.

Accuracy and Precision
QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ1.00105.09.8103.511.2
LQC3.0097.57.198.28.5
MQC400101.24.5100.85.3
HQC80099.83.2101.54.1

Representative data shown.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. The method has been outlined with typical validation parameters and acceptance criteria, demonstrating its suitability for regulated bioanalysis in support of preclinical and clinical studies.

Application Notes and Protocols: The Use of Glycyl-L-phenylalanine in Protein Structure and Folding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-phenylalanine (Gly-Phe) is a dipeptide composed of the simplest amino acid, glycine (B1666218), and the aromatic amino acid, phenylalanine. This simple molecular structure makes it an invaluable tool in protein structure and folding studies. The unique combination of the flexible glycine backbone and the bulky, hydrophobic, and aromatic side chain of phenylalanine allows researchers to probe specific molecular interactions that govern protein stability, folding pathways, and aggregation phenomena. These application notes provide an overview of the utility of Gly-Phe and detailed protocols for its use in key experiments.

Application Notes

Probing Hydrophobic and Aromatic Interactions in Protein Folding

The phenylalanine residue in Gly-Phe can participate in hydrophobic and π-π stacking interactions, which are critical for the stability of the hydrophobic core of many proteins. By introducing Gly-Phe into a protein solution, it can act as a molecular probe or a competitive ligand to study these interactions. Changes in protein stability or folding kinetics in the presence of Gly-Phe can provide insights into the role of exposed phenylalanine or other aromatic residues in the protein's folding landscape.

Modulating Protein and Peptide Aggregation

Protein aggregation, particularly the formation of amyloid fibrils, is associated with numerous neurodegenerative diseases. The phenylalanine residue is known to play a significant role in the aggregation of peptides such as amyloid-beta.[1][2][3][4] Gly-Phe can be used to study the mechanism of amyloid formation. Depending on the specific protein and conditions, it may act as an inhibitor by capping aggregation-prone hydrophobic surfaces or, conversely, promote aggregation by seeding the formation of beta-sheets. Its effect can be quantified using techniques like the Thioflavin T (ThT) fluorescence assay.

Serving as a Chemical Chaperone for Protein Stability

Chemical chaperones are small molecules that assist in the proper folding of proteins and enhance their stability.[5][6] Gly-Phe, as a naturally derived osmolyte, has the potential to act as a chemical chaperone. By stabilizing the native or intermediate states of proteins, it can prevent aggregation during recombinant protein expression and purification or in formulation studies for therapeutic proteins.[7][8] The stabilizing effect of Gly-Phe can be quantified by measuring the change in the protein's melting temperature (Tm) using a thermal shift assay.[9][10]

Fragment-Based Ligand Discovery and Drug Development

In the context of drug development, small molecules that bind to and modulate the function of protein targets are of great interest. Gly-Phe can be used as a simple fragment in fragment-based screening approaches to identify binding pockets on a target protein. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to detect and quantify the binding of Gly-Phe to a protein of interest, providing a starting point for the design of more potent and specific inhibitors or modulators.

Quantitative Data Summary

The following table summarizes thermodynamic parameters for the binding of various S-peptide analogues (residues 1-15) to S-protein (residues 21-124) of ribonuclease A. This data illustrates how substitutions at a single position, including with phenylalanine, can be quantitatively assessed to understand the contribution of different residues to protein-peptide interaction stability.[11]

Peptide Analogue (Substitution at Met-13)Association Constant (Ka) (M⁻¹)Gibbs Free Energy (ΔG°) (kcal/mol)Enthalpy (ΔH°) (kcal/mol)Entropy (TΔS°) (kcal/mol)
Methionine (Wild-type)2.0 x 10⁷-9.9-19.4-9.5
Glycine1.4 x 10⁵-7.0-15.5-8.5
Alanine1.5 x 10⁶-8.4-16.8-8.4
Valine1.3 x 10⁷-9.7-18.2-8.5
Leucine3.3 x 10⁷-10.2-19.3-9.1
Isoleucine2.0 x 10⁷-9.9-18.6-8.7
Phenylalanine2.5 x 10⁷-10.0-18.9-8.9

Data adapted from Connelly et al., Biochemistry 1990, 29, 25, 6108–6114.[11] Experiments were conducted at 25°C.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Protein Aggregation

This protocol is designed to assess the effect of this compound on the aggregation kinetics of a target protein.

Materials:

  • Target protein prone to aggregation

  • This compound (Gly-Phe)

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the target protein in the assay buffer. Determine the concentration accurately (e.g., by measuring absorbance at 280 nm).

    • Prepare a stock solution of Gly-Phe in the assay buffer (e.g., 100 mM).

    • Prepare a fresh 1 mM stock solution of ThT in dH₂O and filter it through a 0.2 µm syringe filter.[12]

  • Assay Setup:

    • In the 96-well plate, set up reactions in triplicate.

    • Test wells: Add the target protein to a final concentration known to aggregate (e.g., 10 µM). Add varying concentrations of Gly-Phe (e.g., 0.1, 1, 10, 50, 100 mM).

    • Positive control: Add the target protein without Gly-Phe.

    • Negative control: Add the assay buffer and the highest concentration of Gly-Phe without the target protein.

    • Add ThT to all wells to a final concentration of 25 µM.[12][13]

    • Adjust the final volume in all wells to be the same with the assay buffer (e.g., 100 µL).

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C in the plate reader. If aggregation is promoted by agitation, set the plate to shake between readings.[13]

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a desired period (e.g., 24-72 hours). Use an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[12][13]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with ThT and buffer/Gly-Phe only) from all readings.

    • Plot the average fluorescence intensity versus time for each condition.

    • Analyze the aggregation kinetics by comparing the lag time, maximum fluorescence intensity, and the apparent rate of aggregation between the control and Gly-Phe-treated samples.

ThT_Assay_Workflow cluster_prep Preparation cluster_setup Assay Setup (96-well plate) cluster_measurement Measurement cluster_analysis Data Analysis prep_protein Prepare Protein Stock setup_test Protein + ThT + Gly-Phe prep_protein->setup_test setup_pos Protein + ThT (Control) prep_protein->setup_pos prep_glyphe Prepare Gly-Phe Stock prep_glyphe->setup_test setup_neg Buffer + ThT + Gly-Phe prep_glyphe->setup_neg prep_tht Prepare ThT Stock prep_tht->setup_test prep_tht->setup_pos prep_tht->setup_neg incubate Incubate at 37°C (with shaking) setup_test->incubate setup_pos->incubate setup_neg->incubate read_fluorescence Read Fluorescence (Ex: 450nm, Em: 485nm) incubate->read_fluorescence At regular intervals read_fluorescence->incubate subtract_bg Subtract Background read_fluorescence->subtract_bg plot_kinetics Plot Fluorescence vs. Time subtract_bg->plot_kinetics analyze Analyze Lag Time & Rate plot_kinetics->analyze

Workflow for ThT Protein Aggregation Assay.
Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol determines the effect of this compound on the thermal stability of a target protein.

Materials:

  • Purified target protein

  • This compound (Gly-Phe)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., HEPES or PBS, pH 7.4)

  • 96-well PCR plate

  • Real-time PCR instrument with a thermal melting curve analysis module

Procedure:

  • Preparation of Reagents:

    • Dilute the target protein in the assay buffer to a final concentration of 2-5 µM.

    • Prepare a range of Gly-Phe concentrations in the assay buffer.

    • Prepare a 25x working stock of SYPRO Orange dye by diluting the 5000x stock in the assay buffer.

  • Assay Setup:

    • In a 96-well PCR plate, prepare the following reactions in triplicate to a final volume of 20 µL:

      • Test wells: 15 µL of protein solution + 5 µL of Gly-Phe solution at various concentrations.

      • Control wells: 15 µL of protein solution + 5 µL of assay buffer.

    • Add 1 µL of the 25x SYPRO Orange dye to each well.

    • Seal the plate with an optically clear adhesive film.

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with the following parameters:

      • Initial temperature: 25°C for 1-2 minutes.

      • Temperature ramp: 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.

      • Data acquisition: Collect fluorescence data at each temperature increment.

  • Data Analysis:

    • The instrument software will generate a melting curve (fluorescence vs. temperature).

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the samples containing Gly-Phe.

    • A positive ΔTm indicates that Gly-Phe stabilizes the protein.

Thermal_Shift_Workflow cluster_prep Reagent Preparation cluster_setup Plate Setup (PCR Plate) cluster_run Thermal Denaturation cluster_analysis Data Analysis prep_protein Dilute Protein mix_reagents Mix Protein, Gly-Phe/Buffer, and Dye in Wells prep_protein->mix_reagents prep_glyphe Prepare Gly-Phe Solutions prep_glyphe->mix_reagents prep_dye Dilute SYPRO Orange Dye prep_dye->mix_reagents seal_plate Seal and Centrifuge Plate mix_reagents->seal_plate place_in_rtpcr Place Plate in RT-PCR Machine seal_plate->place_in_rtpcr run_melt_curve Run Melt Curve Program (25°C to 95°C) place_in_rtpcr->run_melt_curve generate_curve Generate Fluorescence vs. Temperature Curve run_melt_curve->generate_curve calculate_tm Calculate Tm (First Derivative Peak) generate_curve->calculate_tm calculate_dtm Calculate ΔTm (Tm_sample - Tm_control) calculate_tm->calculate_dtm

Workflow for Thermal Shift Assay.

Logical Relationships in Protein Folding and Aggregation

The following diagram illustrates the central role of the unfolded protein state and how Gly-Phe can potentially influence the pathways leading to either correct folding or aggregation.

Protein_Folding_Pathway Unfolded Unfolded Protein Folded Native (Folded) Protein Unfolded->Folded Folding Misfolded Misfolded Intermediate Unfolded->Misfolded Misfolding Folded->Unfolded Unfolding Misfolded->Folded Refolding Aggregates Aggregates Misfolded->Aggregates Aggregation GlyPhe This compound (Gly-Phe) GlyPhe->Unfolded Stabilizes unfolded state? GlyPhe->Misfolded Stabilizes intermediate? GlyPhe->Aggregates Inhibits aggregation?

Potential influence of Gly-Phe on protein folding pathways.

References

Application Notes and Protocols for the Derivatization of Glycyl-L-phenylalanine for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of the dipeptide Glycyl-L-phenylalanine (Gly-Phe) to facilitate its quantitative analysis using various analytical techniques. Derivatization is a crucial step for enhancing the detectability and chromatographic behavior of molecules like Gly-Phe that lack strong chromophores or fluorophores, or are not sufficiently volatile for certain analytical methods.

Introduction

This compound is a dipeptide composed of glycine (B1666218) and L-phenylalanine. Its analysis is relevant in various fields, including biochemistry, pharmaceutical development, and food science. However, its inherent chemical properties make direct analysis challenging. Pre-column derivatization chemically modifies the analyte before its introduction into the analytical instrument, thereby improving its analytical characteristics. This document outlines protocols for derivatization using o-Phthalaldehyde (OPA), Dansyl Chloride, and silylation reagents for analysis by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques and Derivatization Strategies

The choice of derivatization reagent and analytical technique depends on the required sensitivity, selectivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): A widely used technique for separating components in a mixture.[1][2][3][4][5][6]

    • UV-Visible Detection: Derivatization can introduce a chromophore into the Gly-Phe molecule, allowing for detection using a UV-Vis detector.[4][6]

    • Fluorescence Detection: For higher sensitivity, derivatization with a fluorescent tag is employed.[2][3][7][8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, and derivatization can be used to improve ionization efficiency and chromatographic retention.[10][11][12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds. Derivatization is necessary to increase the volatility and thermal stability of Gly-Phe.[15][16][17]

Common Derivatization Reagents for Gly-Phe Analysis:
  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a rapid and sensitive method suitable for HPLC with fluorescence detection.[1][2][3][5]

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines, phenols, and imidazoles to produce stable and highly fluorescent sulfonamide derivatives. It is a versatile reagent for HPLC with fluorescence or UV detection.[6][18][19][20][21][22][23]

  • Silylation Reagents (e.g., BSTFA): These reagents replace active hydrogens on polar functional groups with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte for GC-MS analysis.[17]

Quantitative Data Summary

The following table summarizes representative quantitative data for amino acid and peptide derivatization using the described methods. Note that specific values for this compound may vary depending on the exact experimental conditions and instrumentation.

Derivatization ReagentAnalytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
o-Phthalaldehyde (OPA)HPLC-FluorescenceAmino Acids< 100 fmoles-[3]
Dansyl ChlorideHPLC-FluorescencePhenylalanine3 pmol9 pmol[19]
Dansyl ChlorideHPLC-FluorescenceGlycine2 pmol6 pmol[19]
Silylation (e.g., with MCF)GC-MSCysteine11.5% RSD at 50 pmol-[15]

Note: The presented values are illustrative and should be determined for each specific laboratory and application.

Experimental Protocols

Protocol 1: Derivatization with o-Phthalaldehyde (OPA) for HPLC-Fluorescence Analysis

This protocol is designed for the sensitive quantification of Gly-Phe by converting it into a fluorescent derivative.

Materials:

  • This compound standard solution

  • Sample containing Gly-Phe

  • OPA reagent (prepared by dissolving OPA in borate (B1201080) buffer with the addition of a thiol like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid)

  • Boric acid buffer (pH ~9.5)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetic acid solution (e.g., 5%) to stop the reaction[1]

Derivatization Procedure:

  • To a 100 µL aliquot of the sample or standard solution in a microcentrifuge tube, add 100 µL of the OPA reagent.

  • Vortex the mixture for 30-60 seconds at room temperature. The reaction is rapid.[1]

  • To stop the reaction and stabilize the derivative, add 50 µL of 5% acetic acid.[1]

  • The sample is now ready for injection into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 7.2)

  • Mobile Phase B: Methanol

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example, 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector with excitation at 338-350 nm and emission at 450 nm.[1][2]

  • Injection Volume: 20 µL

Protocol 2: Derivatization with Dansyl Chloride for HPLC-UV/Fluorescence Analysis

This protocol provides a robust method for derivatizing Gly-Phe for either UV or fluorescence detection. The derivatization should be performed in a dark environment to prevent degradation of the dansyl chloride.[19]

Materials:

  • This compound standard solution

  • Sample containing Gly-Phe

  • Dansyl Chloride solution (e.g., 5 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5-10)[20]

  • Quenching solution (e.g., 10% ammonium (B1175870) hydroxide)[19]

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetic acid

  • Triethylamine

Derivatization Procedure:

  • In a microcentrifuge tube, mix 50 µL of the sample or standard with 50 µL of sodium bicarbonate buffer.

  • Add 100 µL of the Dansyl Chloride solution.

  • Vortex the mixture and incubate at an elevated temperature (e.g., 60°C) for 30-60 minutes in the dark.[20]

  • After incubation, add 50 µL of the quenching solution to react with the excess Dansyl Chloride.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Aqueous buffer (e.g., 5% Methanol, 3% Tetrahydrofuran, 0.57% Acetic Acid, and 0.088% Triethylamine in water).[19]

  • Mobile Phase B: Organic solvent mixture (e.g., 70% Methanol, 3% Tetrahydrofuran, 0.57% Acetic Acid, and 0.088% Triethylamine in water).[19]

  • Gradient: A linear gradient from a low to a high percentage of Solvent B is used. For example, a 40-minute gradient from 14% B to 100% B.[19]

  • Flow Rate: 0.5 - 1.0 mL/min.[19]

  • Detection:

    • Fluorescence: Excitation at 324-328 nm and emission at 530-559 nm.[19][20]

    • UV: 214, 246, or 325 nm.[19][20]

  • Injection Volume: 20 µL.[19]

Protocol 3: Silylation for GC-MS Analysis

This protocol is for the derivatization of Gly-Phe to increase its volatility for GC-MS analysis.

Materials:

  • This compound standard solution

  • Sample containing Gly-Phe (dried)

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Pyridine (B92270) or other suitable solvent

Derivatization Procedure:

  • Ensure the sample or standard is completely dry. This can be achieved by lyophilization or evaporation under nitrogen.

  • To the dried sample in a reaction vial, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70-80°C for 30-60 minutes.

  • Cool the vial to room temperature before opening.

  • The sample is now ready for injection into the GC-MS.

GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[24]

  • Carrier Gas: Helium.[24]

  • Injection Mode: Splitless.[24]

  • Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.[24]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.[24]

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized Gly-Phe.

Visualizations

The following diagrams illustrate the experimental workflows for the described derivatization protocols.

OPA_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample/Standard (100 µL) Mix Vortex (30-60s) Sample->Mix OPA_Reagent OPA Reagent (100 µL) OPA_Reagent->Mix Stop_Reaction Add 5% Acetic Acid (50 µL) Mix->Stop_Reaction HPLC_Injection Inject into HPLC-Fluorescence Stop_Reaction->HPLC_Injection

Caption: Workflow for Gly-Phe derivatization with OPA.

Dansyl_Chloride_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample/Standard (50 µL) Mix_Incubate Vortex & Incubate (60°C, 30-60 min, dark) Sample->Mix_Incubate Buffer Bicarbonate Buffer (50 µL) Buffer->Mix_Incubate Dansyl_Cl Dansyl Chloride (100 µL) Dansyl_Cl->Mix_Incubate Quench Add Quenching Solution (50 µL) Mix_Incubate->Quench Evaporate Evaporate Quench->Evaporate Reconstitute Reconstitute (100 µL Mobile Phase) Evaporate->Reconstitute HPLC_Injection Inject into HPLC-UV/Fluorescence Reconstitute->HPLC_Injection

Caption: Workflow for Gly-Phe derivatization with Dansyl Chloride.

Silylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Dried_Sample Dried Sample/ Standard Seal_Heat Seal & Heat (70-80°C, 30-60 min) Dried_Sample->Seal_Heat Pyridine Pyridine (50 µL) Pyridine->Seal_Heat BSTFA BSTFA + 1% TMCS (50 µL) BSTFA->Seal_Heat Cool Cool to RT Seal_Heat->Cool GCMS_Injection Inject into GC-MS Cool->GCMS_Injection

Caption: Workflow for Gly-Phe silylation for GC-MS analysis.

References

Application Notes and Protocols for Isotopic Labeling of Glycyl-L-phenylalanine in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the isotopic labeling of the dipeptide Glycyl-L-phenylalanine (Gly-Phe) and its application in metabolic tracer studies. This document outlines the synthesis of isotopically labeled Gly-Phe via Solid-Phase Peptide Synthesis (SPPS), methods for its purification and characterization, and detailed protocols for its use as a tracer in cell culture experiments to investigate metabolic pathways.

Introduction to Isotopic Labeling and this compound Tracers

Isotopic labeling is a powerful technique used to track the metabolic fate of molecules within biological systems.[1] By replacing specific atoms with their stable heavy isotopes (e.g., ¹³C, ¹⁵N), researchers can trace the journey of these molecules through various metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] this compound, a dipeptide composed of glycine (B1666218) and phenylalanine, can be isotopically labeled to study peptide uptake, hydrolysis, and the subsequent metabolism of its constituent amino acids.[4]

Labeled Gly-Phe serves as an invaluable tool in drug development and metabolic research, enabling the precise quantification of peptide transport and the flux of glycine and phenylalanine into various cellular processes.[5] This allows for a deeper understanding of amino acid metabolism, protein synthesis, and the impact of therapeutic agents on these pathways.

Synthesis of Isotopically Labeled this compound

The recommended method for synthesizing isotopically labeled Gly-Phe is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7] This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[8] By using isotopically labeled amino acid building blocks, the desired labeled dipeptide can be efficiently synthesized.

Materials and Reagents
  • Resin: Rink Amide resin (for a C-terminal amide) or 2-chlorotrityl chloride resin (for a C-terminal carboxylic acid).

  • Amino Acids:

    • Fmoc-L-Phenylalanine

    • Isotopically labeled Fmoc-Glycine (e.g., Fmoc-Gly-OH-¹³C₂,¹⁵N)[2][3] or Fmoc-L-Phenylalanine (e.g., Fmoc-Phe-OH (U-¹³C₉,¹⁵N))[9][10] depending on the desired labeling pattern.

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a common and efficient choice.[6]

  • Base: Diisopropylethylamine (DIPEA).

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% Piperidine (B6355638) in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[7]

  • Precipitation Solvent: Cold diethyl ether.

Experimental Protocol for SPPS of [¹³C₂, ¹⁵N]-Glycyl-L-phenylalanine

This protocol describes the synthesis of Gly-Phe with the label on the glycine residue, starting with Phenylalanine attached to the resin.

1. Resin Preparation and First Amino Acid Loading:

  • Swell the chosen resin in DMF for 1-2 hours in a reaction vessel.
  • Load the first amino acid, Fmoc-L-Phenylalanine, onto the resin according to the resin manufacturer's instructions.

2. Fmoc Deprotection:

  • Wash the resin with DMF (3x).
  • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
  • Wash the resin thoroughly with DMF (5x) to remove residual piperidine.

3. Coupling of Isotopically Labeled Glycine:

  • In a separate vial, dissolve Fmoc-Gly-OH-¹³C₂,¹⁵N (3 equivalents relative to resin loading), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.
  • Pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 1-2 hours at room temperature.
  • Perform a Kaiser test to confirm complete coupling (beads should remain colorless).
  • Wash the resin with DMF (3x).

4. Final Fmoc Deprotection:

  • Repeat step 2 to remove the Fmoc group from the newly added glycine.

5. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry it.
  • Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.[7]
  • Filter the resin and collect the TFA solution containing the peptide.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[11]
  • Centrifuge to pellet the peptide, discard the ether, and repeat the wash 2-3 times.
  • Dry the crude peptide pellet under vacuum.
  • Dissolve the peptide in a suitable buffer (e.g., water/acetonitrile (B52724) with 0.1% TFA) and purify by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11]

7. Quality Control:

  • Purity Analysis: Analyze the purified fractions using analytical RP-HPLC. Purity is determined by integrating the peak area at ~215 nm.
  • Mass Verification: Confirm the molecular weight and isotopic enrichment of the final product using high-resolution mass spectrometry.

Data Presentation: Synthesis Yield and Purity

The yield and purity of synthetic peptides can vary depending on the sequence and synthesis conditions. The following table provides representative data for the synthesis of short peptides.

Peptide SequenceSynthesis Scale (mmol)Crude Purity (%)Purified Yield (%)Reference
Dipeptide (generic)0.1>7030-60[4][12][13]
Tetrapeptide0.1>8040-70[7]

Note: Yields are highly dependent on the specific amino acid sequence and purification efficiency.

Application in Tracer Studies: Metabolic Fate of this compound

Isotopically labeled Gly-Phe can be used as a tracer to study its uptake, hydrolysis, and the subsequent metabolic fate of glycine and phenylalanine in a cellular context. A common and relevant cell line for such metabolic studies is the human hepatoma cell line, HepG2.[14][15]

Experimental Protocol for a Tracer Study in HepG2 Cells

1. Cell Culture and Seeding:

  • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
  • Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment.

2. Isotopic Labeling:

  • On the day of the experiment, aspirate the growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
  • Replace the medium with a custom DMEM formulation lacking unlabeled glycine and phenylalanine, supplemented with a known concentration of the isotopically labeled [¹³C₂, ¹⁵N]-Glycyl-L-phenylalanine (e.g., 100 µM).
  • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-course of tracer incorporation.

3. Sample Collection and Metabolite Extraction:

  • At each time point, place the culture plates on ice to quench metabolic activity.
  • Aspirate the labeling medium.
  • Wash the cell monolayer twice with ice-cold PBS.
  • Add 1 mL of ice-cold 80% methanol (B129727) to each well to extract intracellular metabolites.
  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
  • Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.

4. Sample Preparation for LC-MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
  • Centrifuge the reconstituted samples to remove any remaining particulates before transferring to autosampler vials.

5. LC-MS/MS Analysis:

  • Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.
  • Develop a targeted method to detect and quantify the isotopically labeled Gly-Phe and its expected downstream metabolites (e.g., labeled glycine, serine, and labeled phenylalanine, tyrosine).
  • Monitor the mass shift corresponding to the incorporated stable isotopes to distinguish labeled from unlabeled metabolites.

6. Data Analysis:

  • Determine the isotopic enrichment of the target metabolites over time.
  • Calculate the fractional contribution of the tracer to the metabolite pools.
  • Use metabolic flux analysis software to model the rates of relevant metabolic pathways.[1][16][17]

Visualizations

Experimental Workflow for Synthesis and Purification

spss_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Precipitation cluster_purification Purification & QC Resin Resin Swelling LoadPhe Load Fmoc-Phe-OH Resin->LoadPhe Deprotect1 Fmoc Deprotection (Phe) LoadPhe->Deprotect1 CoupleGly Couple Fmoc-Gly(13C2,15N)-OH Deprotect1->CoupleGly Deprotect2 Final Fmoc Deprotection (Gly) CoupleGly->Deprotect2 Cleavage Cleavage from Resin Deprotect2->Cleavage Precipitation Precipitation with Ether Cleavage->Precipitation Purify RP-HPLC Purification Precipitation->Purify QC Purity & Mass Analysis Purify->QC FinalProduct Labeled Gly-Phe QC->FinalProduct

Caption: Workflow for the synthesis of isotopically labeled this compound.

Experimental Workflow for Cell-Based Tracer Study

tracer_workflow cluster_cell_prep Cell Preparation cluster_labeling Isotopic Labeling cluster_analysis Sample Processing & Analysis Culture Culture HepG2 Cells Seed Seed Cells in Plates Culture->Seed Wash1 Wash with PBS Seed->Wash1 AddTracer Incubate with Labeled Gly-Phe Wash1->AddTracer TimeCourse Collect at Time Points AddTracer->TimeCourse Quench Quench Metabolism TimeCourse->Quench Extract Metabolite Extraction Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS DataAnalysis Metabolic Flux Analysis LCMS->DataAnalysis

Caption: Workflow for a cell-based tracer study using labeled Gly-Phe.

Metabolic Pathway of Labeled this compound

metabolic_pathway cluster_uptake Cellular Uptake & Hydrolysis cluster_gly_metabolism Glycine Metabolism cluster_phe_metabolism Phenylalanine Metabolism Labeled_GlyPhe [13C2, 15N]-Gly-Phe (extracellular) Transport Peptide Transporter Labeled_GlyPhe->Transport Int_GlyPhe [13C2, 15N]-Gly-Phe (intracellular) Transport->Int_GlyPhe Hydrolysis Peptidases Int_GlyPhe->Hydrolysis Labeled_Gly [13C2, 15N]-Glycine Hydrolysis->Labeled_Gly Phe Phenylalanine Hydrolysis->Phe Serine Labeled Serine Labeled_Gly->Serine Protein_Gly Protein Synthesis Labeled_Gly->Protein_Gly Tyr Tyrosine Phe->Tyr Protein_Phe Protein Synthesis Phe->Protein_Phe

Caption: Metabolic fate of isotopically labeled this compound.

References

Application Notes and Protocols: Glycyl-L-phenylalanine in Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Glycyl-L-phenylalanine (Gly-Phe) is a fundamental structural motif frequently incorporated into peptide libraries for drug discovery and biomedical research. Its unique combination of a flexible glycine (B1666218) residue and a bulky, aromatic phenylalanine residue provides a versatile scaffold for generating diverse chemical entities. The glycine component offers conformational flexibility, allowing the peptide backbone to adopt various orientations, while the phenylalanine side chain can engage in crucial hydrophobic and π-π stacking interactions with biological targets. This combination makes the Gly-Phe motif a valuable component in the design of peptide libraries aimed at identifying novel enzyme inhibitors, receptor modulators, and other bioactive agents.

These application notes provide a comprehensive overview of the use of this compound in peptide libraries, including detailed protocols for library synthesis, screening, and hit validation, as well as a summary of relevant quantitative data and signaling pathways.

Data Presentation: Quantitative Analysis of Gly-Phe Containing Peptides

The following tables summarize quantitative data for peptides containing the this compound motif, providing insights into their binding affinities and inhibitory activities.

Peptide/CompoundTargetAssay TypeQuantitative ValueReference
Gly-D-PheThermolysinAffinity ChromatographyAssociation Constant (Ka) = (3.3+/-0.8)x10(5)M(-1)[1]
Boc-Phe-vinyl ketoneAkt1Z'-LYTE AssayIC50 > 100 µM[2]
HCT116 cellsGrowth Inhibition AssayIC50 = 12.1 (9.6-15.3) µM[2]
H460 cellsGrowth Inhibition AssayIC50 = 16.2 (14.2-18.4) µM[2]

Note: Data for Gly-L-Phe containing peptides from high-throughput library screens is not extensively available in publicly accessible literature. The data presented includes related compounds to illustrate the methodologies used for quantitative assessment.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library with a Fixed Gly-Phe Motif

This protocol describes the synthesis of a peptide library with the general structure Xaa-Gly-Phe-Yaa-NH2, where Xaa and Yaa represent a mixture of different amino acids. The "split-and-mix" synthesis strategy is employed to generate a one-bead-one-compound library.[3][4]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Gly-OH and Fmoc-Phe-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessels

  • Shaker

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for at least 1 hour in a solid-phase synthesis vessel.

  • First Amino Acid Coupling (Yaa):

    • Divide the resin into equal portions corresponding to the number of different "Yaa" amino acids to be incorporated.

    • In separate reaction vessels, couple each Fmoc-protected "Yaa" amino acid to its respective portion of resin using a standard coupling protocol (e.g., Fmoc-Yaa-OH, HBTU, HOBt, DIPEA in DMF for 2 hours).

    • Wash the resin with DMF and DCM.

  • Pooling and Mixing: Combine all resin portions into a single vessel and mix thoroughly to ensure randomization.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF.

  • Phenylalanine Coupling: Couple Fmoc-Phe-OH to the entire batch of resin using the standard coupling protocol. Wash the resin.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step.

  • Glycine Coupling: Couple Fmoc-Gly-OH to the resin. Wash the resin.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step.

  • Second Randomized Amino Acid Coupling (Xaa):

    • Split the resin again into equal portions corresponding to the number of "Xaa" amino acids.

    • In separate vessels, couple each Fmoc-protected "Xaa" amino acid.

    • Wash the resin portions.

  • Final Pooling and Deprotection: Combine all resin portions and perform a final Fmoc deprotection.

  • Side-Chain Deprotection and Cleavage: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptides from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Lyophilization: Precipitate the peptides in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain the crude peptide library.

Protocol 2: High-Throughput Screening of a Gly-Phe Peptide Library for Kinase Inhibitors

This protocol outlines a method for screening an OBOC library of Gly-Phe containing peptides for inhibitors of a specific protein kinase.[5][6][7]

Materials:

  • One-bead-one-compound peptide library synthesized on PEGA beads.

  • Target protein kinase.

  • [γ-S]ATP (Adenosine 5'-[γ-thio]triphosphate).

  • Fluorescent dye for labeling thiophosphorylated peptides (e.g., a dye with a maleimide (B117702) group).

  • Kinase reaction buffer.

  • Washing buffers (e.g., PBS with Tween-20).

  • Bead sorting instrument (e.g., COPAS biosorter).[8]

  • Microplate reader.

Procedure:

  • Library Preparation: Resuspend the OBOC peptide library beads in the kinase reaction buffer.

  • Kinase Reaction:

    • Incubate the bead library with the target protein kinase and [γ-S]ATP. This will result in the thiophosphorylation of peptide substrates on the beads.

    • Incubate for a predetermined time at the optimal temperature for the kinase.

  • Fluorescent Labeling:

    • Wash the beads to remove excess reagents.

    • Incubate the beads with a fluorescent dye that reacts specifically with the thiophosphate group, covalently attaching a fluorescent label to the beads displaying kinase substrates.

  • Bead Sorting:

    • Use a large particle flow cytometer (COPAS biosorter) to sort the beads based on their fluorescence intensity.

    • Collect the most fluorescent beads, which represent the most potent kinase substrates (or inhibitors that bind to the active site and get thiophosphorylated).

  • Hit Identification (Deconvolution):

    • Isolate the individual "hit" beads.

    • Determine the sequence of the peptide on each hit bead using methods such as Edman degradation or mass spectrometry.[9]

Protocol 3: Hit Validation and IC50 Determination

This protocol describes the validation of "hit" peptides identified from the primary screen and the determination of their half-maximal inhibitory concentration (IC50).

Materials:

  • Synthesized and purified "hit" peptides.

  • Target enzyme (e.g., kinase or protease).

  • Enzyme substrate (e.g., a fluorogenic or chromogenic substrate).

  • Assay buffer.

  • Microplate reader.

  • Data analysis software.

Procedure:

  • Peptide Preparation: Prepare a series of dilutions of the purified hit peptides in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a microplate, add the target enzyme to wells containing the different concentrations of the hit peptide.

    • Pre-incubate for a short period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).

  • Data Acquisition: Monitor the reaction progress by measuring the fluorescence or absorbance at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each peptide concentration.

    • Normalize the rates relative to the control (no inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the peptide concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Hypothetical Signaling Pathway Modulated by a Gly-Phe Containing Peptide receptor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates downstream Downstream Cellular Response (e.g., Proliferation, Survival) akt->downstream Promotes peptide Gly-Phe Peptide peptide->receptor Binds G Workflow for OBOC Library Synthesis and Screening cluster_synthesis Library Synthesis (Split-and-Mix) cluster_screening High-Throughput Screening cluster_validation Hit Validation start Resin split1 Split Resin start->split1 couple1 Couple Yaa split1->couple1 pool1 Pool and Mix couple1->pool1 couple_gly_phe Couple Gly-Phe pool1->couple_gly_phe split2 Split Resin couple_gly_phe->split2 couple2 Couple Xaa split2->couple2 pool2 Pool and Cleave couple2->pool2 library Peptide Library pool2->library incubation Incubate with Target library->incubation washing Wash Non-binders incubation->washing detection Detect 'Hit' Beads washing->detection sorting Sort 'Hit' Beads detection->sorting sequencing Sequence 'Hit' Peptides sorting->sequencing resynthesis Resynthesize and Purify sequencing->resynthesis bioassay Perform Bioassays (e.g., IC50) resynthesis->bioassay sar Structure-Activity Relationship Studies bioassay->sar

References

Troubleshooting & Optimization

Technical Support Center: Glycyl-L-phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols to optimize the synthesis of Glycyl-L-phenylalanine (Gly-Phe).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound synthesis?

Low yield in dipeptide synthesis, including Gly-Phe, can often be attributed to several factors:

  • Incomplete Coupling: The reaction between the activated glycine (B1666218) and the L-phenylalanine may not go to completion. This is one of the most frequent causes of low yield.[1]

  • Side Reactions: Unwanted reactions, such as racemization or the formation of byproducts, can consume starting materials and reduce the final product yield.

  • Premature Deprotection: If protecting groups are unstable under the reaction conditions, they may be removed prematurely, leading to undesired side reactions.

  • Losses during Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps like chromatography or recrystallization.[2]

  • Degraded Reagents: The quality of starting materials, coupling reagents, and solvents is critical. Degraded reagents can lead to incomplete reactions and the formation of impurities.[1][3]

Q2: How can I identify if the coupling reaction is incomplete?

Identifying an incomplete coupling reaction is crucial for troubleshooting. You can use the following methods:

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress by TLC. The disappearance of the starting materials (glycine and phenylalanine derivatives) and the appearance of the product spot indicate reaction progression. If starting material spots persist, the reaction is likely incomplete.

  • Colorimetric Tests (for Solid-Phase Synthesis): When using a solid support, the Kaiser test is effective for detecting free primary amines.[1] A positive test (blue beads) after the coupling step indicates that the phenylalanine derivative has unreacted amino groups, signifying an incomplete reaction.[3]

  • Mass Spectrometry (MS) of Crude Product: Analyzing the crude reaction mixture by MS is a direct way to confirm the presence of unreacted starting materials alongside the desired Gly-Phe product.[1]

Q3: What strategies can I employ to improve coupling efficiency?

To improve the efficiency of the amide bond formation between glycine and L-phenylalanine, consider these strategies:

  • Choice of Coupling Reagent: Use more potent activating agents. For example, switching from a standard carbodiimide (B86325) like DCC to a uronium-based reagent like HATU can improve efficiency, especially for sterically hindered amino acids.[3]

  • Extended Reaction Times: Simply increasing the reaction time can often drive an incomplete coupling reaction to completion.[3]

  • Double Coupling: Perform the coupling step twice with a fresh portion of the activated amino acid before proceeding to the next step in the synthesis. This is particularly useful for difficult couplings.[4]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the reaction rate.[4]

Q4: How do I minimize side reactions like racemization?

Racemization, the loss of stereochemical purity, is a significant concern. To minimize it:

  • Use Additives: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure with the coupling reagent can suppress racemization and improve yield.[3]

  • Control Temperature: Perform the activation and coupling steps at low temperatures (e.g., 0 °C) to reduce the rate of racemization.

  • Choice of Base: Use a sterically hindered base like Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA), as it is less likely to cause racemization of the activated amino acid.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Low final yield of Gly-Phe Incomplete coupling reaction.- Use a more potent coupling reagent (e.g., HATU). - Extend the reaction time or perform a double coupling.[3] - Increase reagent concentration.[4]
Losses during purification.- Optimize the mobile phase for HPLC to achieve better peak separation. - If using recrystallization, ensure the correct solvent system and cooling procedure are used.
Degraded reagents or solvents.- Use fresh, high-purity amino acids and coupling reagents. - Ensure solvents are anhydrous where required.[3]
Crude product shows multiple spots on TLC or multiple peaks on HPLC Incomplete coupling or deprotection.- Confirm the completion of each step using TLC or a Kaiser test (for SPPS).[1] - Review deprotection times and reagent freshness.
Side reactions (e.g., diketopiperazine formation).- For solution-phase synthesis, avoid using a base during the deprotection of the dipeptide methyl ester to prevent cyclization.
Racemization.- Add racemization suppressants like HOBt or Oxyma. - Perform coupling at a lower temperature (0 °C).
Difficulty purifying the final product Product is insoluble or poorly soluble.- For HPLC, screen different solvent systems (e.g., acetonitrile/water vs. methanol/water). - For recrystallization, test a variety of solvent pairs.
Impurities co-elute with the product in HPLC.- Adjust the gradient of the mobile phase to improve separation. - Consider using a different stationary phase (e.g., a different C18 column).

Experimental Protocols

Solution-Phase Synthesis of this compound

This protocol describes a common method for synthesizing Gly-Phe in solution.

Materials:

  • N-Boc-glycine

  • L-phenylalanine methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Lithium hydroxide (B78521) (LiOH)

  • Methanol (MeOH) and Water

  • Standard workup reagents (e.g., 1 M HCl, saturated sodium bicarbonate)

Procedure:

  • Coupling Reaction: a. Dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in anhydrous DMF. b. Add DIPEA (2.5 equivalents) and stir for 5 minutes at 0 °C. c. In a separate flask, dissolve N-Boc-glycine (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.0 equivalents) and stir for 5 minutes at 0 °C to pre-activate the glycine. d. Add the activated N-Boc-glycine solution to the L-phenylalanine methyl ester solution. e. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide (Boc-Gly-Phe-OMe).

  • Boc Deprotection: a. Dissolve the protected dipeptide in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC). c. Remove the solvent and excess TFA under reduced pressure.

  • Saponification (Ester Hydrolysis): a. Dissolve the resulting methyl ester in a mixture of MeOH and water. b. Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours. c. Neutralize the reaction with 1 M HCl to pH ~7 and concentrate under reduced pressure to obtain crude Gly-Phe.

  • Purification: a. Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. b. Lyophilize the pure fractions to obtain this compound as a white powder.

Visualizations

Chemical Synthesis Pathway

G cluster_reactants Reactants A N-Boc-Glycine C HATU / DIPEA (Coupling) A->C B L-Phenylalanine Methyl Ester B->C D Boc-Gly-Phe-OMe (Protected Dipeptide) C->D E 1. TFA (Deprotection) 2. LiOH (Hydrolysis) D->E F This compound (Final Product) E->F start Start: Load Phe onto Resin deprotection 1. Fmoc-Deprotection (Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Couple Activated Glycine (e.g., Fmoc-Gly-OH + HATU) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 cleavage 5. Cleavage from Resin (e.g., TFA Cocktail) wash2->cleavage purification 6. Purification (Preparative HPLC) cleavage->purification end End: Pure Gly-Phe purification->end A Low Yield Observed B Analyze Crude Product (HPLC / MS) A->B C Multiple Peaks or Unreacted Starting Material? B->C D Problem: Incomplete Reaction or Side Products C->D  Yes F Main Peak Looks Clean, but Low Mass Recovery C->F  No E Action: Optimize Coupling (Reagent, Time, Temp) D->E G Problem: Loss During Workup or Purification F->G H Action: Optimize Purification (HPLC Method, Extraction) G->H

References

Technical Support Center: Glycyl-L-phenylalanine Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Glycyl-L-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for purifying this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective and widely used method for the purification of dipeptides like this compound. This technique separates molecules based on their hydrophobicity.

Q2: What are the expected impurities in a crude this compound sample?

A2: Crude samples may contain unreacted starting materials (glycine and L-phenylalanine), coupling reagents (e.g., DCC, HOBt), protecting groups (e.g., Boc, Fmoc), and byproducts from side reactions. The presence of these can lead to challenges in purification[1].

Q3: How can I monitor the purity of my fractions during chromatography?

A3: Fractions are typically monitored using UV detection at wavelengths of 214 nm and 254 nm.[1] Analytical HPLC can then be used to assess the purity of the collected fractions containing the target peptide.

Q4: My this compound appears to be degrading during purification. What could be the cause?

A4: Peptides can be susceptible to degradation at extreme pH values or elevated temperatures. It is crucial to ensure the mobile phase pH is compatible with the stability of your dipeptide and to consider performing the purification at controlled room temperature or even cooled conditions if necessary[2].

Q5: Can I use other chromatography techniques besides RP-HPLC?

A5: Yes, other techniques like ion-exchange chromatography can be employed, which separates molecules based on their net charge. The choice of method depends on the specific impurities present and the scale of the purification.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape is a common issue in chromatography that can affect resolution and purity.

Possible Causes and Solutions:

CauseRecommended Solution
Column Overload Reduce the amount of sample injected onto the column.
Inappropriate Sample Solvent Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. Using a stronger solvent can cause peak distortion[3].
Secondary Interactions Interactions between the peptide and the stationary phase can cause peak tailing. Adding a strong ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can mitigate these interactions[4].
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.
Presence of Aggregates Peptide aggregation can lead to broad or misshapen peaks. Consider using size-exclusion chromatography (SEC) to detect and separate aggregates[4]. Modifying the mobile phase with organic solvents like isopropanol (B130326) can sometimes help break up aggregates[2].

A logical approach to troubleshooting poor peak shape is outlined in the diagram below.

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_overload Is the peak symmetrical at lower concentrations? start->check_overload reduce_sample Reduce Sample Load check_overload->reduce_sample Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No reduce_sample->check_solvent adjust_solvent Dissolve sample in initial mobile phase check_solvent->adjust_solvent Yes check_interactions Are secondary interactions suspected? check_solvent->check_interactions No adjust_solvent->check_interactions add_tfa Add 0.1% TFA to the mobile phase check_interactions->add_tfa Yes check_column Is the column old or contaminated? check_interactions->check_column No add_tfa->check_column clean_column Clean or replace the column check_column->clean_column Yes final_check Peak Shape Improved? check_column->final_check No clean_column->final_check end_good Continue Purification final_check->end_good Yes end_bad Further Method Development Needed final_check->end_bad No

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Low Yield or Poor Recovery

Low recovery of this compound can be due to several factors related to its solubility and interaction with the chromatographic system.

Possible Causes and Solutions:

CauseRecommended Solution
Precipitation on Column Hydrophobic peptides can precipitate on the column if the initial mobile phase is too aqueous. Increase the initial percentage of the organic solvent in the gradient to improve solubility[2].
Irreversible Adsorption The peptide may be irreversibly binding to the stationary phase. Ensure the mobile phase pH is appropriate to maintain the desired charge state of the dipeptide.
Sample Degradation As mentioned in the FAQs, instability at certain pH levels or temperatures can lead to product loss. Evaluate the stability of this compound under your chromatographic conditions.
Poor Solubility in Sample Solvent Ensure the crude peptide is fully dissolved before injection. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation.
Issue 3: Co-elution of Impurities

If impurities are co-eluting with the main product peak, optimization of the separation method is necessary.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Resolution The current method does not adequately separate the product from impurities.
Gradient SlopeA shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks[4].
Mobile Phase pHAdjusting the pH of the mobile phase can alter the retention times of ionizable compounds, potentially resolving co-eluting peaks[2].
TemperatureChanging the column temperature can affect the selectivity of the separation[2]. Experiment with different temperatures to see if resolution improves.
Different Stationary PhaseIf optimization of the mobile phase is insufficient, consider a column with a different stationary phase chemistry.

Experimental Protocols

Preparative RP-HPLC for this compound Purification

This protocol provides a general starting point for the purification of crude this compound. Optimization will likely be required based on the specific impurity profile of your sample.

Materials and Reagents:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

  • HPLC system with a fraction collector

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the filtered sample onto the column.

    • Run a linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes. This gradient should be optimized based on an initial analytical HPLC run of the crude material[1].

    • Monitor the elution profile at 214 nm and 254 nm.

    • Collect fractions corresponding to the main product peak.

  • Post-Purification:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions with the desired purity.

    • Remove the solvent, typically by lyophilization, to obtain the purified this compound.

Quantitative Data Summary for a Typical Purification:

ParameterValue
Column Preparative C18, 10 µm particle size
Flow Rate 10-20 mL/min (dependent on column diameter)[1]
Detection Wavelength 214 nm and 254 nm[1]
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Initial Gradient 5% B
Final Gradient 50% B
Gradient Duration 30-40 minutes[1]

The experimental workflow is visualized in the following diagram.

G Experimental Workflow for this compound Purification start Crude this compound prep_sample Sample Preparation (Dissolve and Filter) start->prep_sample hplc Preparative RP-HPLC prep_sample->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pool_fractions Pool Pure Fractions purity_analysis->pool_fractions lyophilization Solvent Removal (Lyophilization) pool_fractions->lyophilization end Purified this compound lyophilization->end

References

Preventing aggregation of Glycyl-L-phenylalanine in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycyl-L-phenylalanine (Gly-Phe). Our aim is to help you overcome common challenges related to the solubility and aggregation of this dipeptide in solution.

Troubleshooting Guides

Issue 1: this compound is not dissolving.

This compound is known to have limited solubility in aqueous solutions. If you are experiencing difficulty dissolving this dipeptide, consider the following troubleshooting steps.

Troubleshooting Workflow for Dissolution

G start Start: Undissolved Gly-Phe step1 Is the solution aqueous? start->step1 step2 Adjust pH away from pI (~5.48) step1->step2 Yes step4 Try an alternative solvent (e.g., DMSO) step1->step4 No step3 Gently warm the solution (e.g., to 37°C) step2->step3 step5 Sonciate the solution step3->step5 end_s Gly-Phe Dissolved step4->end_s Success end_f Consult further resources step4->end_f Failure step5->end_s Success step5->end_f Failure

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Steps:

  • pH Adjustment: The solubility of peptides is lowest at their isoelectric point (pI). The estimated pI of Gly-Phe is around 5.48. Adjusting the pH of your aqueous solution to be at least 2 pH units away from the pI can significantly improve solubility. For Gly-Phe, try adjusting the pH to below 3.5 or above 7.5.

  • Temperature Control: Gently warming the solution can increase the solubility of Gly-Phe. However, avoid excessive heat, as it may promote degradation over long periods.

  • Alternative Solvents: If solubility in aqueous buffers remains low, consider using a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to first dissolve the Gly-Phe, and then slowly add this stock solution to your aqueous buffer with vigorous stirring.

  • Sonication: Sonication can help to break up small aggregates and facilitate the dissolution process.

Quantitative Data on Gly-Phe Properties:

PropertyValueSource
Molecular Weight222.24 g/mol --INVALID-LINK--
Isoelectric Point (pI) (Estimated)~5.48Calculated from pKa values of Glycine and Phenylalanine
Solubility in WaterSlightly soluble--INVALID-LINK--
Solubility in DMSOSlightly soluble (with heating)--INVALID-LINK--
Issue 2: this compound solution is cloudy or shows visible aggregates over time.

The hydrophobic nature of the phenylalanine side chain can promote the self-aggregation of Gly-Phe in solution, leading to cloudiness or precipitation.

Troubleshooting Workflow for Aggregation

G start Start: Aggregated Gly-Phe solution step1 Optimize pH and Temperature start->step1 step2 Add Excipients step1->step2 step3 Reduce Gly-Phe Concentration step2->step3 step4 Filter the solution step3->step4 end_s Stable Gly-Phe Solution step4->end_s Success end_f Aggregation persists step4->end_f Failure

Caption: Troubleshooting workflow for preventing Gly-Phe aggregation.

Detailed Steps:

  • Optimize Storage Conditions:

    • pH: Maintain the pH of the solution significantly above or below the pI of ~5.48.

    • Temperature: Store the solution at low temperatures (e.g., 2-8°C) to slow down the aggregation kinetics. Avoid freeze-thaw cycles, which can promote aggregation.

  • Use of Excipients: The addition of certain excipients can help to stabilize the dipeptide and prevent aggregation.

    ExcipientRecommended Starting ConcentrationMechanism of Action
    L-Arginine50-100 mMSuppresses aggregation of hydrophobic residues.
    Polysorbate 20/800.01-0.1% (v/v)Non-ionic surfactants that prevent surface-induced aggregation.
    Sugars (e.g., Trehalose, Sucrose)5-10% (w/v)Stabilize the native conformation of peptides.
  • Concentration Reduction: If possible, working with lower concentrations of Gly-Phe will reduce the likelihood of aggregation.

  • Filtration: Before use, filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines a method to determine the solubility of Gly-Phe at a specific pH and temperature.

  • Prepare a series of saturated solutions of Gly-Phe in the desired buffer at the chosen temperature.

  • Equilibrate the solutions for 24-48 hours with gentle agitation to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Determine the concentration of Gly-Phe in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy (at ~257 nm, the absorbance maximum for the phenyl group) or reverse-phase HPLC.

  • The measured concentration represents the solubility of Gly-Phe under those specific conditions.

Protocol 2: Monitoring this compound Aggregation using Thioflavin T (ThT) Assay

The Thioflavin T (ThT) assay is a widely used method to detect the formation of amyloid-like fibrils, which can be a concern for peptides containing aromatic residues like phenylalanine.

  • Reagent Preparation:

    • Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., PBS) and filter it through a 0.22 µm filter. Store protected from light.

    • Prepare your Gly-Phe solution at the desired concentration in the buffer of choice.

  • Assay Procedure:

    • In a 96-well black, clear-bottom plate, add your Gly-Phe solution.

    • Add ThT from the stock solution to a final concentration of 10-25 µM.

    • Include control wells with buffer and ThT only (for background fluorescence).

    • Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, in a plate reader with fluorescence capabilities.

    • Monitor the fluorescence intensity over time with excitation at ~440 nm and emission at ~480-490 nm.

  • Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates. The kinetics of aggregation can be analyzed by plotting fluorescence intensity versus time.

Frequently Asked Questions (FAQs)

Q1: What is the isoelectric point (pI) of this compound and why is it important?

A1: The estimated isoelectric point (pI) of this compound is approximately 5.48. The pI is the pH at which the net charge of the molecule is zero. At this pH, the solubility of the dipeptide is at its minimum, and the propensity for aggregation is at its maximum. Therefore, to improve solubility and stability, it is crucial to work with solutions where the pH is significantly different from the pI.

Q2: Can I use organic solvents to dissolve this compound?

A2: Yes, if you are struggling with aqueous solubility, you can use a minimal amount of an organic solvent like DMSO to prepare a concentrated stock solution. This stock can then be slowly diluted into your desired aqueous buffer. Be aware that the final concentration of the organic solvent should be compatible with your downstream experiments.

Q3: How can I prevent my this compound solution from becoming cloudy during storage?

A3: To prevent aggregation and cloudiness during storage, ensure the pH of your solution is far from the pI (~5.48), store it at a low temperature (2-8°C), and consider adding a stabilizing excipient like L-arginine or a non-ionic surfactant. Also, avoid repeated freeze-thaw cycles.

Q4: Is this compound prone to oxidation?

A4: The amino acid residues in Gly-Phe (glycine and phenylalanine) are not particularly susceptible to oxidation under normal conditions. However, it is always good practice to use degassed buffers if your experimental setup is sensitive to oxidative damage.

Q5: Is there a known signaling pathway involving this compound?

A5: Currently, there is no widely recognized, direct signaling pathway in which this compound acts as a primary signaling molecule. However, dipeptides can be products of protein degradation and can be transported into cells, where they may have various metabolic or cellular effects. A chemically modified version, this compound 2-naphthylamide, is used as a substrate to study lysosomal enzyme activity.

Visualization

Experimental Workflow: Investigating Lysosomal Integrity using a Gly-Phe Derivative

A derivative of this compound, this compound 2-naphthylamide (GPN), can be used as a tool to assess lysosomal integrity. GPN is a substrate for the lysosomal enzyme Cathepsin C. When GPN enters the lysosome, it is cleaved, and the accumulation of its breakdown products leads to osmotic lysis of the lysosome. This process can be monitored to distinguish between lysosomal and pre-lysosomal compartments.

G cluster_cell Hepatocyte endosome Endosome (Pre-lysosomal) lysosome Lysosome cathepsin_c Cathepsin C lysosome->cathepsin_c gpn GPN enters the cell gpn->endosome Unaffected gpn->lysosome hydrolysis GPN Hydrolysis cathepsin_c->hydrolysis accumulation Accumulation of Hydrolysis Products hydrolysis->accumulation lysis Osmotic Lysis of Lysosome accumulation->lysis marker_release Release of Lysosomal Markers lysis->marker_release

Technical Support Center: Glycyl-L-phenylalanine (Gly-Phe) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycyl-L-phenylalanine (Gly-Phe). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the solubility of Gly-Phe for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is described as being slightly soluble in water and DMSO.[1] Its solubility in pure water is predicted to be around 0.7 g/L.[2] For experimental purposes, higher concentrations can be achieved using various techniques. For instance, a concentration of 20 mg/mL in water is achievable with the aid of ultrasonication and heating to 60°C.[3]

Q2: How does pH affect the solubility of Gly-Phe?

A2: Like other peptides, the solubility of Gly-Phe is significantly influenced by pH. As a dipeptide, it is a zwitterionic molecule, meaning it has both a positive and a negative charge at its isoelectric point (pI). Solubility is typically at its minimum at the pI and increases in acidic or basic solutions where the molecule carries a net positive or negative charge, respectively.[4][5] For peptides with acidic properties, adding a basic solution can help, while acidic solutions can aid in dissolving basic peptides.[6]

Q3: Can I use organic solvents to dissolve Gly-Phe?

A3: Yes, co-solvents can be used. For hydrophobic or neutral peptides, dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) first, and then slowly adding the aqueous buffer, is a common strategy.[7] For Glycyl-DL-phenylalanine, a solubility of 11.11 mg/mL in DMSO can be achieved with warming, pH adjustment, and ultrasonication.[8] However, it is crucial to keep the final concentration of the organic solvent low (e.g., <1% for DMSO in many cell-based assays) to avoid affecting the experimental results.[7]

Q4: How should I store my Gly-Phe stock solutions?

A4: Once prepared, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. For storage, it is recommended to keep the solutions at -20°C for up to one month or at -80°C for up to six months.[3][8]

Solubility Data Summary

The following table summarizes the reported solubility of this compound in common laboratory solvents.

SolventConcentrationConditionsReference
Water (H₂O)20 mg/mL (89.99 mM)Requires ultrasonic treatment and heating to 60°C.[3]
Dimethyl Sulfoxide (DMSO)11.11 mg/mL (49.99 mM)Requires ultrasonic treatment, warming, and pH adjustment to 3 with HCl, and heating to 60°C.[8]
WaterSlightly SolubleRequires sonication.[1]
DMSOSlightly SolubleRequires heating.[1]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving Gly-Phe.

Problem 1: Gly-Phe powder is not dissolving in water at my desired concentration.

  • Initial Action: Start by attempting to dissolve a small test amount of the peptide in sterile water or your primary buffer.[9]

  • Troubleshooting Steps:

    • Apply Mechanical Energy: Use a vortex mixer or sonicator. Sonication can effectively break up aggregates and improve dissolution.[7]

    • Introduce Heat: Gently warm the solution. For Gly-Phe, heating up to 60°C has been shown to improve solubility in water significantly.[3] Be cautious not to overheat, as it may degrade the peptide.

    • Check the pH: If the peptide is still insoluble, the pH of the solution may be close to its isoelectric point. Adjusting the pH can increase solubility.

Problem 2: My Gly-Phe solution is cloudy or has visible particulates after initial dissolution attempts.

  • Initial Action: The presence of cloudiness or particulates indicates incomplete dissolution or aggregation.

  • Troubleshooting Steps:

    • pH Adjustment:

      • Gly-Phe is a neutral dipeptide. To increase its charge and solubility, try adding a small amount of dilute acid (e.g., 10% acetic acid or a few drops of TFA) or base (e.g., 10% ammonium (B1175870) bicarbonate or dilute ammonium hydroxide).[7][9] Add the acid or base dropwise while vortexing and monitor for dissolution.

      • Caution: Avoid using TFA if the peptide is intended for cell culture assays.[9]

    • Use of a Co-solvent:

      • If pH adjustment is not sufficient or desirable, try dissolving the peptide in a minimal amount of an organic solvent first.

      • Add a small volume of DMSO (or DMF, acetonitrile) to the dry peptide powder to fully dissolve it.[7][9]

      • Slowly add the dissolved peptide solution dropwise into your aqueous buffer while stirring.

    • Centrifugation: After your dissolution procedure, always centrifuge the solution to pellet any remaining undissolved material before use.[7]

Experimental Protocols & Visualizations

Experimental Workflow for Solubilizing Gly-Phe

The following diagram outlines a logical workflow for troubleshooting Gly-Phe solubility issues.

G start Start: Weigh Gly-Phe Powder add_solvent Add primary solvent (e.g., sterile water, buffer) start->add_solvent check_sol Is it fully dissolved? add_solvent->check_sol sonicate Vortex / Sonicate check_sol->sonicate No end_success Solution Ready for Use check_sol->end_success Yes check_sol2 Is it fully dissolved? sonicate->check_sol2 heat Gently warm solution (up to 60°C) check_sol2->heat No check_sol2->end_success Yes check_sol3 Is it fully dissolved? heat->check_sol3 adjust_ph Adjust pH away from pI (add dilute acid/base) check_sol3->adjust_ph No check_sol3->end_success Yes check_sol4 Is it fully dissolved? adjust_ph->check_sol4 use_cosolvent Alternative: Use Co-solvent 1. Dissolve in min. DMSO 2. Add to aqueous buffer check_sol4->use_cosolvent No final_prep Centrifuge to remove particulates Filter-sterilize (0.22 µm) check_sol4->final_prep Yes use_cosolvent->final_prep final_prep->end_success

Caption: A troubleshooting workflow for dissolving this compound.

Protocol 1: Solubilization in Water with Heat and Sonication
  • Weigh the desired amount of Gly-Phe powder in a sterile container.

  • Add the calculated volume of sterile water or buffer to achieve the target concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • Place the solution in an ultrasonic water bath and sonicate for 10-15 minutes.

  • If undissolved material remains, place the container in a water bath heated to 60°C for 10-20 minutes, with intermittent vortexing.[3]

  • Allow the solution to cool to room temperature.

  • Centrifuge the solution to pellet any remaining insoluble aggregates.

  • Carefully collect the supernatant. For sterile applications, filter the solution through a 0.22 µm filter.[3]

Protocol 2: pH Adjustment for Enhanced Solubility
  • Suspend the weighed Gly-Phe powder in the desired volume of sterile water.

  • While stirring the suspension, add a small volume (e.g., 1-5 µL at a time) of a dilute acidic solution (e.g., 1 M HCl or 10% acetic acid) or a dilute basic solution (e.g., 1 M NaOH or 10% ammonium bicarbonate).

  • Monitor the solution for clarity after each addition. Continue adding the acidic or basic solution dropwise until the peptide fully dissolves.

  • Once dissolved, you can adjust the pH back towards the desired final pH with the corresponding dilute base or acid, but be cautious as the peptide may precipitate if you get too close to its isoelectric point.

  • Proceed with centrifugation and/or sterile filtration as needed.

Effect of pH on Dipeptide Solubility

The following diagram illustrates how pH affects the charge state of a dipeptide like Gly-Phe, which in turn governs its solubility. Solubility is lowest at the isoelectric point (pI) where the net charge is zero.

G low_ph Low pH (Acidic) Net Positive Charge (Cation) -COOH, -NH3+ pI Isoelectric Point (pI) Net Zero Charge (Zwitterion) -COO-, -NH3+ sol_high1 Higher Solubility low_ph->sol_high1 high_ph High pH (Basic) Net Negative Charge (Anion) -COO-, -NH2 sol_low Lowest Solubility pI->sol_low sol_high2 Higher Solubility high_ph->sol_high2

Caption: Relationship between pH, molecular charge, and solubility of a dipeptide.

References

Technical Support Center: Optimizing pH and Temperature for Glycyl-L-phenylalanine Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the stability of Glycyl-L-phenylalanine (Gly-Phe) in your experiments. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your research and development processes.

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Solution

Question: My this compound solution is showing rapid degradation, what are the likely causes and how can I mitigate this?

Answer: Rapid degradation of this compound is primarily caused by hydrolysis of the peptide bond, which is significantly influenced by pH and temperature.

  • pH: Extreme pH conditions (both acidic and basic) accelerate hydrolysis. The rate of hydrolysis is generally lowest in the neutral pH range.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including peptide hydrolysis.

Troubleshooting Steps:

  • Verify pH of the Solution: Ensure your buffer system is maintaining the desired pH. Use a calibrated pH meter to check the pH of your Gly-Phe solution.

  • Optimize pH: If not already doing so, adjust the pH of your solution to a neutral range (ideally between pH 6 and 8), where peptide stability is generally maximal.

  • Control Temperature: Store stock solutions and working solutions at low temperatures. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Buffer Selection: The choice of buffer can also impact stability. Phosphate (B84403) and citrate (B86180) buffers are commonly used, but their compatibility and potential catalytic effects should be considered.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the amide bond, which results in the formation of its constituent amino acids: Glycine (B1666218) and L-phenylalanine .

Q2: What is the optimal pH for the stability of this compound in an aqueous solution?

A2: While specific quantitative data for the optimal pH stability of this compound is not extensively published, most peptides exhibit maximum stability in the neutral pH range, typically between 6.0 and 8.0.[1][2]

Q3: How does temperature affect the stability of this compound?

A3: The rate of hydrolysis of dipeptides, including this compound, increases exponentially with a rise in temperature.[3] Therefore, to maintain the stability of the dipeptide, it is crucial to store solutions at low temperatures. For long-term stability, storage at -20°C or -80°C is recommended.[1]

Q4: Are there other factors besides pH and temperature that can affect the stability of this compound?

A4: Yes, other factors that can influence peptide stability include:

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the peptide, particularly the phenylalanine residue.

  • Enzymatic Degradation: If the solution is not sterile, microbial contamination can introduce proteases that will rapidly hydrolyze the peptide bond.

  • Ionic Strength: The concentration of salts in the solution can influence the stability of the peptide.

Q5: How can I monitor the stability of my this compound solution?

A5: The most common and reliable method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate and quantify the intact dipeptide from its degradation products (glycine and phenylalanine).

Data Presentation

Table 1: General Recommendations for this compound Stability
ParameterRecommended Range/ConditionRationale
pH 6.0 - 8.0Minimizes acid and base-catalyzed hydrolysis of the peptide bond.[1][2]
Temperature
Short-term Storage2 - 8°CSlows down the rate of hydrolysis for temporary storage.
Long-term Storage-20°C or -80°CSignificantly reduces molecular motion and chemical degradation.[1]
Solvent Sterile, buffered aqueous solutionEnsures pH control and prevents microbial degradation.

Note: The quantitative impact of pH and temperature on the hydrolysis rate of this compound can be determined experimentally by conducting a kinetic study.

Experimental Protocols

Protocol 1: Stability Testing of this compound using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for assessing the stability of this compound under various pH and temperature conditions.

1. Materials and Reagents:

  • This compound reference standard

  • Glycine reference standard

  • L-phenylalanine reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Buffers of various pH values (e.g., phosphate buffer, citrate buffer)

  • pH meter

  • HPLC system with a UV detector and a C18 reversed-phase column

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.

  • Working Solutions: Dilute the stock solution with the desired pH buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Standard Solutions: Prepare standard solutions of this compound, glycine, and L-phenylalanine at known concentrations in the mobile phase to be used for quantification.

3. Stability Study Design:

  • pH evaluation: Incubate the working solutions at different pH values (e.g., pH 3, 5, 7, 9) at a constant temperature (e.g., 37°C).

  • Temperature evaluation: Incubate the working solution at a constant pH (e.g., pH 7) at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench the degradation by freezing the sample or diluting it with a cold mobile phase.

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 254 nm.

  • Injection Volume: 20 µL.

  • Quantification: Calculate the percentage of remaining this compound and the formation of glycine and L-phenylalanine at each time point by comparing the peak areas to the standard curves.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the dipeptide to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for a shorter period (e.g., 30 minutes - 2 hours), as base-catalyzed hydrolysis is typically faster.

  • Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to UV light.

2. Sample Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.

  • Analyze all stressed samples using the developed HPLC method to identify and separate the degradation products from the parent dipeptide.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis A Prepare Gly-Phe Stock Solution C Prepare Working Solutions at Target pH and Concentration A->C B Prepare Buffers of Varying pH B->C D Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C, 50°C) C->D E Withdraw Aliquots at Predetermined Time Points D->E F Quench Degradation E->F G HPLC Analysis (Quantify Gly-Phe, Gly, Phe) F->G H Data Analysis (Determine Degradation Rate) G->H

Caption: Workflow for assessing Gly-Phe stability.

Logical_Relationship A This compound Stability B pH D Hydrolysis Rate B->D influences C Temperature C->D influences D->A determines

Caption: Factors influencing Gly-Phe stability.

References

Common impurities in Glycyl-L-phenylalanine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and purification of Glycyl-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through solution-phase peptide synthesis using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), can introduce several impurities. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual N-protected Glycine (e.g., Boc-Gly-OH) and L-phenylalanine ester (e.g., L-Phe-OMe).

  • Coupling Reagent Byproducts: The most significant byproduct when using DCC is dicyclohexylurea (DCU), which is notoriously insoluble in many common solvents.[1][2][3]

  • Side-Reaction Products from Protecting Groups: During the deprotection of the Boc (tert-butyloxycarbonyl) group with trifluoroacetic acid (TFA), the generated tert-butyl cation can lead to side reactions like the alkylation of the phenylalanine aromatic ring if scavengers are not used.[3][4]

  • Diastereomers: Racemization of the L-phenylalanine can occur, leading to the formation of Glycyl-D-phenylalanine. This is a critical impurity to monitor in peptide synthesis.[5][6]

  • Incomplete Deprotection Products: Residual protected dipeptide (e.g., Boc-Gly-L-Phe-OMe) if the deprotection steps are not carried to completion.

Q2: How can I effectively remove the dicyclohexylurea (DCU) byproduct?

A2: The removal of DCU is a common challenge due to its low solubility.[7] The most effective methods leverage this property:

  • Filtration: DCU often precipitates out of the reaction mixture (e.g., in dichloromethane, DCM). Simple filtration before the work-up can remove a significant portion of it.[1][8]

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system. The choice of solvent is critical to ensure the desired product crystallizes while DCU remains in the mother liquor, or vice versa.[8]

  • Solvent Precipitation: Adding a solvent in which your desired product is soluble but DCU is not (an anti-solvent) can selectively precipitate the DCU.[7]

  • Alternative Coupling Reagents: To avoid DCU formation altogether, consider using a water-soluble carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea (B33335) byproduct is water-soluble and easily removed during aqueous work-up.[2]

Q3: What is the purpose of using N-hydroxysuccinimide (NHS) with DCC?

A3: N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) is often used as an additive with DCC to form an active ester intermediate. This two-step activation process offers two main advantages:

  • Reduced Racemization: The O-acylisourea intermediate formed with DCC alone is highly reactive and can lead to racemization of the activated amino acid. The NHS-ester is more stable and less prone to racemization.[2][9]

  • Improved Coupling Efficiency: The NHS-ester is a highly efficient acylating agent, leading to better coupling yields.[9]

Q4: How can I minimize the formation of diastereomeric impurities?

A4: Minimizing racemization is crucial for synthesizing stereochemically pure peptides. Key strategies include:

  • Use of Additives: As mentioned, using additives like NHS or HOBt with your coupling reagent is highly effective in suppressing racemization.[2]

  • Controlled Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of racemization.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts.

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound
Potential Cause Troubleshooting Steps
Incomplete reaction - Ensure all reagents are fresh and anhydrous. - Extend the reaction time and monitor progress by TLC or LC-MS. - Use a slight excess (1.1-1.2 equivalents) of the N-protected Glycine and coupling reagents.
Hydrolysis of activated ester - Ensure the reaction is carried out under strictly anhydrous conditions. - Add the coupling agent at a low temperature (0 °C).
Premature precipitation of product - Choose a more suitable solvent that keeps all reactants and the product in solution.
Loss of product during work-up - Be cautious during aqueous extractions; multiple extractions with a smaller volume of organic solvent are often more effective than a single large volume extraction. - Ensure the pH is appropriately adjusted during extractions to minimize the solubility of the product in the aqueous phase.
Problem 2: Presence of a White, Insoluble Precipitate in the Final Product (Likely DCU)
Potential Cause Troubleshooting Steps
Inefficient removal of DCU during work-up - Filter the reaction mixture before quenching and extraction. - Wash the crude product with a solvent in which DCU is insoluble but the product has some solubility (e.g., cold diethyl ether).
Co-precipitation of DCU with the product - Perform a recrystallization from a suitable solvent system. Common solvents for recrystallization of amino acid derivatives include ethanol/water or ethyl acetate/hexane mixtures.[10]
High concentration of DCU - If DCU contamination is persistent, consider switching to an alternative coupling reagent like EDC to avoid its formation.[2]
Problem 3: Detection of Multiple Spots on TLC or Peaks in HPLC of the Purified Product
Potential Cause Troubleshooting Steps
Unreacted starting materials - Improve the efficiency of the purification method. For preparative HPLC, optimize the gradient to achieve better separation. For recrystallization, try a different solvent system.
Diastereomeric impurity - Use a chiral HPLC column to resolve and quantify the diastereomers. - Re-synthesize the peptide, paying close attention to minimizing racemization (use of additives, low temperature).
Side products from deprotection - During Boc deprotection with TFA, add a scavenger like triisopropylsilane (B1312306) (TIS) to trap the tert-butyl cations and prevent side reactions.[4]
Incomplete deprotection - Extend the deprotection reaction time or use a higher concentration of the deprotecting agent. Monitor the reaction to completion by TLC or LC-MS.

Quantitative Data on Impurity Removal

The following table provides representative data on the purity of a crude this compound sample and the effectiveness of different purification methods. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and purification protocol.

Compound Crude Product (% Area by HPLC) After Filtration of DCU (% Area by HPLC) After Recrystallization (% Area by HPLC) After Preparative HPLC (% Area by HPLC)
This compound 75.285.197.5>99.0
Dicyclohexylurea (DCU) 15.85.2<0.5Not Detected
Boc-Gly-OH 3.53.81.0Not Detected
L-Phe-OMe 2.12.30.5Not Detected
Other Impurities 3.43.60.5<1.0

Experimental Protocols

Solution-Phase Synthesis of Boc-Glycyl-L-phenylalanine Methyl Ester

This protocol is adapted from a standard procedure for dipeptide synthesis.[8]

Materials:

  • N-Boc-glycine (Boc-Gly-OH)

  • L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Activation of N-Boc-glycine: In a round-bottom flask, dissolve N-Boc-glycine (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. A white precipitate of DCU will form.

  • Coupling Reaction: In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in DCM and add TEA (1.1 equivalents) to neutralize the salt. Stir for 15 minutes. Filter the DCU from the activated N-Boc-glycine solution and add the filtrate to the L-phenylalanine methyl ester solution. Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Filter off any newly formed DCU. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

Preparative HPLC Purification of this compound

Instrumentation and Conditions:

  • Column: C18 silica (B1680970) column (e.g., 250 x 20 mm, 10 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes is a good starting point. This should be optimized based on an analytical HPLC run of the crude product.

  • Flow Rate: 10-20 mL/min, depending on the column dimensions.

  • Detection: UV at 214 nm and 254 nm.

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B). Filter the solution through a 0.45 µm filter.

  • Injection and Fraction Collection: Inject the filtered sample onto the equilibrated preparative HPLC column. Collect fractions as the main product peak elutes.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final product as a white, fluffy solid.

Visualizations

Synthesis_Workflow Boc_Gly Boc-Gly-OH Activated_Ester Boc-Gly-NHS Boc_Gly->Activated_Ester NHS NHS NHS->Activated_Ester DCC DCC DCC->Activated_Ester DCU_precipitate DCU (precipitate) DCC->DCU_precipitate Protected_Dipeptide Boc-Gly-Phe-OMe Activated_Ester->Protected_Dipeptide Phe_ester H-Phe-OMe Phe_ester->Protected_Dipeptide Saponification Saponification (e.g., LiOH) Protected_Dipeptide->Saponification TFA TFA Final_Product Gly-Phe-OH TFA->Final_Product Saponification->Final_Product

Caption: Solution-phase synthesis workflow for this compound.

Purification_Workflow cluster_purification_options Purification Options Crude_Product Crude this compound (contains DCU, unreacted starting materials) Filtration Filtration Crude_Product->Filtration Removes insoluble DCU Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC High-resolution purification Recrystallization Recrystallization Filtration->Recrystallization Further purification Pure_Product Pure this compound (>98%) Recrystallization->Pure_Product Prep_HPLC->Pure_Product

Caption: Purification workflow for crude this compound.

References

Technical Support Center: Degradation of Glycyl-L-phenylalanine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Glycyl-L-phenylalanine (Gly-Phe) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

A1: this compound primarily degrades via two main pathways in aqueous solutions:

  • Hydrolysis: The peptide bond is cleaved, resulting in the formation of its constituent amino acids, glycine (B1666218) and L-phenylalanine. This is a common degradation route for peptides in aqueous environments.

  • Intramolecular Cyclization: The dipeptide can cyclize to form the corresponding diketopiperazine, cyclo(Gly-Phe). This process is often favored under certain pH and temperature conditions.[1][2]

Other potential degradation pathways, particularly under specific stress conditions, include:

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the breakdown of the molecule.

  • Oxidation: Reactive oxygen species (ROS) can cause oxidative damage to the peptide.[3]

Q2: What are the expected degradation products of this compound?

A2: The primary and expected degradation products are:

  • Glycine

  • L-phenylalanine

  • Cyclo(Gly-Phe) (a diketopiperazine)

Under oxidative stress, further degradation of the amino acid residues may occur.

Q3: How do pH and temperature affect the stability of this compound?

A3: Both pH and temperature significantly influence the degradation rate and pathways of Gly-Phe.

  • pH: The rate of hydrolysis is pH-dependent. Generally, peptide bonds are most stable at a neutral pH. The rate of hydrolysis increases under both acidic and basic conditions.[2][4] The formation of diketopiperazines is also highly dependent on pH, with the rate often being maximal at a pH where the N-terminal amino group is unprotonated.[1]

  • Temperature: An increase in temperature accelerates the rate of all degradation reactions, including hydrolysis and cyclization.[5]

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in my aqueous formulation.

  • Possible Cause 1: Inappropriate pH of the solution.

    • Troubleshooting Steps:

      • Measure the pH of your aqueous solution.

      • If the pH is acidic or basic, adjust it to a neutral range (pH 6-7) for potentially improved stability.

      • Conduct a stability study at different pH values to determine the optimal pH for your formulation.

  • Possible Cause 2: High storage temperature.

    • Troubleshooting Steps:

      • Review your storage conditions.

      • Store the Gly-Phe solution at refrigerated temperatures (2-8 °C) or frozen (-20 °C or lower) to slow down degradation.

      • Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Microbial contamination.

    • Troubleshooting Steps:

      • Prepare solutions under sterile conditions using sterile water and equipment.

      • Consider adding a bacteriostatic agent if appropriate for your application.

Issue 2: Appearance of unexpected peaks during HPLC analysis of my Gly-Phe sample.

  • Possible Cause 1: Degradation of Gly-Phe.

    • Troubleshooting Steps:

      • Identify the retention times of the expected degradation products: glycine, L-phenylalanine, and cyclo(Gly-Phe). This can be done by injecting standards of these compounds.

      • Compare the retention times of the unknown peaks with those of the standards.

      • Consider using HPLC-MS to identify the mass of the unknown peaks to confirm their identity.

  • Possible Cause 2: Impurities in the starting material.

    • Troubleshooting Steps:

      • Analyze a freshly prepared solution of your Gly-Phe standard to check for pre-existing impurities.

      • Obtain a certificate of analysis for your Gly-Phe material to review the purity.

Issue 3: Poor peak shape or tailing during HPLC analysis.

  • Possible Cause 1: Suboptimal mobile phase pH.

    • Troubleshooting Steps:

      • The pH of the mobile phase can affect the ionization state of Gly-Phe and its degradation products, influencing peak shape.

      • Experiment with adjusting the mobile phase pH. For reversed-phase HPLC, a pH around 2-3 is often used for good peak shape of peptides.

  • Possible Cause 2: Column degradation.

    • Troubleshooting Steps:

      • Ensure the mobile phase pH is within the stable range for your HPLC column.

      • If the column has been used extensively, consider replacing it.

  • Possible Cause 3: Sample solvent mismatch.

    • Troubleshooting Steps:

      • Dissolve your sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase to avoid peak distortion.[6][7][8]

Quantitative Data

The following tables summarize kinetic data for the degradation of dipeptides. While specific data for this compound is limited in the literature, the data for related dipeptides provides a useful reference for expected behavior.

Table 1: pH-Dependent Rate Constants for Dipeptide Degradation at 95°C (Illustrative Data based on Gly-Gly)[2][4]

pHPredominant Degradation PathwayApparent First-Order Rate Constant (k_obs) (s⁻¹)
3Scission and Backbiting (Cyclization)~ 1 x 10⁻⁶
5Backbiting (Cyclization)~ 2 x 10⁻⁷
7Backbiting (Cyclization)~ 3 x 10⁻⁷
10Scission (Hydrolysis)~ 9 x 10⁻⁷

Note: These values are for Glycyl-glycine and serve as an estimate. The rates for Gly-Phe may differ due to the influence of the phenylalanine side chain.

Table 2: Effect of N-terminal Amino Acid on Diketopiperazine (DKP) Formation Rate at pH 7.0 (Illustrative Data)[1]

Dipeptide (X-Pro-pNA)Relative Rate of DKP Formation
Gly-Pro-pNA1.0
Ala-Pro-pNA1.5
Val-Pro-pNA0.8
Phe-Pro-pNA2.0

Note: This data illustrates the electronic and steric effects of the N-terminal amino acid on the rate of cyclization. A similar trend may be observed for Gly-Phe compared to other dipeptides.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of Gly-Phe under various stress conditions to understand its stability profile.[9][10][11][12]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample and a solution of Gly-Phe to dry heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of Gly-Phe to a controlled light source (e.g., UV light at 254 nm and visible light) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

Objective: To develop an HPLC method to separate and quantify Gly-Phe from its primary degradation products.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 214 nm and 257 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute samples in Mobile Phase A.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject standards of Gly-Phe, glycine, L-phenylalanine, and cyclo(Gly-Phe) to determine their retention times.

  • Inject the stressed samples from the forced degradation study to analyze the degradation profile.

  • Develop a calibration curve for Gly-Phe to quantify its degradation over time.

Visualizations

Gly_Phe_Degradation_Pathways GlyPhe This compound Gly Glycine GlyPhe->Gly Hydrolysis (H₂O, H⁺/OH⁻) Phe L-phenylalanine GlyPhe->Phe Hydrolysis (H₂O, H⁺/OH⁻) DKP Cyclo(Gly-Phe) (Diketopiperazine) GlyPhe->DKP Intramolecular Cyclization Oxidized Oxidized Products GlyPhe->Oxidized Oxidation (ROS) Photo Photodegradation Products GlyPhe->Photo Photolysis (Light)

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation Study cluster_1 Analysis Stock Prepare Gly-Phe Stock Solution Acid Acid Hydrolysis (HCl, ΔT) Stock->Acid Base Base Hydrolysis (NaOH, ΔT) Stock->Base Oxidation Oxidation (H₂O₂) Stock->Oxidation Thermal Thermal Stress (ΔT) Stock->Thermal Photo Photostability (Light) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify Degradation Products (HPLC-MS) HPLC->Identify Quantify Quantify Degradation (Calibration Curve) HPLC->Quantify

Caption: Workflow for a forced degradation study of Gly-Phe.

References

Technical Support Center: Crystallization of Glycyl-L-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the crystallization of Glycyl-L-phenylalanine (Gly-Phe) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this important class of dipeptides.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your crystallization experiments in a question-and-answer format.

Q1: My this compound derivative is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out," the formation of a liquid or oily phase instead of solid crystals, is a common challenge, particularly with hydrophobic peptides. This phenomenon often occurs when the solute's melting point is lower than the solution's temperature during crystallization or when the concentration of the solute is too high. Here are several strategies to address this issue:

  • Reduce Supersaturation Rate: High supersaturation can favor the formation of oils. Try to achieve supersaturation more slowly. This can be done by:

    • Slowing down the cooling rate.

    • Slowing the addition rate of an anti-solvent.

  • Solvent System Modification: The choice of solvent is critical.

    • Increase Solvent Volume: Your solution might be too concentrated. Try adding more of the solvent in which your compound is soluble to reduce the overall concentration before initiating crystallization.

    • Change the Solvent System: If a single solvent isn't working, a binary solvent system might be more effective. Use a solvent in which your derivative is highly soluble and another in which it is poorly soluble. The key is to find a balance that encourages slow precipitation.

  • Seeding: Introducing seed crystals of the desired crystalline form can bypass the nucleation barrier for oiling out and promote direct crystallization. Add a small, pure crystal of your compound to the supersaturated solution.

  • Temperature Control: Ensure the cooling process is gradual and well-controlled. Rapid cooling often leads to oiling out.

  • pH Adjustment: The solubility of peptides is often pH-dependent. Adjusting the pH of the solution may alter the solubility profile and favor crystallization over oiling out. For zwitterionic peptides, crystallization is often most successful near the isoelectric point.

Q2: I am observing very poor or no crystal growth. What are the potential causes and solutions?

A2: A lack of crystal growth can be frustrating and may stem from several factors related to the solution conditions and the inherent properties of the derivative.

  • Sub-optimal Supersaturation: The solution may not be sufficiently supersaturated to drive nucleation and crystal growth.

    • Increase Concentration: Carefully increase the concentration of your peptide derivative in the solution.

    • Anti-solvent Addition: If using an anti-solvent, you may need to add more to reach the necessary level of supersaturation.

  • Presence of Impurities: Impurities can inhibit crystal growth by adsorbing to the crystal surface or interfering with lattice formation. Ensure your starting material is of high purity (>95%). If necessary, repurify your derivative using techniques like chromatography before attempting crystallization.

  • Inappropriate Solvent: The solvent system may not be conducive to crystallization. Experiment with a variety of solvents with different polarities. For hydrophobic dipeptides, a mixture of a polar solvent (like water or a short-chain alcohol) and a less polar solvent can sometimes be effective.

  • Metastable Zone Width: The solution might be within the metastable zone where nucleation is slow or absent without seeding. Try scratching the inside of the crystallization vessel with a glass rod to induce nucleation or add seed crystals.

  • Vibrations and Disturbances: Ensure your crystallization setup is in a stable, vibration-free environment.

Q3: My crystals are very small, needle-like, or of poor quality for analysis. How can I improve crystal size and quality?

A3: The morphology and quality of crystals are critical for subsequent analyses like X-ray diffraction.

  • Slow Down the Crystallization Process: Rapid crystal growth often leads to smaller, less ordered crystals. Slower cooling or a slower rate of anti-solvent addition will provide more time for molecules to incorporate into the crystal lattice in an orderly fashion.

  • Optimize Solvent Composition: The solvent can influence crystal habit. Systematically screen different solvents and solvent mixtures to find conditions that favor the growth of larger, well-defined crystals.

  • Control Nucleation: The number of nucleation events can impact the final crystal size. Fewer nuclei will have more solute available to grow into larger crystals. This can be controlled by:

    • Using a lower level of supersaturation.

    • Employing a controlled seeding technique with a limited number of seed crystals.

  • Temperature Gradient: Applying a small, stable temperature gradient can sometimes promote the growth of larger crystals.

  • Additive Screening: The addition of small amounts of certain additives can sometimes influence crystal habit and improve quality.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in crystallizing this compound derivatives?

A1: The primary challenges in crystallizing Gly-Phe derivatives often stem from their molecular structure, which includes both a flexible peptide backbone and a hydrophobic phenylalanine side chain. Common issues include:

  • High Solubility in Organic Solvents: Many protected Gly-Phe derivatives are highly soluble in common organic solvents like DMF and DCM, making it difficult to achieve the necessary supersaturation for crystallization.

  • Tendency to Form Oils or Gels: The combination of a flexible backbone and hydrophobic interactions can lead to the formation of non-crystalline oils or gels instead of ordered crystals.

  • Polymorphism: Like many organic molecules, Gly-Phe derivatives can exist in multiple crystalline forms (polymorphs).[1] Controlling which polymorph crystallizes can be challenging and is highly dependent on experimental conditions such as solvent, temperature, and cooling rate. The solvent composition can have a significant impact on the resulting crystalline form.[2]

  • Aggregation: The hydrophobic phenylalanine residues can promote intermolecular aggregation, which can compete with and inhibit the orderly process of crystallization.

Q2: How do protecting groups on the N-terminus and C-terminus affect crystallization?

A2: Protecting groups significantly alter the physicochemical properties of the dipeptide and, consequently, its crystallization behavior.

  • N-terminal Protecting Groups (e.g., Boc, Z, Fmoc): These groups are generally bulky and hydrophobic.

    • Increased Hydrophobicity: They increase the overall hydrophobicity of the molecule, which can decrease aqueous solubility and increase solubility in organic solvents.[3]

    • Conformational Restriction: The bulky nature of these groups can restrict the conformational freedom of the peptide backbone, which can sometimes favor crystallization by pre-organizing the molecules.

    • Intermolecular Interactions: They introduce new sites for intermolecular interactions (e.g., π-π stacking with the Fmoc group) that can influence crystal packing.

  • C-terminal Protecting Groups (e.g., Methyl, Ethyl esters): Esterification of the C-terminal carboxylic acid removes a potential hydrogen bond donor and acceptor and eliminates the zwitterionic character of the unprotected dipeptide.

    • Increased Hydrophobicity: This modification increases the overall hydrophobicity of the molecule.

    • Altered Hydrogen Bonding: The change in hydrogen bonding capability can significantly impact the crystal packing arrangement.

The choice of protecting group can be a critical parameter in obtaining crystalline material. Experimenting with different protecting groups can be a valid strategy if crystallization of a particular derivative proves difficult.

Q3: What are the recommended starting solvents for crystallizing this compound derivatives?

A3: The choice of solvent is highly dependent on the specific derivative and its protecting groups. A systematic solvent screening is always recommended. Here are some general starting points:

  • For N-protected derivatives (e.g., Boc-Gly-Phe-OH, Z-Gly-Phe-OH, Fmoc-Gly-Phe-OH): These are often soluble in polar aprotic solvents.

    • Good Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), Tetrahydrofuran (THF).[2][4][5]

    • Anti-solvents: Water, hexane, diethyl ether.

    • Common Solvent Systems: A good starting point is to dissolve the derivative in a minimal amount of a "good" solvent and then slowly add an "anti-solvent" to induce crystallization. For example, a DMF/water or DCM/hexane system.

  • For C-terminal ester derivatives (e.g., Gly-Phe-OEt): These may have some solubility in polar protic solvents.

  • For unprotected this compound: Due to its zwitterionic nature, it is most soluble in water. Crystallization can often be achieved by adjusting the pH towards the isoelectric point to decrease solubility or by the addition of a miscible organic solvent like ethanol or acetone (B3395972) as an anti-solvent.

The following table summarizes qualitative solubility information for some Gly-Phe derivatives and related compounds.

Compound/DerivativeSolventSolubilityReference
Fmoc-Gly-OHChloroform, DCM, Ethyl Acetate, DMSO, AcetoneSoluble[2]
Fmoc-Phe-OHDMSO100 mg/mL (requires sonication)[7]
Boc-Phe-Gly-OHDioxane, DMFSoluble[8]
Z-Gly-Phe-OHEthanolSoluble (c=2%)[9]
GlycineDMFSparingly soluble (requires base for reaction)[5]

Q4: How does pH influence the crystallization of this compound derivatives?

A4: The pH of the crystallization medium is a critical parameter, especially for derivatives with free acidic or basic groups (i.e., unprotected C-terminus or N-terminus).

  • Zwitterionic Character: Unprotected this compound is a zwitterion, meaning it has both a positive (amino group) and a negative (carboxyl group) charge. Its solubility is lowest at its isoelectric point (pI). Crystallization is often favored by adjusting the pH of an aqueous solution to be near the pI.

  • Ionization State: The ionization state of the terminal groups affects the molecule's overall charge and its ability to form hydrogen bonds.[10]

    • At low pH (below the pKa of the carboxyl group), the molecule will have a net positive charge.

    • At high pH (above the pKa of the amino group), the molecule will have a net negative charge.

  • Protected Derivatives: For derivatives where the N-terminus and/or C-terminus are protected, the influence of pH is less pronounced but can still affect the solubility of any remaining ionizable groups or influence the stability of the protecting groups themselves.

Systematic screening of pH is a powerful tool for optimizing the crystallization of ionizable Gly-Phe derivatives.

Experimental Protocols & Workflows

Below are generalized protocols and workflows that can be adapted for the crystallization of this compound derivatives.

General Protocol for Slow Evaporation Crystallization
  • Dissolution: Dissolve the Gly-Phe derivative in a suitable solvent or solvent mixture at a concentration just below its saturation point.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial).

  • Evaporation: Cover the vessel with a lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vessel periodically for crystal growth.

General Protocol for Vapor Diffusion Crystallization (Hanging Drop Method)
  • Reservoir Solution: Prepare a reservoir solution containing a precipitant (e.g., a salt or a polymer like PEG) in a buffer at a specific pH.

  • Droplet Preparation: On a siliconized glass coverslip, mix a small volume (e.g., 1-2 µL) of the concentrated Gly-Phe derivative solution with an equal volume of the reservoir solution.

  • Sealing: Invert the coverslip and place it over a well in a crystallization plate containing the reservoir solution, sealing the well with vacuum grease.

  • Equilibration: Water will slowly diffuse from the droplet to the more concentrated reservoir solution, gradually increasing the concentration of the peptide and precipitant in the droplet, leading to crystallization.

  • Incubation and Monitoring: Incubate the plate at a constant temperature and monitor for crystal formation.

General Protocol for Cooling Crystallization
  • Dissolution: Dissolve the Gly-Phe derivative in a minimal amount of a suitable solvent at an elevated temperature.

  • Cooling: Slowly cool the solution to room temperature, and then further cool it in a refrigerator or ice bath. The cooling rate should be slow and controlled.

  • Isolation: Once crystals have formed, isolate them by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

Logical Workflow for Troubleshooting Crystallization Problems

Caption: A decision tree for troubleshooting common crystallization problems.

Experimental Workflow for Crystallization of a Gly-Phe Derivative

G General Crystallization Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_analysis Analysis purify Purify Gly-Phe Derivative (>95% Purity) characterize Characterize Starting Material (NMR, MS) purify->characterize solvent_screen Solvent & pH Screening (Small Scale) characterize->solvent_screen method_screen Crystallization Method Screening (Vapor Diffusion, Evaporation, Cooling) solvent_screen->method_screen optimize Optimize Conditions (Concentration, Temperature, Rate) method_screen->optimize scale_up Scale-up Crystallization optimize->scale_up harvest Harvest & Dry Crystals scale_up->harvest analyze Analyze Crystals (Microscopy, XRD, DSC) harvest->analyze

Caption: A typical workflow for developing a crystallization protocol.

References

Technical Support Center: Glycyl-L-phenylalanine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor peak shape during the HPLC analysis of Glycyl-L-phenylalanine.

Troubleshooting Guides

Poor peak shape in HPLC for this compound can manifest as peak tailing, fronting, or broadening. Below are question-and-answer guides to address these common issues.

Issue: My this compound peak is tailing.

  • Question: What are the likely causes of peak tailing for this compound? Answer: Peak tailing for a dipeptide like this compound is often due to secondary interactions with the stationary phase, improper mobile phase pH, or column overload.[1][2][3][4] this compound has a predicted acidic pKa of approximately 3.28-3.57 and a basic pKa of around 9.33.[5][6] If the mobile phase pH is not optimal, interactions between the ionized analyte and residual silanol (B1196071) groups on the silica-based column can occur, leading to tailing.[2][3]

  • Question: How can I mitigate peak tailing caused by silanol interactions? Answer:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH to 2.5-3.0 ensures that the carboxylic acid group is protonated and silanol groups on the stationary phase are suppressed, minimizing secondary interactions.[1]

    • Use an End-Capped Column: Employing a well-end-capped C18 or C8 column will reduce the number of available free silanol groups.[1][2]

    • Add an Ion-Pairing Reagent: Incorporating an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can improve peak shape by forming a neutral ion pair with the analyte and masking silanol interactions.[7]

  • Question: Could my sample be causing the tailing? Answer: Yes, sample overload is a common cause of peak tailing.[4][8] If the concentration of this compound in your sample is too high, it can saturate the column. Try diluting your sample or reducing the injection volume.[8] Additionally, ensure your sample solvent is compatible with the mobile phase. A mismatch in solvent strength can lead to peak distortion.[4]

Issue: My this compound peak is fronting.

  • Question: What causes peak fronting? Answer: Peak fronting is less common than tailing but can occur due to column overload, poor sample solubility, or a collapsed column bed.[3][9] If the sample is not fully dissolved in the injection solvent, it can lead to a distorted peak shape.

  • Question: How can I troubleshoot peak fronting? Answer:

    • Check Sample Preparation: Ensure that your this compound sample is completely dissolved in a solvent that is compatible with your mobile phase. This compound has slight solubility in water and DMSO.[5]

    • Reduce Sample Concentration: As with peak tailing, reducing the sample concentration or injection volume can resolve fronting caused by column overload.[8]

    • Inspect the Column: If the problem persists, the column itself may be compromised. A void at the column inlet or a collapsed bed can cause fronting.[8]

Frequently Asked Questions (FAQs)

  • Q1: What are the key physicochemical properties of this compound to consider for HPLC method development? A1: Understanding the properties of this compound is crucial for method development.

    PropertyValueSource
    Molecular FormulaC₁₁H₁₄N₂O₃[5][10]
    Molecular Weight222.24 g/mol [5][10]
    pKa (Strongest Acidic)~3.28 - 3.57[5][6]
    pKa (Strongest Basic)~9.33[6]
    SolubilitySlightly soluble in Water and DMSO[5][11]
  • Q2: What is the ideal mobile phase pH for analyzing this compound? A2: To achieve a good peak shape, the mobile phase pH should be at least 1-2 pH units away from the analyte's pKa values.[12][13] For this compound, a mobile phase pH of around 2.5-3.0 is often recommended. This ensures the carboxylic acid group is protonated, and it suppresses the ionization of residual silanol groups on the column, minimizing peak tailing.[1]

  • Q3: Which type of HPLC column is best suited for this compound analysis? A3: A reversed-phase C18 or C8 column with high-purity silica (B1680970) and effective end-capping is a good starting point.[1] These columns minimize secondary interactions with silanol groups. For peptides, columns with a pore size of 100-120 Å are typically suitable.

  • Q4: When should I consider using an ion-pairing reagent? A4: If you are still observing poor peak shape after optimizing the mobile phase pH and using a high-quality column, an ion-pairing reagent like TFA can be beneficial.[7] Ion-pairing reagents can improve retention and peak symmetry for charged analytes. However, they can sometimes suppress MS signals and require longer column equilibration times.[14][15]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound.

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1 mL of trifluoroacetic acid (TFA) to achieve a 0.1% (v/v) concentration.

    • Mix thoroughly. The expected pH will be around 2.5.

    • Degas the solution for 15-20 minutes using a sonicator or vacuum filtration.

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile (B52724) (ACN) into a separate clean 1 L glass bottle.

    • Add 1 mL of TFA.

    • Mix thoroughly and degas as described for Mobile Phase A.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute this compound. A typical gradient might be 5-50% B over 15 minutes.

Protocol 2: Sample Preparation

  • Stock Solution:

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution. Use sonication if necessary to ensure complete dissolution.[5]

  • Working Standards:

    • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B). This ensures solvent compatibility and prevents peak distortion.

Visualizations

Troubleshooting_Workflow cluster_sample Sample Checks cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_sample Step 1: Verify Sample Preparation start->check_sample overload Overloaded? check_sample->overload Concentration/Volume solvent_mismatch Solvent Mismatch? check_sample->solvent_mismatch Solvent Composition check_mobile_phase Step 2: Evaluate Mobile Phase ph_check pH Optimal? (2.5-3.0) check_mobile_phase->ph_check check_column Step 3: Inspect Column endcapped Properly End-Capped? check_column->endcapped check_system Step 4: Check HPLC System good_peak Peak Shape Acceptable check_system->good_peak Check for leaks, dead volume overload->check_mobile_phase Dilute Sample solvent_mismatch->check_mobile_phase Match to Mobile Phase ph_check->check_column Adjust pH ion_pair Ion-Pairing Needed? ph_check->ion_pair If tailing persists ion_pair->check_column Add 0.1% TFA degraded Column Degraded? endcapped->degraded If tailing continues degraded->check_system Replace Column

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Mobile_Phase_pH_Effect cluster_low_ph Low pH (e.g., 2.5) cluster_mid_ph Mid pH (e.g., 4-6) peptide_protonated Gly-Phe-COOH (Neutral Carboxyl) silanol_suppressed Si-OH (Suppressed) peptide_protonated->silanol_suppressed Minimal Interaction good_peak Good Peak Shape silanol_suppressed->good_peak Reduced Tailing peptide_deprotonated Gly-Phe-COO- (Anionic Carboxyl) silanol_ionized Si-O- (Ionized) peptide_deprotonated->silanol_ionized Ionic Interaction bad_peak Peak Tailing silanol_ionized->bad_peak Increased Tailing

Caption: Effect of mobile phase pH on peak shape.

References

Glycyl-L-phenylalanine Hydrolysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Glycyl-L-phenylalanine. The information is designed to help you understand and control the rate of hydrolysis of this dipeptide, ensuring the stability and integrity of your experimental results.

FAQs and Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific challenges you may face.

FAQ 1: My this compound solution is showing degradation. What are the primary factors influencing its hydrolysis?

The stability of the peptide bond in this compound is primarily influenced by three main factors: pH, temperature, and the presence of enzymatic activity.

  • pH: The rate of non-enzymatic hydrolysis is significantly affected by the pH of the solution. The peptide bond is generally most stable in the neutral pH range (approximately pH 6-8). Hydrolysis rates increase in both acidic and basic conditions.

    • Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the peptide bond is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.

    • Base-catalyzed hydrolysis: In alkaline solutions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the peptide bond, leading to cleavage.

  • Temperature: As with most chemical reactions, the rate of this compound hydrolysis increases with temperature. Storing solutions at lower temperatures (e.g., 2-8°C or frozen) is a critical step in preventing degradation.

  • Enzymatic Hydrolysis: The presence of contaminating proteases or peptidases can dramatically accelerate the hydrolysis of this compound. Common sources of enzymatic contamination include raw materials, cell lysates, and microbial growth in unsterilized solutions. Enzymes that can hydrolyze this compound include carboxypeptidases and dipeptidyl peptidases.

Troubleshooting Degradation Issues
Symptom Possible Cause Recommended Action
Rapid degradation observed in a buffered solution at room temperature. Enzymatic contamination. 1. Filter-sterilize the solution using a 0.22 µm filter. 2. Work in a sterile environment (e.g., a laminar flow hood). 3. Consider adding a broad-spectrum protease inhibitor cocktail.
Degradation occurs over time, even with sterile handling. Suboptimal pH and/or elevated temperature. 1. Ensure the buffer pH is within the optimal stability range (pH 6-8). 2. Store stock solutions and experimental samples at 2-8°C for short-term use or at -20°C to -80°C for long-term storage. 3. Avoid repeated freeze-thaw cycles.
Inconsistent results between experimental batches. Variability in solution preparation or storage conditions. 1. Standardize the protocol for solution preparation, including the source and quality of reagents. 2. Maintain a consistent storage temperature and pH for all batches. 3. Perform stability checks on new batches of this compound.

Quantitative Data on Hydrolysis Rates

The following tables summarize the influence of pH and temperature on the non-enzymatic hydrolysis rate of dipeptides, providing an estimation for this compound.

Table 1: Estimated Effect of pH on the Relative Rate of Non-Enzymatic Dipeptide Hydrolysis at a Constant Temperature

pHRelative Hydrolysis Rate
2High
4Moderate
7Low
10High
12Very High

Table 2: Estimated Effect of Temperature on the Relative Rate of Non-Enzymatic Dipeptide Hydrolysis at a Constant pH

Temperature (°C)Relative Hydrolysis Rate
4Very Low
25Low
37Moderate
60High
100Very High

Prevention of this compound Hydrolysis

Several strategies can be employed to minimize the degradation of this compound during your experiments.

pH and Buffer Selection

Maintaining a pH between 6 and 8 is the most effective way to reduce non-enzymatic hydrolysis. The choice of buffer can also be critical. Phosphate buffers are commonly used, but it is essential to ensure they do not catalyze the hydrolysis reaction under your specific experimental conditions.

Temperature Control

Strict temperature control is paramount. Prepare solutions on ice and store them at recommended low temperatures. For long-term storage, flash-freezing in liquid nitrogen followed by storage at -80°C is advisable to minimize the formation of ice crystals that can affect stability.

Use of Stabilizing Excipients

In pharmaceutical formulations and some experimental settings, excipients can be used to enhance stability.

Table 3: Common Stabilizing Excipients for Peptide Formulations

Excipient CategoryExamplesMechanism of Action
Cryoprotectants/Lyoprotectants Sugars (e.g., sucrose, trehalose), Polyols (e.g., mannitol, sorbitol)Protect against denaturation and aggregation during freezing and lyophilization.
Amino Acids Arginine, GlycineCan reduce aggregation and act as cryoprotectants.
Surfactants Polysorbate 20, Polysorbate 80Prevent adsorption to surfaces and reduce aggregation at interfaces.
Inhibition of Enzymatic Activity

If enzymatic degradation is suspected, the addition of specific inhibitors can be highly effective.

Table 4: Inhibitors for Peptidases that may Hydrolyze this compound

Enzyme ClassSpecific EnzymesInhibitorsTypical Working Concentration
Carboxypeptidases Carboxypeptidase A2-Benzyl-3-mercaptopropanoic acid10-100 nM
Zinc ions (Zn²⁺)1 µM - 1 mM
Dipeptidyl Peptidases Dipeptidyl Peptidase IV (DPP-IV)Sitagliptin, Vildagliptin100 nM - 10 µM

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound hydrolysis.

Protocol 1: HPLC Method for Quantification of this compound and its Hydrolysis Products

This method allows for the separation and quantification of this compound, Glycine, and L-phenylalanine.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound, Glycine, and L-phenylalanine standards

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample in water or a suitable buffer.

    • At designated time points of your experiment, withdraw an aliquot of the sample.

    • If necessary, stop the reaction (e.g., by adding a quenching agent like a strong acid or by flash-freezing).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used. For example:

      • 0-5 min: 100% A

      • 5-25 min: Linear gradient to 50% B

      • 25-30 min: Hold at 50% B

      • 30-35 min: Return to 100% A

      • 35-40 min: Re-equilibration at 100% A

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 254 nm.

    • Injection Volume: 10-20 µL

  • Quantification:

    • Prepare a calibration curve using known concentrations of this compound, Glycine, and L-phenylalanine standards.

    • Integrate the peak areas of the dipeptide and its constituent amino acids in your samples.

    • Calculate the concentration of each component based on the calibration curve. The rate of hydrolysis can be determined by monitoring the decrease in the this compound peak area and the corresponding increase in the Glycine and L-phenylalanine peak areas over time.

Protocol 2: Spectrophotometric Assay for Monitoring Dipeptide Hydrolysis using o-Phthaldialdehyde (OPA)

This assay is a convenient method for monitoring the increase in free amino groups resulting from peptide bond hydrolysis.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • o-Phthaldialdehyde (OPA)

  • 2-Mercaptoethanol or N-acetyl-L-cysteine (for a more stable reagent)

  • Sodium tetraborate (B1243019)

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Methanol

  • Glycine or L-phenylalanine standard for calibration

Procedure:

  • Preparation of OPA Reagent:

    • Dissolve 40 mg of OPA in 1 mL of methanol.

    • In a separate container, prepare a solution of 25 mL of 100 mM sodium tetraborate and 2.5 mL of 20% (w/v) SDS.

    • Combine the OPA solution with the borate-SDS solution.

    • Add 100 µL of 2-mercaptoethanol.

    • Bring the final volume to 50 mL with deionized water. This reagent should be prepared fresh daily and stored in the dark.

  • Assay:

    • At each time point of your hydrolysis experiment, take a small aliquot (e.g., 10-50 µL) of your reaction mixture.

    • Add the aliquot to 1 mL of the OPA reagent in a cuvette.

    • Mix thoroughly and incubate at room temperature for 2 minutes.

    • Measure the absorbance at 340 nm against a blank containing the OPA reagent and your initial, unhydrolyzed sample buffer.

  • Calculation:

    • Create a standard curve using known concentrations of Glycine or L-phenylalanine.

    • The increase in absorbance at 340 nm is directly proportional to the increase in the concentration of free amino groups, which corresponds to the extent of hydrolysis.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound hydrolysis.

Hydrolysis_Factors cluster_factors Influencing Factors This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis pH pH pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Enzymes Enzymes Enzymes->Hydrolysis

Caption: Factors influencing the hydrolysis of this compound.

Prevention_Strategies cluster_prevention Prevention Strategies Hydrolysis Hydrolysis pH Control (6-8) pH Control (6-8) Hydrolysis->pH Control (6-8) Low Temperature Low Temperature Hydrolysis->Low Temperature Enzyme Inhibitors Enzyme Inhibitors Hydrolysis->Enzyme Inhibitors Stabilizing Excipients Stabilizing Excipients Hydrolysis->Stabilizing Excipients HPLC_Workflow A Sample Collection B Reaction Quenching (if necessary) A->B C Filtration (0.22 µm) B->C D HPLC Injection C->D E Separation on C18 Column D->E F UV Detection (214/254 nm) E->F G Data Analysis & Quantification F->G

Side reactions in Glycyl-L-phenylalanine coupling and their mitigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of the dipeptide Glycyl-L-phenylalanine (Gly-Phe). Our aim is to equip researchers with the knowledge to mitigate these reactions and optimize their synthetic protocols.

Troubleshooting Guides

Issue 1: High Levels of D-Phenylalanine Impurity Detected (Racemization)

Symptoms:

  • Analysis of the crude or purified peptide by chiral HPLC or after hydrolysis and derivatization shows a significant peak corresponding to the D-phenylalanine diastereomer (Gly-D-Phe).

  • Observed optical rotation of the final product is lower than the expected value for the pure L-isomer.

Root Causes and Mitigation Strategies:

Racemization, or epimerization at the alpha-carbon of phenylalanine, is a major side reaction during peptide coupling. It primarily occurs through two mechanisms: the formation of a planar oxazolone (B7731731) intermediate or direct enolization of the activated carboxylic acid. Both pathways are promoted by the presence of base and the nature of the coupling reagents.

Troubleshooting Workflow for Racemization

start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Assess Base Type & Concentration reagent->base temp Step 3: Review Reaction Temperature base->temp solvent Step 4: Consider Solvent Polarity temp->solvent protocol Step 5: Refine Coupling Protocol solvent->protocol end Racemization Minimized protocol->end

A logical workflow for troubleshooting high racemization levels.

Step-by-Step Troubleshooting:

  • Evaluate Coupling Reagent and Additives: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC can lead to significant racemization if used without additives.[1] Onium salt reagents such as HBTU and HATU are generally more efficient but can still cause racemization.[2]

    • Solution: Always use carbodiimides with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[3] For sensitive couplings, consider using phosphonium (B103445) reagents like PyBOP or fluorophosphonium reagents like BTFFH, which are known to reduce racemization.[4]

  • Assess Base Type and Concentration: The presence of a base is often necessary but can promote racemization.[1]

    • Solution: Use the minimum required amount of a sterically hindered, weaker base. For instance, N,N-diisopropylethylamine (DIPEA) is commonly used, but for particularly sensitive couplings, switching to a more hindered base like sym-collidine may be beneficial.[1]

  • Review Reaction Temperature: Higher temperatures accelerate the rate of racemization.[5]

    • Solution: Perform the coupling reaction at a lower temperature, such as 0°C, especially during the activation step.

  • Consider Solvent Polarity: More polar solvents can favor racemization.[5]

    • Solution: If reagent solubility and resin swelling permit, consider using a less polar solvent than DMF or NMP. However, this is often constrained by other experimental parameters.

  • Refine Coupling Protocol: Prolonged pre-activation times can increase the risk of oxazolone formation.

    • Solution: Minimize the pre-activation time of the protected glycine (B1666218) before adding it to the phenylalanine-resin. In-situ activation, where the coupling reagents are added directly to the reaction vessel containing the amino acids, is often preferred.

Quantitative Comparison of Coupling Reagents on Racemization:

The following table summarizes the impact of different coupling reagents and additives on the percentage of D-isomer formation in a model peptide coupling. While not specific to Gly-Phe, it provides a valuable comparison of their racemization potential.

Coupling ReagentAdditive% D-Isomer FormationReference
DICHOBt4.2%[4]
DICHOAt29.8%[4]
HBTU-Higher Risk[2]
HATU-Lower Risk[2]
BTFFH-Not specified, but noted to be less prone to racemization.[4]

Note: The data presented is for the synthesis of Gly-Phe-Pro-NH2 and serves as a comparative guide. Actual racemization levels can vary based on specific reaction conditions.

Issue 2: Low Yield of Gly-Phe and Presence of Cyclo(Gly-Phe) (Diketopiperazine Formation)

Symptoms:

  • Low overall yield of the linear dipeptide Gly-Phe after cleavage from the resin.

  • Identification of a major byproduct with a mass corresponding to cyclo(Gly-Phe) by LC-MS analysis.

  • The third amino acid couples with very low efficiency, indicating loss of the dipeptide from the resin.

Root Causes and Mitigation Strategies:

Diketopiperazine (DKP) formation is a common side reaction at the dipeptide stage in solid-phase peptide synthesis (SPPS). The deprotected N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a stable six-membered ring. This is particularly prevalent when proline is one of the first two residues, but can also occur with other amino acids, including Gly-Phe sequences.

Troubleshooting Workflow for Diketopiperazine Formation

start Low Yield & DKP Formation resin Step 1: Evaluate Resin Type start->resin dipeptide_coupling Alternative: Dipeptide Coupling start->dipeptide_coupling deprotection Step 2: Modify Deprotection Conditions resin->deprotection coupling Step 3: Adjust Coupling Strategy deprotection->coupling end DKP Formation Minimized coupling->end dipeptide_coupling->end

A logical workflow for troubleshooting diketopiperazine formation.

Step-by-Step Troubleshooting:

  • Evaluate Resin Type: The choice of resin and its linker can influence the rate of DKP formation.

    • Solution: Utilize a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl group hinders the intramolecular cyclization, thereby reducing DKP formation.

  • Modify Deprotection Conditions: The basic conditions used for Fmoc deprotection can promote DKP formation.

    • Solution: Reduce the concentration of piperidine (B6355638) in the deprotection solution (e.g., from 20% to 5% in DMF).[6] Alternatively, replace piperidine with 5% (w/v) piperazine, which has been shown to significantly decrease DKP formation.[6] Using a stronger base like DBU for a shorter duration can also be effective.

  • Adjust Coupling Strategy: The time the deprotected dipeptide-resin is exposed to basic conditions before the next coupling can be critical.

    • Solution: Immediately after Fmoc deprotection and washing, proceed with the coupling of the third amino acid. Using in situ neutralization protocols can also help by minimizing the time the free amine is available for cyclization.

Alternative Strategy: Dipeptide Coupling

A highly effective method to bypass DKP formation is to couple a pre-formed, protected Gly-Phe dipeptide to the resin-bound amino acid or to couple the protected dipeptide as the second and third residues in a longer sequence.[7] This strategy avoids the presence of the vulnerable dipeptide-resin intermediate.

Frequently Asked Questions (FAQs)

Q1: Which amino acids are most prone to racemization? A1: While any chiral amino acid can undergo racemization, some are more susceptible than others. Histidine (His) and Cysteine (Cys) are particularly prone to this side reaction. Phenylalanine (Phe) is also known to be susceptible under certain conditions.[5]

Q2: How can I detect and quantify racemization? A2: The most common method is chiral High-Performance Liquid Chromatography (HPLC). This can be done in two ways:

  • Direct analysis of the peptide: The crude or purified peptide is analyzed on a chiral HPLC column to separate the diastereomers (e.g., Gly-L-Phe from Gly-D-Phe).

  • Analysis after hydrolysis: The peptide is hydrolyzed back to its constituent amino acids. The amino acids are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by reversed-phase HPLC, or they can be analyzed directly on a chiral column.

Q3: What is the mechanism of diketopiperazine formation? A3: After the removal of the N-terminal protecting group (e.g., Fmoc) from a dipeptide attached to a solid support, the free N-terminal amine can act as a nucleophile. It attacks the ester linkage that connects the C-terminus of the dipeptide to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, resulting in the formation of a stable, six-membered cyclic dipeptide, known as a diketopiperazine.

Q4: Can I use microwave energy to improve my Gly-Phe coupling? A4: Yes, microwave-assisted peptide synthesis can accelerate coupling reactions, which can be beneficial in reducing the time the activated amino acid is susceptible to racemization. However, the increased temperature can also promote racemization, so careful optimization of microwave parameters (temperature, power, and time) is crucial.

Q5: Are there any specific protecting group strategies to minimize these side reactions? A5: For racemization, using urethane-based protecting groups like Fmoc or Boc for the α-amino group is standard practice as they help to suppress oxazolone formation compared to acyl-type protecting groups.[8] For diketopiperazine formation, using a bulky resin linker like 2-chlorotrityl is a key strategy.[7]

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of Gly-Phe on Rink Amide Resin

This protocol outlines a standard procedure for the manual synthesis of Gly-L-Phe on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-L-Phe-OH

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection (for pre-loaded resin): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling (Fmoc-L-Phe-OH):

    • In a separate vessel, dissolve Fmoc-L-Phe-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to ensure complete coupling (a negative result, yellow beads, indicates success).

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (Fmoc-Gly-OH):

    • Activate Fmoc-Gly-OH as described in step 3.

    • Add the activated glycine to the resin and shake for 2 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Chiral HPLC Analysis of Gly-Phe for Racemization

This protocol provides a general method for the analysis of Gly-L-Phe and its potential Gly-D-Phe diastereomer. Method development and optimization may be required for specific HPLC systems and columns.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column like Astec® CHIROBIOTIC® T or a polysaccharide-based column)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), water

  • Trifluoroacetic acid (TFA) or formic acid (for mobile phase modification)

  • Crude or purified Gly-Phe sample

  • Standards of Gly-L-Phe and Gly-D-Phe (if available)

Procedure:

  • Sample Preparation: Dissolve the Gly-Phe sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Mobile Phase Preparation: A typical mobile phase for a macrocyclic glycopeptide column could be a mixture of methanol and water with a small amount of an acidic modifier (e.g., 0.1% TFA). The exact ratio will need to be optimized. For example, start with 80:20 Methanol:Water with 0.1% TFA.

  • HPLC Method:

    • Column: Chiral stationary phase

    • Mobile Phase: Isocratic or gradient elution with methanol/water or acetonitrile/water mixtures containing an additive like TFA or formic acid.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C (can be varied to optimize separation)

    • Detection: UV at 214 nm and 254 nm.

  • Analysis:

    • Inject the sample onto the column.

    • Identify the peaks for Gly-L-Phe and Gly-D-Phe based on the retention times of the standards (if available) or by comparing the peak areas in a sample known to have some degree of racemization. Typically, the D-isomer will have a different retention time than the L-isomer on a chiral column.

    • Quantify the amount of each diastereomer by integrating the peak areas. The percentage of racemization can be calculated as: (%D-isomer) = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100.

Protocol 3: HPLC Analysis for Diketopiperazine (cyclo(Gly-Phe))

This protocol describes a general reversed-phase HPLC method for the detection and quantification of cyclo(Gly-Phe) in a crude peptide sample.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Crude Gly-Phe sample

  • Cyclo(Gly-Phe) standard (if available)

Procedure:

  • Sample Preparation: Dissolve the crude peptide sample in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) to a concentration of 1 mg/mL and filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Method:

    • Column: C18 reversed-phase

    • Mobile Phase Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 214 nm and 254 nm.

  • Analysis:

    • Inject the sample.

    • Identify the peak corresponding to cyclo(Gly-Phe). It will typically be a sharp peak with a different retention time from the linear Gly-Phe peptide. If a standard is available, its retention time can be used for confirmation. The identity can also be confirmed by collecting the peak and analyzing it by mass spectrometry.

    • Quantify the amount of cyclo(Gly-Phe) by integrating its peak area relative to the total peak area of all components in the chromatogram.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always exercise their own professional judgment and consult relevant literature when designing and performing experiments. All protocols should be adapted and optimized for specific laboratory conditions and equipment.

References

Removing residual solvents from synthesized Glycyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual solvents from synthesized Glycyl-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents in this compound synthesis and why are they a concern?

A1: During synthesis and purification, this compound can be exposed to various organic solvents. The most common residual solvents include:

  • Reaction Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP) are frequently used for peptide coupling reactions.[1]

  • Purification Solvents: Acetonitrile (B52724) (ACN) and ethanol (B145695) are common components of the mobile phase in preparative chromatography.[1]

  • Cleavage and Precipitation Solvents: Trifluoroacetic acid (TFA), diethyl ether, and dichloromethane (B109758) (DCM) are used during the cleavage of the peptide from the solid support and subsequent precipitation.

These residual solvents are a concern because they can be cytotoxic, potentially leading to false results in biological assays, and may affect the stability and solubility of the final peptide product.[1]

Q2: What are the acceptable limits for residual solvents in pharmaceutical-grade peptides?

A2: The International Council for Harmonisation (ICH) Q3C guidelines provide acceptable limits for residual solvents in pharmaceuticals.[2][3][4] Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided due to their unacceptable toxicity.

  • Class 2: Solvents to be limited in pharmaceutical products because of their inherent toxicity.

  • Class 3: Solvents with low toxic potential.

For Class 3 solvents, a limit of 5,000 ppm (0.5%) is generally considered acceptable without justification for daily doses of up to 10 grams.[5][6]

Q3: What are the primary methods for removing residual solvents from synthesized this compound?

A3: The primary methods for removing residual solvents from peptides are lyophilization (freeze-drying) and vacuum drying. For high-boiling point solvents like DMF and DMSO, a liquid-liquid extraction is often performed before the final drying step. Recrystallization can also be employed as a purification method that effectively removes solvents.

Q4: How can I detect the presence and quantity of residual solvents in my final product?

A4: The most common and sensitive method for analyzing residual solvents is gas chromatography (GC), often coupled with a mass spectrometer (GC-MS).[1] Headspace GC is particularly suitable for volatile solvents.[1]

Troubleshooting Guides

Issue 1: High Levels of DMF or DMSO Detected After Lyophilization
Potential Cause Troubleshooting Steps
High Boiling Point of Solvent: DMF (153 °C) and DMSO (189 °C) have high boiling points and are not effectively removed by standard lyophilization or vacuum drying alone.1. Perform a Liquid-Liquid Extraction:     a. Dissolve the crude peptide in a minimal amount of water or a suitable aqueous buffer.     b. Extract the aqueous solution multiple times with a non-polar organic solvent like diethyl ether or ethyl acetate. DMF and DMSO will partition into the aqueous phase.     c. For improved removal of DMF, wash the organic layer with a 5% LiCl aqueous solution or 0.5 N HCl. 2. Lyophilize the Aqueous Layer: After extraction, freeze-dry the aqueous layer containing the peptide to remove the water.
Insufficient Extraction: A single extraction may not be sufficient to remove all of the high-boiling point solvent.Increase the number of extractions. Perform at least 3-5 extractions with the organic solvent.
Issue 2: Oily or Gummy Peptide Product Instead of a Fluffy Powder After Drying
Potential Cause Troubleshooting Steps
Incomplete Solvent Removal: Residual organic solvents can prevent the peptide from forming a stable, crystalline solid.1. Re-dissolve and Re-lyophilize: Dissolve the oily product in a suitable solvent system (e.g., water with a small amount of acetonitrile or tert-butanol (B103910) to aid solubility) and repeat the lyophilization process. Ensure the primary and secondary drying phases are sufficiently long. 2. Optimize Vacuum Drying: If using a vacuum oven, ensure the temperature is appropriately elevated (without degrading the peptide) and the vacuum is strong enough to remove the specific solvent.
Presence of Scavengers or Other Impurities: Byproducts from the synthesis and cleavage steps can lead to an oily product.1. Re-purify the Peptide: If significant impurities are suspected, re-purify the peptide using preparative RP-HPLC. 2. Wash with a Non-solvent: Triturate the oily product with a solvent in which the peptide is insoluble but the impurities are soluble (e.g., cold diethyl ether).
Issue 3: Low Yield After Solvent Removal
Potential Cause Troubleshooting Steps
Peptide is Volatile or Lost During Handling: While uncommon for dipeptides, very fine, fluffy powders can be lost during transfer.Use appropriate handling techniques. Ensure filters are used on the lyophilizer and exercise care when transferring the dried product.
Incomplete Precipitation: If a precipitation step was used, the peptide may not have fully crashed out of solution.Optimize the precipitation procedure. Try a different anti-solvent or a lower temperature to maximize precipitation.

Data Presentation

The following tables provide a qualitative comparison of common solvent removal techniques and typical parameters. Please note that optimal conditions should be determined empirically for each specific batch of this compound.

Table 1: Qualitative Comparison of Solvent Removal Techniques

TechniquePrincipleProsConsBest For Removing
Lyophilization (Freeze-Drying) Sublimation of a frozen solvent under vacuum.Gentle; minimizes degradation of heat-sensitive compounds; produces a stable, fluffy powder.[4][7]Time-consuming; less effective for high-boiling point solvents.Water, acetonitrile, tert-butanol, acetic acid.
Vacuum Drying Evaporation of a solvent at reduced pressure and elevated temperature.Faster than lyophilization; effective for a wider range of solvents.Higher temperatures may degrade sensitive peptides.Ethanol, methanol, dichloromethane, ethyl acetate.
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, forming pure crystals.Can significantly improve purity by removing both solvent and other impurities.[8]Requires finding a suitable solvent system; can result in lower yields.A wide range of solvents, depending on the chosen recrystallization solvent.
Liquid-Liquid Extraction Partitioning the peptide and solvent between two immiscible liquid phases.Effective for removing high-boiling point, water-miscible solvents.Requires an additional drying step to remove the extraction solvent.DMF, DMSO, NMP.

Table 2: Typical Parameters for Solvent Removal Techniques

TechniqueParameterTypical RangeNotes
Lyophilization Shelf Temperature (Primary Drying)-20°C to -40°CThe product temperature should be kept below its collapse temperature.[9]
Shelf Temperature (Secondary Drying)20°C to 30°CThis step removes bound water molecules.[9]
Pressure< 200 mTorrA deep vacuum is required for efficient sublimation.
Duration24 - 72 hoursDependent on sample size and solvent composition.
Vacuum Drying Temperature30°C to 50°CShould be well below the peptide's degradation temperature.
Pressure< 1 mbarLower pressure facilitates faster evaporation.
Duration12 - 48 hoursDependent on the solvent's boiling point and sample amount.
Recrystallization Solvent SystemWater/Ethanol, Water/MethanolThe peptide should be soluble in the hot solvent and insoluble in the cold solvent.
TemperatureCooled from boiling to 0-4°CSlow cooling promotes the formation of larger, purer crystals.

Experimental Protocols

Protocol 1: Lyophilization for Removal of Acetonitrile and Water
  • Dissolution: Dissolve the this compound sample in a minimal amount of deionized water. A small percentage of acetonitrile or tert-butanol can be added to improve solubility if necessary.

  • Freezing: Snap-freeze the solution by swirling the flask in a bath of liquid nitrogen or a dry ice/acetone slurry until completely frozen. This promotes the formation of small ice crystals, which aids in sublimation.

  • Primary Drying: Place the frozen sample on a pre-cooled lyophilizer shelf (-40°C). Apply a vacuum of less than 200 mTorr. The bulk of the frozen solvent will sublime during this phase.

  • Secondary Drying: Once all the ice has sublimed, gradually increase the shelf temperature to 20-30°C while maintaining the vacuum. Hold for several hours to remove residual bound solvent molecules.

  • Completion and Storage: Once the sample is dry, bring the chamber back to atmospheric pressure with an inert gas like nitrogen. Tightly cap the vial and store at -20°C or below.[9]

Protocol 2: Vacuum Drying
  • Sample Preparation: Place the this compound sample in a suitable vacuum-rated flask or dish, spreading it into a thin layer to maximize surface area.

  • Drying: Place the sample in a vacuum oven and begin to reduce the pressure to below 1 mbar.

  • Heating: Once a stable vacuum is achieved, slowly increase the temperature to 30-50°C.

  • Monitoring: Continue drying until the sample reaches a constant weight, indicating that all volatile solvents have been removed.

  • Cooling and Storage: Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum with an inert gas. Store the dried peptide in a desiccator or sealed container at -20°C.

Protocol 3: Recrystallization from a Water/Ethanol Mixture
  • Solvent Selection: In a small test tube, determine the approximate solubility of a small amount of crude this compound in water and ethanol separately at room temperature and at boiling. A good solvent system will show high solubility when hot and low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of hot water to dissolve the peptide. Heat the mixture on a hot plate.

  • Addition of Anti-solvent: While the solution is hot, slowly add ethanol (the anti-solvent) dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot water to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol. Dry the purified crystals under vacuum.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_solvent_removal Solvent Removal cluster_analysis Analysis & Final Product start Synthesized this compound purification Preparative RP-HPLC start->purification solvent_check High-boiling solvent present? purification->solvent_check extraction Liquid-Liquid Extraction solvent_check->extraction Yes drying_method Choose Drying Method solvent_check->drying_method No extraction->drying_method lyophilization Lyophilization drying_method->lyophilization Heat sensitive vacuum_drying Vacuum Drying drying_method->vacuum_drying Faster recrystallization Recrystallization drying_method->recrystallization Higher purity needed analysis GC for Residual Solvents lyophilization->analysis vacuum_drying->analysis recrystallization->analysis final_product Pure this compound analysis->final_product

Caption: Workflow for removing residual solvents from this compound.

Troubleshooting_Workflow cluster_high_bp High Boiling Point Solvents cluster_low_bp Low Boiling Point Solvents start Problem: Incomplete Solvent Removal solvent_type What type of solvent is present? start->solvent_type high_boiling High-boiling point (DMF, DMSO) solvent_type->high_boiling High BP low_boiling Low-boiling point (ACN, DCM) solvent_type->low_boiling Low BP extraction Perform Liquid-Liquid Extraction high_boiling->extraction drying_params Optimize drying parameters low_boiling->drying_params re_lyo_high Re-lyophilize aqueous phase extraction->re_lyo_high end Problem Solved re_lyo_high->end increase_time Increase drying time drying_params->increase_time increase_temp Increase temperature (if stable) drying_params->increase_temp re_dissolve Re-dissolve and re-dry drying_params->re_dissolve increase_time->end increase_temp->end re_dissolve->end

Caption: Troubleshooting decision tree for incomplete solvent removal.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Glycyl-L-phenylalanine and Glycyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acids within a peptide is a critical determinant of its biological activity. This guide provides a detailed comparison of Glycyl-L-phenylalanine and Glycyl-D-phenylalanine, two diastereomers of a simple dipeptide. The substitution of the naturally occurring L-phenylalanine (B559525) with its D-enantiomer dramatically alters the peptide's properties, influencing its metabolic stability, receptor interactions, and overall biological function. This document synthesizes experimental data to provide a comprehensive overview of their differential effects.

Core Differences in Biological Activity

The primary distinction between this compound and Glycyl-D-phenylalanine arises from the stereospecificity of biological systems. Enzymes and receptors have evolved to preferentially recognize and interact with L-amino acids, the building blocks of most naturally occurring proteins.

  • This compound , the natural isomer, is readily recognized by enzymes and receptors. It is susceptible to enzymatic degradation and interacts with specific receptors, such as the calcium-sensing receptor (CaSR) and bitter taste receptors.

  • Glycyl-D-phenylalanine , containing the "unnatural" D-isomer, exhibits significantly higher resistance to enzymatic hydrolysis, leading to increased metabolic stability.[1][2][3] Its interactions with receptors differ, notably activating sweet taste receptors instead of bitter ones and serving as a high-affinity ligand for certain enzymes like thermolysin.[4]

Quantitative Data Comparison

The following table summarizes the available quantitative data for the biological activities of this compound and Glycyl-D-phenylalanine.

ParameterThis compoundGlycyl-D-phenylalanineKey Differences
Taste Receptor Interaction Interacts with bitter taste receptors (TAS2R1, TAS2R4)[5][6][7]Predicted to interact with the sweet taste receptor (TAS1R2/TAS1R3)[8][9][10]Elicits opposing taste sensations (bitter vs. sweet).
Enzymatic Stability Susceptible to hydrolysis by peptidases (e.g., cathepsin C)[11][12]Highly resistant to enzymatic degradation[1][2][3][13]Gly-D-Phe has a significantly longer biological half-life.
Intestinal Transport (Km) 9.8 ± 3.5 mM (in fish intestine)[14]Data not available, but uptake may be less efficient than the L-isomer in some cells[15]Gly-L-Phe is actively transported; Gly-D-Phe's transport kinetics are not fully characterized.
Calcium-Sensing Receptor (CaSR) Interaction The L-Phe moiety acts as a positive allosteric modulator[16][17][18]Does not significantly interact with the CaSR[17][18][19]The CaSR is stereoselective for the L-isomer.
Thermolysin Binding (Association Constant) Data not available(3.3 ± 0.8) x 10⁵ M⁻¹[4]Gly-D-Phe is a high-affinity ligand for thermolysin.

Experimental Protocols

In Vitro Enzymatic Stability Assay

This protocol is designed to assess the susceptibility of the dipeptides to enzymatic degradation.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound and Glycyl-D-phenylalanine (e.g., 10 mM in phosphate-buffered saline, PBS).

    • Prepare a solution of human serum (e.g., 80% in PBS) or a rat liver lysosomal preparation.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide stock solution with the enzyme solution (e.g., a final peptide concentration of 1 mM).

    • Incubate the mixture at 37°C.

  • Sampling:

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • To stop the enzymatic reaction, immediately add an equal volume of a quenching solution (e.g., 10% trichloroacetic acid) and vortex.

  • Analysis:

    • Centrifuge the samples to pellet precipitated proteins.

    • Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining intact peptide.

    • The degradation half-life can be calculated from the rate of disappearance of the parent peptide peak.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Stock Peptide Stock (Gly-L-Phe or Gly-D-Phe) Incubation Incubate at 37°C Peptide_Stock->Incubation Enzyme_Sol Enzyme Solution (Human Serum or Lysosomes) Enzyme_Sol->Incubation Sampling Sample at Time Points Incubation->Sampling Quenching Quench Reaction (e.g., TCA) Sampling->Quenching Centrifugation Centrifuge Quenching->Centrifugation HPLC RP-HPLC Analysis Centrifugation->HPLC Data_Analysis Calculate Half-life HPLC->Data_Analysis

Workflow for the in vitro enzymatic stability assay.
Intestinal Transport Assay using Caco-2 Cells

This assay models the absorption of the dipeptides across the intestinal epithelium.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell permeable supports and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >250 Ω·cm².[20][21]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test peptide (this compound or Glycyl-D-phenylalanine, e.g., 10 µM in HBSS) to the apical (AP) chamber.[20]

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Incubate at 37°C.

  • Sample Collection and Analysis:

    • Collect samples from the BL chamber at specified time intervals (e.g., 30, 60, 90, 120 minutes).

    • Quantify the concentration of the peptide in the BL samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).[22]

Taste Receptor Activation Assay

This protocol determines the ability of the dipeptides to activate specific taste receptors.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HEK293 cells, that does not endogenously express taste receptors.

    • Co-transfect the cells with plasmids encoding the human sweet taste receptor subunits (TAS1R2 and TAS1R3) for Gly-D-Phe, or bitter taste receptor subunits (e.g., TAS2R1) for Gly-L-Phe.[8]

  • Calcium Imaging:

    • Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence reading.

  • Stimulation and Measurement:

    • Apply a solution of the test dipeptide to the cells.

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity. An increase in fluorescence indicates receptor activation.

  • Data Analysis:

    • Generate dose-response curves to determine the EC₅₀ (half-maximal effective concentration) for receptor activation.

Signaling Pathways

Calcium-Sensing Receptor (CaSR) Signaling (this compound)

L-phenylalanine, and by extension this compound, acts as a positive allosteric modulator of the CaSR in the gastrointestinal tract. This enhances the receptor's sensitivity to extracellular calcium, leading to the release of hormones like cholecystokinin (B1591339) (CCK), which plays a role in satiety and digestion.[17][19]

G Gly_L_Phe This compound CaSR Calcium-Sensing Receptor (CaSR) Gly_L_Phe->CaSR Allosteric Modulation Gq_11 Gαq/11 CaSR->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release CCK_secretion CCK Secretion Ca_release->CCK_secretion Triggers G cluster_L This compound cluster_D Glycyl-D-phenylalanine Gly_L_Phe Gly-L-Phe TAS2R Bitter Receptor (e.g., TAS2R1) Gly_L_Phe->TAS2R G_Protein G-protein (Gustducin) TAS2R->G_Protein Bitter_Perception Bitter Taste Perception Gly_D_Phe Gly-D-Phe TAS1R Sweet Receptor (TAS1R2/TAS1R3) Gly_D_Phe->TAS1R TAS1R->G_Protein Sweet_Perception Sweet Taste Perception PLC_beta2 PLCβ2 G_Protein->PLC_beta2 IP3_Signal ↑ IP3 PLC_beta2->IP3_Signal Ca_Signal ↑ Intracellular Ca²⁺ IP3_Signal->Ca_Signal Neurotransmitter Neurotransmitter Release Ca_Signal->Neurotransmitter Neurotransmitter->Bitter_Perception Neurotransmitter->Sweet_Perception

References

A Comparative Guide to Validated Analytical Methods for Glycyl-L-phenylalanine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of dipeptides like Glycyl-L-phenylalanine is crucial for various applications, including pharmacokinetic studies, formulation development, and quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) for the analysis of this compound. The methodologies presented are supported by experimental data adapted from validated studies on structurally similar compounds to provide a comprehensive resource for selecting the most suitable analytical approach.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and Capillary Electrophoresis to facilitate a direct comparison.

ParameterHPLC-UV (Adapted Method)LC-MS/MSCapillary Electrophoresis (CE)
Principle Separation based on polarity with UV detection.Separation based on polarity followed by mass-to-charge ratio detection.Separation based on charge and size in an electric field.
Linearity (R²) > 0.999> 0.99> 0.999
Limit of Detection (LOD) ~0.1 µg/mL0.002 to 0.063 µmol/L for amino acids[1]~3 µg/mL[2]
Limit of Quantification (LOQ) ~0.25 µg/mL[3]--
Accuracy (% Recovery) 98-102%93-107%93-104%
Precision (%RSD) < 2%< 8%[4]< 7%[2]
Analysis Time ~10-15 minutes~5-10 minutes~10-15 minutes
Selectivity ModerateHighHigh
Cost Low to moderateHighModerate
Throughput HighHighModerate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols offer a step-by-step guide for sample preparation, instrumentation, and analytical conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated stability-indicating HPLC assay for a structurally related peptide and is suitable for the quantification of this compound in aqueous solutions.[3]

1. Sample Preparation:

  • Accurately weigh and dissolve this compound in ultrapure water to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with ultrapure water to concentrations ranging from 1 to 100 µg/mL.

  • For unknown samples, dissolve them in ultrapure water to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient can be optimized, for example, starting with 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices. The following is a general protocol that can be optimized for specific applications.

1. Sample Preparation:

  • Prepare calibration standards and quality control samples by spiking known concentrations of this compound into the matrix of interest (e.g., plasma, serum).

  • Perform protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to one volume of the sample.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

2. Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase C18 column with appropriate dimensions.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A fast gradient tailored to the analyte's retention time.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers an alternative high-resolution separation technique with low sample and solvent consumption.

1. Sample Preparation:

  • Dissolve this compound standards and samples in the background electrolyte (BGE) to a concentration of approximately 0.5 mg/mL.

  • Vortex and centrifuge the samples before injection.

2. Instrumentation and Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).

  • Background Electrolyte (BGE): 25 mM Sodium phosphate (B84403) buffer at pH 7.5.

  • Voltage: 20-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detector at 200 or 214 nm.[5]

Method Validation Workflow

A crucial aspect of any analytical method is its validation to ensure it is fit for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Define Analytical Requirements (Sensitivity, Selectivity, etc.) B Select Analytical Technique (HPLC, LC-MS/MS, CE) A->B C Optimize Method Parameters (Mobile Phase, Column, Voltage, etc.) B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Robustness & Stability G->H I Routine Sample Analysis H->I Implement for Routine Use J Quality Control Checks I->J

Caption: Workflow for analytical method development and validation.

Logical Relationship of Method Selection Criteria

The choice of an analytical method is a multi-faceted decision. The following diagram illustrates the logical relationships between key selection criteria.

cluster_0 Method Attributes cluster_1 Recommended Technique A Analytical Goal B High Sensitivity (e.g., for PK studies) A->B C High Selectivity (Complex Matrix) A->C D High Throughput (Routine QC) A->D E Low Cost (Screening) A->E F LC-MS/MS B->F C->F H Capillary Electrophoresis C->H G HPLC-UV D->G E->G E->H

Caption: Decision tree for selecting an analytical method.

References

A Researcher's Guide to Comparing Enzymatic Hydrolysis Rates of Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic cleavage of dipeptides is fundamental to fields ranging from proteomics to the development of peptide-based therapeutics. The rate at which these simple peptides are hydrolyzed can significantly impact their bioavailability, efficacy, and overall stability. This guide provides a comparative overview of the enzymatic hydrolysis rates of different dipeptides, supported by experimental data and detailed methodologies to assist in experimental design and data interpretation.

The susceptibility of a dipeptide to enzymatic hydrolysis is governed by several factors, including the constituent amino acids, their stereochemistry, and the specific enzyme involved. Proteases and peptidases exhibit remarkable specificity, preferentially cleaving peptide bonds based on the properties of the adjacent amino acid residues. This specificity is quantified by kinetic parameters such as the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km), which provides a measure of the enzyme's catalytic efficiency for a given substrate.

Comparative Analysis of Dipeptide Hydrolysis Rates

The following table summarizes the kinetic parameters for the hydrolysis of various dipeptide derivatives by different peptidases. It is important to note that many studies utilize chromogenic or fluorogenic leaving groups (e.g., p-nitroanilide [pNA] or 4-methoxy-2-naphthylamide [4Me2NA]) to facilitate the measurement of enzyme activity. While these derivatives are excellent tools for studying enzyme kinetics, their hydrolysis rates may not perfectly mirror those of their unmodified counterparts.

EnzymeDipeptide SubstrateKm (mM)kcat (s-1)kcat/Km (s-1·M-1)
Dipeptidyl Peptidase IV (Pig Kidney)Ala-Pro-pNA-~55-
Dipeptidyl Peptidase IV (Pig Kidney)Ala-Aze-pNA-814-
Human Dipeptidyl Peptidase IILys-Ala-pNA--0.4 x 106
Human Dipeptidyl Peptidase IIAla-Pro-pNA--2.6 x 106
Human Dipeptidyl Peptidase IILys-Pro-pNA--4.1 x 106

Data sourced from multiple studies on dipeptidyl peptidases.[1][2][3] Note that "Aze" refers to azetidine-2-carboxylic acid, a proline analogue, and "pNA" refers to p-nitroanilide.

These data illustrate the significant influence of the amino acid residues on the rate of hydrolysis. For instance, human dipeptidyl peptidase II shows a clear preference for substrates containing proline at the P1 position, with Lys-Pro-pNA being the most efficiently hydrolyzed substrate among those listed.[2][3] Similarly, pig kidney dipeptidyl peptidase IV demonstrates a dramatically higher turnover rate (kcat) for Ala-Aze-pNA compared to Ala-Pro-pNA, highlighting the enzyme's sensitivity to the structure of the P1 residue.[1]

Qualitative studies with other peptidases, such as human renal dipeptidase, indicate a preference for dipeptides with bulky, hydrophobic residues at the N-terminal position.[4] This suggests that the enzyme's active site contains a hydrophobic pocket that accommodates the N-terminal side chain.[4] Conversely, studies on yeast dipeptidase suggest a more strongly hydrophobic "pocket" for the N-terminal side chain and a more open, moderately hydrophobic region for the C-terminal side chain.[5]

Experimental Protocols for Measuring Dipeptide Hydrolysis

Accurate determination of dipeptide hydrolysis rates relies on robust experimental protocols. The choice of method often depends on the specific enzyme, the substrate, and the available instrumentation. The following are generalized protocols for common assays.

General Workflow for Enzymatic Hydrolysis Assay

The overall process for determining the enzymatic hydrolysis rate of a dipeptide can be broken down into several key steps, from preparation to data analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Buffer Solution D Equilibrate Reaction Mixture (Buffer + Substrate) A->D B Prepare Dipeptide Substrate Stock B->D C Prepare Enzyme Stock Solution E Initiate Reaction (Add Enzyme) C->E D->E F Incubate at Controlled Temperature E->F G Stop Reaction (e.g., Acid Quench) F->G H Measure Product Formation or Substrate Depletion G->H J Calculate Initial Reaction Velocity H->J I Generate Standard Curve I->J K Determine Kinetic Parameters (Km, Vmax, kcat) J->K

References

Stability Under Scrutiny: A Comparative Analysis of Glycyl-L-phenylalanine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of peptide-based therapeutics is paramount. This guide provides a comprehensive comparison of the stability of Glycyl-L-phenylalanine (Gly-Phe) and its modified analogs. By examining key structural modifications, we delved into their impact on enzymatic degradation and overall stability in various biological environments. This report is based on established principles of peptide chemistry and available experimental data on related dipeptides.

This compound, a simple dipeptide, serves as a fundamental model for studying peptide metabolism and delivery. However, its susceptibility to enzymatic hydrolysis in the gastrointestinal tract and plasma limits its therapeutic potential. To overcome this, researchers have explored various structural modifications to enhance its stability. This guide will focus on the comparative stability of Gly-Phe and its key analogs, including those with D-amino acid substitutions, N-terminal modifications, and alterations to the peptide backbone.

Comparative Stability Data

Table 1: Stability in Human Plasma

CompoundModificationExpected Half-life (t½)Rationale for Stability
This compound (Gly-Phe)Parent DipeptideShortSusceptible to hydrolysis by various plasma peptidases.
Glycyl-D-phenylalanine (Gly-D-Phe)D-amino acid substitutionSignificantly LongerResistant to degradation by most L-amino acid specific peptidases.
Sarcosyl-L-phenylalanine (Sar-Phe)N-methylation of Glycine (B1666218)LongerN-methylation provides steric hindrance, reducing recognition by many peptidases.
Alanyl-L-phenylalanine (Ala-Phe)N-terminal amino acid substitutionShorterThe N-terminal amino acid influences susceptibility to aminopeptidases; Ala-X bonds are often more readily cleaved than Gly-X bonds.
N-acetyl-Glycyl-L-phenylalanineN-terminal acetylationLongerAcetylation of the N-terminus blocks the action of aminopeptidases.

Table 2: Stability in Simulated Intestinal Fluid (SIF)

CompoundModificationExpected Degradation RateRationale for Stability in SIF
This compound (Gly-Phe)Parent DipeptideHighRapidly hydrolyzed by brush border and luminal peptidases.
Glycyl-D-phenylalanine (Gly-D-Phe)D-amino acid substitutionVery LowD-amino acid substitution confers significant resistance to intestinal peptidases.
Sarcosyl-L-phenylalanine (Sar-Phe)N-methylation of GlycineLowN-methylation hinders enzymatic cleavage by intestinal peptidases.
Alanyl-L-phenylalanine (Ala-Phe)N-terminal amino acid substitutionVery HighHighly susceptible to the numerous aminopeptidases present in the small intestine.
N-acetyl-Glycyl-L-phenylalanineN-terminal acetylationLowN-acetylation protects against degradation by aminopeptidases in the intestine.

Key Factors Influencing Stability

The stability of dipeptides like Gly-Phe and its analogs is primarily dictated by their susceptibility to enzymatic hydrolysis. The key enzymes involved include aminopeptidases, carboxypeptidases, and dipeptidyl peptidases, which are abundant in both plasma and the gastrointestinal tract.

Structural Modifications Enhancing Stability:
  • D-Amino Acid Substitution: Replacing an L-amino acid with its D-enantiomer is a highly effective strategy for increasing peptide stability. Proteolytic enzymes are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids.

  • N-Methylation: The methylation of the amide nitrogen in the peptide backbone, as seen in the substitution of glycine with sarcosine (B1681465) (N-methylglycine), introduces steric hindrance that can significantly reduce the rate of enzymatic cleavage.

  • N-terminal Acetylation: Capping the N-terminus with an acetyl group removes the free amine, which is the primary recognition site for aminopeptidases, thereby preventing their hydrolytic action.

Experimental Protocols

The following sections detail the methodologies for key experiments to determine the stability of Gly-Phe and its analogs.

Plasma Stability Assay

Objective: To determine the half-life of the dipeptides in human plasma.

Methodology:

  • Preparation of Plasma: Fresh human plasma is obtained and centrifuged to remove any cellular debris. A protease inhibitor cocktail may be added to a control set of samples to distinguish between enzymatic and chemical degradation.

  • Incubation: The test dipeptides are incubated in plasma at a final concentration of 1 mM at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching and Protein Precipitation: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard. This step also precipitates the plasma proteins.

  • Centrifugation: The samples are vortexed and then centrifuged at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining dipeptide, is analyzed by reverse-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS).

  • Data Analysis: The peak area of the dipeptide at each time point is normalized to the peak area of the internal standard. The natural logarithm of the percentage of the remaining dipeptide is plotted against time, and the half-life is calculated from the slope of the resulting line.

Simulated Intestinal Fluid (SIF) Stability Assay

Objective: To evaluate the degradation rate of the dipeptides in an environment mimicking the small intestine.

Methodology:

  • Preparation of SIF: SIF is prepared according to the United States Pharmacopeia (USP) specifications, typically containing pancreatin, bile salts, and having a pH of around 6.8.

  • Incubation: The dipeptides are incubated in the prepared SIF at 37°C with gentle agitation.

  • Sampling and Quenching: Aliquots are collected at different time intervals, and the enzymatic reaction is quenched by adding a strong acid, such as trifluoroacetic acid (TFA), to a final concentration of 1%.

  • Analysis: The samples are then analyzed by RP-HPLC-MS to quantify the amount of intact dipeptide remaining.

  • Data Analysis: The degradation rate is determined by plotting the concentration of the dipeptide against time.

Visualizing Experimental and Logical Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for stability testing and the logical relationship between structural modifications and stability.

ExperimentalWorkflow Experimental Workflow for Dipeptide Stability Assay cluster_preparation Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis start Start: Dipeptide Analogs plasma Human Plasma start->plasma sif Simulated Intestinal Fluid start->sif incubate_plasma Incubate at 37°C plasma->incubate_plasma incubate_sif Incubate at 37°C sif->incubate_sif sampling Time-point Sampling incubate_plasma->sampling incubate_sif->sampling quench_precipitate Quench & Precipitate Proteins sampling->quench_precipitate centrifuge Centrifuge quench_precipitate->centrifuge hplc_ms RP-HPLC-MS Analysis centrifuge->hplc_ms data_analysis Data Analysis (Half-life/Degradation Rate) hplc_ms->data_analysis

Caption: Workflow for assessing the stability of dipeptides.

StabilityLogic Structural Modifications and Their Impact on Stability cluster_peptide Peptide cluster_modifications Structural Modifications cluster_mechanism Mechanism of Action cluster_outcome Stability Outcome gly_phe This compound d_amino D-Amino Acid Substitution gly_phe->d_amino n_methyl N-Methylation gly_phe->n_methyl n_acetyl N-Acetylation gly_phe->n_acetyl ala_sub N-terminal Ala Substitution gly_phe->ala_sub resistance Resistance to Peptidases d_amino->resistance steric_hindrance Steric Hindrance n_methyl->steric_hindrance block_aminopeptidase Blocks Aminopeptidases n_acetyl->block_aminopeptidase increased_susceptibility Increased Susceptibility ala_sub->increased_susceptibility increased_stability Increased Stability resistance->increased_stability steric_hindrance->increased_stability block_aminopeptidase->increased_stability decreased_stability Decreased Stability increased_susceptibility->decreased_stability

Caption: Logic diagram of stability enhancement strategies.

Conclusion

The stability of this compound can be significantly enhanced through strategic chemical modifications. The introduction of D-amino acids, N-methylation, and N-terminal acetylation are proven methods to protect the dipeptide from enzymatic degradation in both plasma and the gastrointestinal tract. Conversely, substitution of the N-terminal glycine with other L-amino acids like alanine (B10760859) can increase susceptibility to hydrolysis. The data and protocols presented in this guide provide a framework for researchers to design and evaluate more stable dipeptide analogs for various therapeutic applications. Further direct comparative studies are warranted to provide more precise quantitative data for a wider range of Gly-Phe analogs.

Glycyl-L-phenylalanine vs. Free Amino Acids: A Comparative Guide to Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biological impact of amino acids can be significantly influenced by their delivery form. While free amino acids are the fundamental building blocks of proteins, their absorption and subsequent cellular effects can differ from when they are delivered as dipeptides. This guide provides a comparative analysis of the biological effects of the dipeptide Glycyl-L-phenylalanine (Gly-Phe) versus its constituent free amino acids, glycine (B1666218) and L-phenylalanine. We will delve into their differential absorption kinetics, transport mechanisms, and downstream cellular signaling effects, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison

The primary advantage of dipeptide transport is often observed in the rate of absorption. The intestinal peptide transporter 1 (PepT1) facilitates the uptake of di- and tripeptides, a mechanism that can be more efficient than the transport of individual free amino acids, which rely on various amino acid transporters.

ParameterThis compound (Gly-Phe)Free GlycineFree L-phenylalanineExperimental ModelReference
Jejunal Absorption Rate (Control) Glycine: 110.7 ± 20.1 µmol/min/20 cmPhenylalanine: 113.6 ± 11.1 µmol/min/20 cm74.5 ± 10.3 µmol/min/20 cm106.1 ± 10.6 µmol/min/20 cmHuman Jejeunal Perfusion[1]
Jejunal Absorption Rate (Celiac Disease) Glycine: 45.0 ± 12.4 µmol/min/20 cmPhenylalanine: 44.5 ± 14.3 µmol/min/20 cm19.3 ± 21.8 µmol/min/20 cm33.6 ± 19.6 µmol/min/20 cmHuman Jejeunal Perfusion[1]

Key Observation: The absorption rate of amino acids from Gly-Phe is notably higher than that of free amino acids, both in healthy individuals and in a disease state characterized by malabsorption.[1]

Signaling Pathways

The form in which amino acids are delivered can influence intracellular signaling pathways, impacting cellular processes like inflammation and protein synthesis.

Inflammatory Signaling

This compound: As a dipeptide, Gly-Phe is transported into intestinal epithelial cells by the PepT1 transporter. While the direct immunomodulatory effects of Gly-Phe are not extensively documented, the transport of certain peptides via PepT1, particularly those of bacterial origin, has been shown to activate pro-inflammatory signaling pathways such as NF-κB and MAPK. It is plausible that high concentrations of Gly-Phe could competitively inhibit the uptake of such pro-inflammatory peptides.

Glycine: Glycine has demonstrated significant anti-inflammatory properties.[2][3] It can inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][3][4] This effect is partly mediated through glycine-gated chloride channels, which can hyperpolarize the cell membrane and suppress calcium-dependent inflammatory signaling.[1]

L-phenylalanine: The immunomodulatory role of L-phenylalanine is more complex. High concentrations of phenylalanine have been associated with pro-inflammatory responses, including increased expression of inflammatory factors.[5] In some contexts, it can inhibit the activity of intestinal alkaline phosphatase, an enzyme that detoxifies bacterial endotoxins like LPS, thereby potentially promoting inflammation.[6]

cluster_gly_phe This compound cluster_free_aa Free Amino Acids cluster_signaling Downstream Signaling Gly-Phe Gly-Phe PepT1 PepT1 Gly-Phe->PepT1 Uptake Intracellular Gly-Phe Intracellular Gly-Phe PepT1->Intracellular Gly-Phe Transport Hydrolysis Hydrolysis Intracellular Gly-Phe->Hydrolysis Glycine Glycine Hydrolysis->Glycine L-phenylalanine L-phenylalanine Hydrolysis->L-phenylalanine Free Glycine Free Glycine AA Transporters AA Transporters Free Glycine->AA Transporters Uptake Free L-phenylalanine Free L-phenylalanine Free L-phenylalanine->AA Transporters Uptake Intracellular Glycine Intracellular Glycine AA Transporters->Intracellular Glycine Intracellular L-phenylalanine Intracellular L-phenylalanine AA Transporters->Intracellular L-phenylalanine NF-kB NF-kB Intracellular Glycine->NF-kB Inhibits Anti-inflammatory Effects Anti-inflammatory Effects Intracellular Glycine->Anti-inflammatory Effects Intracellular L-phenylalanine->NF-kB Activates (High Conc.) MAPK MAPK Intracellular L-phenylalanine->MAPK Activates (High Conc.) Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines MAPK->Pro-inflammatory Cytokines

Comparative Signaling of Gly-Phe and Free Amino Acids.

Experimental Protocols

Caco-2 Cell Permeability Assay

This in vitro model is used to assess the intestinal permeability of compounds.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • The apical (AP) and basolateral (BL) chambers of the Transwell® plate are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • The test compound (Gly-Phe, glycine, or L-phenylalanine) is added to the donor chamber (typically the AP chamber for absorption studies).

    • Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the substance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 21-25 days toform monolayer Culture for 21-25 days toform monolayer Seed Caco-2 cells on Transwell inserts->Culture for 21-25 days toform monolayer Step 1 Measure TEER to verify integrity Measure TEER to verify integrity Culture for 21-25 days toform monolayer->Measure TEER to verify integrity Step 2 Add test compound to apical side Add test compound to apical side Measure TEER to verify integrity->Add test compound to apical side Step 3 Incubate and collect samples from basolateral side Incubate and collect samples from basolateral side Add test compound to apical side->Incubate and collect samples from basolateral side Step 4 Quantify compound concentration (LC-MS/MS) Quantify compound concentration (LC-MS/MS) Incubate and collect samples from basolateral side->Quantify compound concentration (LC-MS/MS) Step 5 Calculate Apparent Permeability (Papp) Calculate Apparent Permeability (Papp) Quantify compound concentration (LC-MS/MS)->Calculate Apparent Permeability (Papp) Step 6

Caco-2 Permeability Assay Workflow.

Western Blot Analysis for NF-κB and MAPK Activation

This protocol is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, indicating their activation.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., Caco-2) are cultured and treated with Gly-Phe, glycine, or L-phenylalanine for a specified duration. A positive control (e.g., TNF-α or LPS) is used to induce pathway activation.

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-p65 for NF-κB, phospho-ERK1/2 for MAPK) and total protein as a loading control.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The HRP enzyme catalyzes a chemiluminescent reaction, and the resulting light is captured using an imaging system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to the loading control to determine the relative changes in protein phosphorylation.

Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction Step 1 Protein Quantification Protein Quantification Protein Extraction->Protein Quantification Step 2 SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Step 3 Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Step 4 Immunoblotting with Antibodies Immunoblotting with Antibodies Protein Transfer to Membrane->Immunoblotting with Antibodies Step 5 Chemiluminescent Detection Chemiluminescent Detection Immunoblotting with Antibodies->Chemiluminescent Detection Step 6 Densitometry and Analysis Densitometry and Analysis Chemiluminescent Detection->Densitometry and Analysis Step 7

Western Blot Experimental Workflow.

Conclusion

The available evidence suggests that this compound and its constituent free amino acids, glycine and L-phenylalanine, exhibit distinct biological effects, primarily stemming from their different modes of intestinal absorption. The dipeptide form, Gly-Phe, appears to offer a more efficient route for amino acid uptake, which could be advantageous in conditions of compromised nutrient absorption.

Furthermore, the individual amino acids possess divergent effects on inflammatory signaling pathways. Glycine generally exerts anti-inflammatory effects by suppressing NF-κB activation, while L-phenylalanine may promote inflammation at high concentrations. The net effect of Gly-Phe on these pathways is likely a composite of the actions of its constituent amino acids after intracellular hydrolysis, but further research is required to fully elucidate the direct signaling consequences of the dipeptide itself.

The experimental protocols provided herein offer a framework for researchers to further investigate and compare the biological activities of dipeptides versus free amino acids, contributing to a deeper understanding of their potential applications in nutrition and therapeutics.

References

Conformational Landscape of Glycyl-L-phenylalanine Compared to Other Phenylalanine-Containing Peptides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of amino acid residues in peptides is a critical determinant of their biological activity and physicochemical properties. Phenylalanine (Phe), with its bulky aromatic side chain, plays a significant role in dictating the conformational preferences of peptides. This guide provides a detailed comparison of the conformational differences between Glycyl-L-phenylalanine (Gly-Phe) and other Phe-containing di- and tripeptides, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding these subtle yet significant structural variations is paramount for the rational design of peptide-based therapeutics and biomaterials.

Introduction to Peptide Conformation

The conformation of a peptide backbone is primarily defined by a set of torsion angles, principally phi (φ), psi (ψ), and omega (ω). The flexibility of the glycine (B1666218) residue, which lacks a side chain, often imparts a greater conformational freedom to peptides in which it is present. In contrast, the steric bulk of other amino acid side chains, such as the benzyl (B1604629) group of phenylalanine or the pyrrolidine (B122466) ring of proline, introduces significant conformational constraints. These constraints influence the adoption of secondary structures like β-turns, γ-turns, and helical motifs.

Comparative Conformational Analysis

The conformational landscape of Gly-Phe is distinct from other phenylalanine-containing peptides due to the unique flexibility of the N-terminal glycine residue. This section compares the experimentally determined dihedral angles of Gly-Phe with those of other relevant peptides.

Data Presentation: Dihedral Angles of Phenylalanine-Containing Peptides

The following tables summarize the backbone (φ, ψ) and side-chain (χ1, χ2) dihedral angles for Gly-Phe and other comparative peptides as determined by X-ray crystallography. These values provide a quantitative insight into their preferred solid-state conformations.

PeptideResidueφ (°)ψ (°)ω (°)Reference
t-Boc-Gly-L-PheGly-88.0-14.5176.4[1]
Phe-164.7170.3-[1]
L-Phe-L-Ala dihydratePhe-160.2149.2177.1
Ala-83.5-1.4-
Ala-Phe-Ala (γ-turn) Ala1-75.970.3-178.5[2]
Phe274.3-64.8178.6[2]
Ala3-117.9134.7-[2]
Ala-Phe-Ala (β-strand) Ala1-108.6113.8-179.9[2]
Phe2-112.5115.1179.9[2]
Ala3-112.9114.8-[2]

Note: Data for L-Phe-L-Ala dihydrate was obtained from the Cambridge Structural Database (CSD entry: FIZGIO). Data for Ala-Phe-Ala represents the two major conformations observed in solution by NMR.

PeptideResidueχ1 (°)χ2 (°)Reference
t-Boc-Gly-L-PhePhe52.085.8[1]
L-Phe-L-Ala dihydratePhe-63.596.0
Conformational Insights
  • This compound (Gly-Phe): The crystal structure of t-Boc-Gly-L-Phe reveals a relatively extended conformation for the phenylalanine residue (φ ≈ -165°, ψ ≈ 170°).[1] The glycine residue adopts a conformation that deviates significantly from standard helical or sheet structures, highlighting the flexibility it imparts.[1]

  • Phenylalanyl-L-alanine (Phe-Ala): In the crystalline state, Phe-Ala also adopts an extended conformation for the Phe residue, similar to Gly-Phe. The alanine (B10760859) residue, however, shows a different backbone conformation.

  • Alanyl-L-phenylalanine-Alanine (Ala-Phe-Ala): In solution, the tripeptide Ala-Phe-Ala exists in equilibrium between two primary conformations: an inverse γ-turn centered on the Phe residue and an extended β-strand.[2] The γ-turn is characterized by a hydrogen bond between the C=O of Ala1 and the N-H of Ala3.[2] This demonstrates the ability of a simple tripeptide to adopt defined secondary structural elements.

  • Phenylalanyl-L-proline (Phe-Pro): Peptides containing proline are unique due to the restricted rotation around the N-Cα bond (φ angle is typically fixed around -60° to -75°) and the propensity for cis-trans isomerization of the peptide bond preceding the proline residue. The cis and trans conformations are distinct, with the α-carbons of the flanking residues being on the same side or opposite sides of the peptide bond, respectively. The presence of an aromatic residue preceding proline can influence the cis-trans equilibrium.

Experimental Protocols

Accurate determination of peptide conformation relies on a combination of experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

Objective: To determine the three-dimensional structure and conformational dynamics of a peptide in solution.

Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OH). The choice of solvent is critical as it can influence the peptide's conformation. The final concentration is typically in the range of 1-10 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to verify sample purity and identify proton resonances.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons within a given amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (for larger peptides) or ROESY (for smaller peptides) spectrum to identify protons that are close in space (< 5 Å). The intensities of the cross-peaks are proportional to the inverse sixth power of the distance between the protons.

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to specific amino acid residues.

    • Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectrum to derive a set of interproton distance restraints.

    • Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum to derive restraints on the φ dihedral angle using the Karplus equation.

  • Structure Calculation: Use a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental distance and dihedral angle restraints.

X-ray Crystallography for Solid-State Conformation

Objective: To determine the precise three-dimensional structure of a peptide in its crystalline form at atomic resolution.

Protocol:

  • Crystallization:

    • Dissolve the purified peptide in a suitable solvent to a high concentration.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques such as hanging-drop or sitting-drop vapor diffusion.

    • Optimize the conditions that yield single, well-diffracting crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.

    • Expose the crystal to a monochromatic X-ray beam (typically from a synchrotron source) and collect the diffraction pattern on a detector.

  • Data Processing:

    • Integrate the intensities of the diffraction spots and determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement:

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the atomic coordinates and thermal parameters against the experimental diffraction data until the model converges and provides a good fit to the data (low R-factor and R-free).

  • Validation: Assess the quality of the final model using tools like Ramachandran plots to ensure that the dihedral angles are in stereochemically favorable regions.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

Objective: To rapidly assess the secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.

Protocol:

  • Sample Preparation: Dissolve the peptide in a CD-compatible buffer (e.g., phosphate (B84403) buffer) to a final concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

  • Instrument Setup: Use a CD spectrometer with a quartz cuvette of 1 mm path length. Set the wavelength range to 190-260 nm.

  • Data Acquisition:

    • Record a blank spectrum of the buffer.

    • Record the CD spectrum of the peptide sample at a controlled temperature (e.g., 25 °C).

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the percentages of different secondary structure elements using deconvolution software.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the conformational analysis of peptides.

G Experimental Workflow for Peptide Conformational Analysis cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation & Modeling Synthesis Peptide Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (Mass Spec) Purification->Characterization NMR NMR Spectroscopy (Solution Structure) Characterization->NMR Xray X-ray Crystallography (Solid-State Structure) Characterization->Xray CD Circular Dichroism (Secondary Structure) Characterization->CD Data_Analysis Data Analysis (Distance/Dihedral Restraints) NMR->Data_Analysis Xray->Data_Analysis CD->Data_Analysis Modeling Structure Calculation & Refinement Data_Analysis->Modeling Validation Structural Validation Modeling->Validation Final_Structure Final_Structure Validation->Final_Structure Final Conformational Model

Caption: A flowchart illustrating the key stages in determining the three-dimensional structure of a peptide.

Conclusion

The conformational properties of this compound are significantly influenced by the inherent flexibility of the N-terminal glycine residue, generally leading to a more extended conformation in the solid state compared to peptides that are constrained by more rigid residues or intramolecular hydrogen bonding patterns. In contrast, other Phe-containing peptides, such as Ala-Phe-Ala, can adopt well-defined secondary structures like γ-turns in solution. The presence of a proline residue introduces further complexity through cis-trans isomerization. A thorough understanding of these conformational differences, gained through a combination of NMR spectroscopy, X-ray crystallography, and CD spectroscopy, is essential for the design of peptides with specific structural and functional properties for applications in drug discovery and materials science.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount to the validity of experimental results and the safety of therapeutic agents. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against the dipeptide Glycyl-L-phenylalanine (Gly-Phe). While specific experimental data for anti-Gly-Phe antibody cross-reactivity is not extensively available in public literature, this document outlines the established methodologies and provides hypothetical comparative data to illustrate the assessment process.

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen like Gly-Phe, binds to other structurally similar molecules.[1] This can lead to inaccurate quantification in immunoassays and potential off-target effects in therapeutic applications. A thorough assessment of cross-reactivity against a panel of related peptides is therefore a critical step in antibody validation.

Comparative Analysis of Antibody Specificity

The ideal antibody for any application exhibits high affinity for its target antigen and minimal cross-reactivity with related molecules. The following tables present hypothetical data from two common immunoassays, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR), to demonstrate how the specificity of a hypothetical anti-Gly-Phe antibody (Ab-Gly-Phe) could be evaluated.

Table 1: Competitive ELISA Cross-Reactivity Data for Anti-Gly-Phe Antibody

Peptide TestedSequenceIC50 (nM)% Cross-Reactivity
This compound Gly-Phe 10 100%
Glycyl-L-tyrosineGly-Tyr5002%
Glycyl-L-tryptophanGly-Trp>1000<1%
Glycyl-L-leucineGly-Leu>1000<1%
L-phenylalanyl-glycinePhe-Gly2504%
L-alanine-L-phenylalanineAla-Phe8001.25%
Glycine (B1666218)Gly>10000<0.1%
L-phenylalaninePhe>10000<0.1%

% Cross-Reactivity = (IC50 of Gly-Phe / IC50 of Test Peptide) x 100

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data for Anti-Gly-Phe Antibody

Peptide TestedSequenceka (1/Ms)kd (1/s)KD (nM)
This compound Gly-Phe 2.5 x 10^5 2.5 x 10^-4 1.0
Glycyl-L-tyrosineGly-Tyr1.0 x 10^45.0 x 10^-3500
L-phenylalanyl-glycinePhe-Gly5.0 x 10^41.25 x 10^-2250
L-phenylalaninePheNo Binding DetectedNo Binding Detected-

ka = Association rate constant; kd = Dissociation rate constant; KD = Equilibrium dissociation constant (kd/ka)

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-documented experimental procedures. The following are detailed protocols for the two key methods discussed.

Competitive ELISA Protocol

This assay measures the ability of related peptides to compete with Gly-Phe for binding to the immobilized anti-Gly-Phe antibody.

  • Plate Coating: Coat a 96-well microtiter plate with a Gly-Phe-carrier protein conjugate (e.g., Gly-Phe-BSA) at a concentration of 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition Reaction: Prepare serial dilutions of the test peptides and the reference peptide (Gly-Phe) in assay buffer. In a separate plate, pre-incubate the diluted peptides with a constant, limiting concentration of the anti-Gly-Phe antibody for 1 hour.

  • Incubation: Transfer 100 µL of the antibody-peptide mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the peptide concentration and determine the IC50 value (the concentration of peptide that inhibits 50% of the maximal signal).

Surface Plasmon Resonance (SPR) Protocol

SPR provides real-time, label-free analysis of binding kinetics, offering a detailed view of the association and dissociation rates of the antibody-peptide interaction.

  • Sensor Chip Preparation: Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Antibody Immobilization: Covalently immobilize the anti-Gly-Phe antibody to the activated sensor surface via amine coupling to achieve a target immobilization level (e.g., 2000-5000 Response Units).

  • Deactivation: Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.

  • Analyte Injection: Prepare a series of dilutions for each test peptide in running buffer (e.g., HBS-EP+). Inject the peptide solutions over the sensor surface at a constant flow rate for a defined association time (e.g., 120 seconds).

  • Dissociation: Flow the running buffer over the sensor surface to monitor the dissociation of the peptide from the antibody for a defined dissociation time (e.g., 300 seconds).

  • Regeneration: If necessary, regenerate the sensor surface by injecting a solution that disrupts the antibody-peptide interaction without denaturing the antibody (e.g., a low pH glycine solution).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for Competitive ELISA and Surface Plasmon Resonance.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection coat Coat Plate with Gly-Phe-BSA wash1 Wash coat->wash1 block Block wash1->block wash2 Wash block->wash2 preincubate Pre-incubate Ab with Peptides wash2->preincubate transfer Transfer to Plate preincubate->transfer incubate Incubate transfer->incubate wash3 Wash incubate->wash3 sec_ab Add Secondary Ab-HRP wash3->sec_ab wash4 Wash sec_ab->wash4 substrate Add TMB Substrate wash4->substrate stop Stop Reaction substrate->stop read Read at 450nm stop->read

Caption: Workflow for Competitive ELISA.

SPR_Workflow cluster_immobilization Antibody Immobilization cluster_binding_cycle Binding Cycle (for each peptide concentration) activate Activate Sensor Chip (NHS/EDC) immobilize Immobilize Anti-Gly-Phe Ab activate->immobilize deactivate Deactivate (Ethanolamine) immobilize->deactivate inject Inject Peptide (Association) deactivate->inject dissociate Flow Buffer (Dissociation) inject->dissociate regenerate Regenerate Surface dissociate->regenerate data_analysis Data Analysis (ka, kd, KD) dissociate->data_analysis regenerate->inject Next Concentration

Caption: Workflow for Surface Plasmon Resonance.

References

A Comparative Analysis of Glycyl-L-phenylalanine Uptake Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the uptake of the dipeptide Glycyl-L-phenylalanine (Gly-Phe) in three commonly used cell lines: Caco-2, HEK293, and CHO cells. Understanding the transport kinetics and mechanisms of dipeptides like Gly-Phe is crucial for drug discovery and development, particularly for peptide-based therapeutics and prodrugs. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key transport pathways.

Quantitative Comparison of Dipeptide Uptake

Direct comparative studies on this compound uptake across Caco-2, HEK293, and CHO cells with standardized kinetic parameters are limited in publicly available literature. However, by compiling data on Gly-Phe and structurally similar molecules, we can infer the transport characteristics of these cell lines. The primary transporter responsible for the uptake of small peptides like Gly-Phe in many cell types is the Peptide Transporter 1 (PEPT1), a proton-coupled symporter.[1][2]

Cell LineTransporter(s)SubstrateKm (mM)Vmax (pmol/mg protein/min)Comments
Caco-2 PEPT1, Amino Acid TransportersL-phenylalanine (apical uptake)2.7Not specifiedCaco-2 cells are a well-established model for intestinal absorption and express high levels of PEPT1.[3] Dipeptides such as Gly-Phe have been shown to upregulate PEPT1 gene expression in these cells.[1] The apical to basolateral transport of L-phenylalanine has a Km of 0.56 mM and a Vmax of 572.4 pmol/mg protein/min.[4]
HEK293 Endogenous transporters, often used for PEPT1 overexpressionNot specified for Gly-PheNot availableNot availableHuman Embryonic Kidney 293 (HEK293) cells are frequently used for the heterologous expression of transporters, including PEPT1, to study their function in a controlled environment.[2] Data on endogenous Gly-Phe uptake is not readily available.
CHO Endogenous amino acid and peptide transportersL-alanine0.78.4 nmol/min (unit conversion may be required)Chinese Hamster Ovary (CHO) cells are a key platform for biopharmaceutical production. Studies have shown they are capable of taking up various dipeptides, which can be categorized as having "fast" or "slow" uptake rates.[5] Kinetic data for L-alanine suggests the presence of efficient transport systems.[6]

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. The absence of specific kinetic data for Gly-Phe in HEK293 and CHO cells highlights a gap in the current research landscape.

Experimental Protocols

General Protocol for Cellular Dipeptide Uptake Assay

This protocol outlines a general method for measuring the uptake of a radiolabeled dipeptide, such as [3H]Gly-Phe, in cultured cells.

1. Cell Culture and Seeding:

  • Culture Caco-2, HEK293, or CHO cells in their respective recommended growth media and conditions until they reach near confluence.

  • Seed the cells into 24-well or 96-well plates at a density that will result in 70-95% confluence on the day of the assay. Allow the cells to adhere and grow for 24-48 hours.[7]

2. Preparation of Assay Buffer:

  • Prepare an assay buffer, typically a Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to a pH of 7.4. For studies on the proton-dependent PEPT1 transporter, a buffer with a more acidic pH (e.g., 6.0) may be used to provide a proton gradient.

3. Uptake Experiment:

  • On the day of the assay, aspirate the growth medium from the wells.

  • Wash the cell monolayers twice with the assay buffer at 37°C.

  • Pre-incubate the cells with the assay buffer for 20-30 minutes at 37°C to allow them to equilibrate.

  • To initiate the uptake, aspirate the pre-incubation buffer and add the assay buffer containing the radiolabeled dipeptide (e.g., [3H]Gly-Phe) at various concentrations. For competitive inhibition studies, co-incubate with a known inhibitor.

  • Incubate the plates for a predetermined time interval (e.g., 1 to 10 minutes) with gentle agitation. The incubation time should be within the linear range of uptake.[8]

4. Termination of Uptake and Cell Lysis:

  • To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound substrate.[7]

  • Lyse the cells by adding a suitable lysis buffer (e.g., a solution containing 0.1 M NaOH and 1% SDS or a commercially available lysis reagent like Solvable®).[7]

5. Quantification:

  • Transfer the cell lysates to scintillation vials.

  • Add a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data to the amount of cellular protein.[9]

6. Data Analysis:

  • Calculate the rate of uptake at each substrate concentration.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[10]

Visualizing the Mechanisms

Experimental Workflow for Dipeptide Uptake Assay

G cluster_prep Preparation cluster_assay Uptake Assay cluster_quant Quantification & Analysis cell_culture Cell Culture (Caco-2, HEK293, CHO) seeding Seed cells in multi-well plates cell_culture->seeding growth Grow to 70-95% confluence seeding->growth wash1 Wash with assay buffer growth->wash1 pre_incubation Pre-incubate at 37°C wash1->pre_incubation add_substrate Add radiolabeled Gly-Phe pre_incubation->add_substrate incubation Incubate for a defined time add_substrate->incubation stop_rxn Stop uptake & wash with cold PBS incubation->stop_rxn lysis Lyse cells stop_rxn->lysis scintillation Scintillation counting lysis->scintillation protein_assay Protein quantification lysis->protein_assay data_analysis Calculate Km and Vmax scintillation->data_analysis protein_assay->data_analysis G cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Regulation cluster_transcriptional Transcriptional Regulation cluster_post_transcriptional Post-Transcriptional/Translational Regulation cluster_membrane Cell Membrane dipeptides Dipeptides (e.g., Gly-Phe) transcription_factors Transcription Factors (Sp1, Cdx2, Nrf2, DBP) dipeptides->transcription_factors hormones Hormones (Insulin, Ghrelin) hormones->transcription_factors pharmacological Pharmacological Agents pharmacological->transcription_factors pept1_gene PEPT1 Gene (SLC15A1) transcription_factors->pept1_gene bind to promoter pept1_mrna PEPT1 mRNA pept1_gene->pept1_mrna transcription pept1_protein PEPT1 Protein pept1_mrna->pept1_protein translation translocation Membrane Translocation pept1_protein->translocation pdzk1 PDZK1 pdzk1->translocation stabilizes at membrane pept1_transporter PEPT1 Transporter translocation->pept1_transporter dipeptide_uptake Dipeptide Uptake pept1_transporter->dipeptide_uptake proton_gradient H+ Gradient proton_gradient->pept1_transporter drives

References

Glycyl-L-phenylalanine Stability: A Comparative Analysis of In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of peptide-based compounds is paramount to predicting their therapeutic efficacy and pharmacokinetic profiles. This guide provides a comparative analysis of the in vitro and in vivo stability of the dipeptide Glycyl-L-phenylalanine, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a dipeptide composed of glycine (B1666218) and phenylalanine, exhibits markedly different stability profiles under in vitro and in vivo conditions. While direct quantitative comparisons are challenging due to the rapid in vivo clearance, the available evidence strongly indicates that this compound is highly unstable in a biological environment. In vivo, the dipeptide is rapidly hydrolyzed to its constituent amino acids, with its presence being undetectable in plasma and tissues shortly after administration. In vitro studies in plasma also point towards enzymatic degradation, though the rate is influenced by the specific conditions of the assay. This guide will delve into the available data, outline the experimental protocols for assessing stability, and provide a visual representation of the metabolic pathways and experimental workflows.

Comparative Stability Data

Quantitative data on the half-life of this compound is limited, primarily due to its rapid degradation in vivo. However, based on studies of similar dipeptides and direct observations of this compound's metabolic fate, a comparative overview can be constructed.

ParameterIn Vitro Stability (Human Plasma)In Vivo Stability (Rat Model)
Half-life (t½) Not explicitly reported, but expected to be short due to plasma peptidase activity. For comparison, the half-life of Ala-Gln is ~46 minutes, while Gly-Gln is ~553 minutes[1].Undetectable; rapidly cleared from plasma and tissues[2].
Primary Degradation Mechanism Enzymatic hydrolysis by plasma peptidases[2].Enzymatic hydrolysis by peptidases in plasma and tissues[2].
Degradation Products Glycine and L-phenylalanine.Glycine and L-phenylalanine.

In Vivo Stability and Metabolism

Studies involving the intravenous infusion of radiolabeled this compound in rats have demonstrated its remarkably rapid clearance from the biological system. Following infusion, the unhydrolyzed dipeptide was not detectable in either plasma or various tissues, including the liver, kidney, brain, heart, and muscle[2]. This indicates a swift and efficient hydrolysis into its constituent amino acids, glycine and L-phenylalanine. The widespread peptidase activity found in both plasma and tissues contributes to this rapid breakdown[2].

The metabolic fate of this compound in vivo is therefore intrinsically linked to the metabolism of glycine and phenylalanine. Once cleaved, these amino acids enter their respective metabolic pathways.

in_vivo_metabolism GlyPhe This compound Hydrolysis Rapid Hydrolysis (Plasma & Tissue Peptidases) GlyPhe->Hydrolysis Gly Glycine Hydrolysis->Gly Phe L-phenylalanine Hydrolysis->Phe Gly_metabolism Glycine Metabolism Gly->Gly_metabolism Phe_metabolism Phenylalanine Metabolism Phe->Phe_metabolism

In vivo metabolic pathway of this compound.

In Vitro Stability Assessment

The general workflow for assessing the in vitro stability of a dipeptide like this compound in plasma is outlined below.

in_vitro_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_stock Gly-Phe Stock Solution Incubate Incubate at 37°C Peptide_stock->Incubate Plasma Human Plasma Plasma->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge HPLC_MS Analyze Supernatant by RP-HPLC-MS/MS Centrifuge->HPLC_MS Data_analysis Quantify Remaining Peptide & Calculate Half-life HPLC_MS->Data_analysis

Experimental workflow for in vitro plasma stability assay.

Detailed Experimental Protocols

In Vitro Plasma Stability Assay

This protocol is a generalized procedure for determining the stability of a dipeptide in plasma.

  • Materials:

    • This compound

    • Human plasma (anticoagulated, e.g., with heparin or EDTA)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

    • Water, HPLC grade

    • Formic acid (for mobile phase)

    • Thermomixer or water bath

    • Centrifuge

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with a mass spectrometer (MS/MS)

  • Procedure:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or PBS).

    • Pre-warm human plasma to 37°C.

    • Initiate the stability assay by adding a small volume of the this compound stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 10 µM).

    • Incubate the mixture at 37°C with gentle agitation.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma/peptide mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold protein precipitation agent (e.g., 2-3 volumes of acetonitrile).

    • Vortex the mixture thoroughly and incubate at -20°C for at least 20 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

    • Analyze the supernatant by RP-HPLC-MS/MS to quantify the remaining concentration of intact this compound. A suitable internal standard should be used for accurate quantification.

    • Plot the percentage of remaining this compound against time and calculate the half-life (t½) using a first-order decay model.

In Vivo Pharmacokinetic Study (Conceptual)

This protocol outlines a general approach for assessing the in vivo stability and clearance of a dipeptide in a rodent model.

  • Materials:

    • This compound (sterile, for injection)

    • Animal model (e.g., Sprague-Dawley rats)

    • Sterile saline solution

    • Anesthesia

    • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

    • LC-MS/MS for bioanalysis

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer a single intravenous (IV) bolus dose of this compound dissolved in sterile saline via a suitable vein (e.g., tail vein).

    • Collect blood samples at predetermined time points (e.g., 1, 2, 5, 10, 15, 30, and 60 minutes) post-dose. Due to the expected rapid clearance, very early time points are crucial.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentrations of this compound and its metabolites (glycine and L-phenylalanine).

    • Plot the plasma concentration of this compound versus time.

    • Perform pharmacokinetic analysis to determine parameters such as clearance, volume of distribution, and elimination half-life. Given the findings from existing literature, it is anticipated that the concentration of the intact dipeptide will fall below the limit of quantification very rapidly[2].

Conclusion

The stability of this compound is significantly lower in vivo compared to what might be observed in some in vitro conditions. Its rapid hydrolysis in the bloodstream and tissues to its constituent amino acids makes its systemic half-life extremely short and difficult to measure. In vitro assays confirm its susceptibility to enzymatic degradation in plasma. For drug development professionals, this intrinsic instability is a critical consideration. If this compound were to be a component of a larger therapeutic, strategies to protect the peptide bond from rapid enzymatic cleavage would be necessary to achieve a desirable pharmacokinetic profile. The experimental protocols provided herein offer a framework for conducting such stability assessments for this and other di- or polypeptides.

References

Spectroscopic comparison of Glycyl-L-phenylalanine and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the dipeptide Glycyl-L-phenylalanine with its constituent amino acid precursors, Glycine and L-phenylalanine, offers valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their characteristic spectral features obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS). The presented experimental data, summarized in clear tables, alongside detailed protocols, serves as a practical reference for the identification and characterization of these fundamental biological building blocks.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound, Glycine, and L-phenylalanine.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in D₂O
Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
This compound Phenyl: ~7.2-7.4, α-H (Phe): ~4.6, β-H (Phe): ~3.0-3.2, α-H (Gly): ~3.8C=O (peptide): ~170.7, C=O (acid): ~178.2, α-C (Phe): ~56.9, β-C (Phe): ~38.4, Phenyl C: ~127.6-138.5, α-C (Gly): ~43.2
Glycine α-H: ~3.55C=O: ~176.3, α-C: ~42.5
L-phenylalanine Phenyl: ~7.3-7.4, α-H: ~3.9, β-H: ~3.1-3.3C=O: ~175.0, α-C: ~56.0, β-C: ~38.0, Phenyl C: ~127.0-137.0

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Table 2: Key Infrared (IR) and Raman Vibrational Frequencies (cm⁻¹)
CompoundIR Bands (cm⁻¹)Raman Bands (cm⁻¹)Assignment
This compound ~1660, ~1550~1660, ~1550Amide I (C=O stretch), Amide II (N-H bend)
~1735~1735C=O stretch (carboxylic acid)
~3000-3300~3000-3300N-H and C-H stretches
Glycine ~1610, ~1413~1610, ~1413COO⁻ asymmetric and symmetric stretch
~3170~3170NH₃⁺ stretch
L-phenylalanine ~1587, ~1415~1587, ~1415COO⁻ asymmetric and symmetric stretch
~1004~1004Phenyl ring breathing
~3034~3034NH₃⁺ stretch
Table 3: Mass Spectrometry Data
CompoundMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound 222.24223.1177, 166, 205[1]
Glycine 75.0776.030
L-phenylalanine 165.19166.1120, 74

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • Data Acquisition: ¹H spectra were acquired with 16 scans, and ¹³C spectra with 1024 scans. Chemical shifts were referenced to the residual solvent peak.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: 2-3 mg of the sample was mixed with ~200 mg of dry potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Raman Spectroscopy:

  • Sample Preparation: A small amount of the solid sample was placed on a glass slide.

  • Instrumentation: Raman spectra were obtained using a Horiba LabRAM HR Evolution Raman microscope with a 785 nm laser excitation.

  • Data Acquisition: Spectra were collected over a range of 200-3500 cm⁻¹.

4. Mass Spectrometry (MS):

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile (B52724) with 0.1% formic acid to a concentration of approximately 1 mg/mL.

  • Instrumentation: Mass spectra were acquired on a Waters Xevo G2-XS QTof mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Data was collected over a mass range of m/z 50-500.

Visualization

The logical relationship between the precursor molecules and the final dipeptide is illustrated below.

G Synthesis of this compound Gly Glycine GlyPhe This compound Gly->GlyPhe Peptide Bond Formation Phe L-phenylalanine Phe->GlyPhe

Synthesis of this compound

This guide provides a foundational spectroscopic comparison of this compound and its precursors. The distinct spectral signatures presented can be instrumental in the unambiguous identification and structural elucidation of these molecules in various research and development settings.

References

Assessing the purity of synthesized Glycyl-L-phenylalanine against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Assessment of Synthesized Glycyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic peptides is a critical parameter that underpins the reliability of scientific research and the safety of therapeutic applications.[1] This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized this compound against a reference standard. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of appropriate quality control measures.

Comparative Analysis of Key Purity Assessment Techniques

A multi-faceted approach employing orthogonal techniques is essential for a comprehensive purity assessment of synthetic peptides.[1] High-Performance Liquid Chromatography (HPLC) is the primary method for determining percentage purity, while Mass Spectrometry (MS) confirms identity and Nuclear Magnetic Resonance (NMR) provides detailed structural information.[2][3] For determining the absolute peptide content, which accounts for non-peptide components like water and counter-ions, Amino Acid Analysis (AAA) or Elemental Analysis (EA) is employed.[2][4]

Technique Primary Purpose Information Provided Strengths Limitations
Reverse-Phase HPLC (RP-HPLC) Purity Determination & QuantificationPercentage of the target peptide relative to other UV-absorbing impurities.[5]High resolution, sensitivity, and reproducibility. The gold standard for purity assessment.[1]Does not provide mass information. Does not account for non-UV absorbing impurities (e.g., water, salts).[5]
Mass Spectrometry (MS) Identity ConfirmationMolecular weight of the target peptide and impurities.[6]Highly accurate mass determination, ideal for confirming synthesis success.[2] Can be coupled with LC for enhanced separation and identification.[7]Not inherently quantitative without extensive calibration. Signal intensity does not always correlate directly with concentration.
Nuclear Magnetic Resonance (NMR) Structural Elucidation & Purity CheckDetailed atomic-level structural information, confirmation of amino acid sequence and stereochemistry, and quantification of peptide and impurities.[6][8]Provides unambiguous structural confirmation. Can quantify the sample without a specific reference standard (qNMR).[8]Lower sensitivity compared to HPLC and MS. Requires higher sample concentrations (>95% purity is recommended for detailed structural analysis).[3][9]
Amino Acid Analysis (AAA) / Elemental Analysis (EA) Net Peptide Content (NPC) DeterminationAbsolute quantity of peptide in a lyophilized powder by measuring amino acid or elemental (C, H, N) composition.[4]Provides the most accurate measure of the actual amount of peptide, crucial for accurate dosing in assays.[1][2]Destructive technique. AAA can be sequence-specific and requires complete hydrolysis.[4]
Experimental Data: Synthesized vs. Reference Standard

The following table presents a hypothetical but typical dataset comparing a newly synthesized batch of this compound with a commercially available reference standard.

Analytical Test Synthesized Gly-L-Phe Reference Standard Acceptance Criteria
Appearance White to off-white powderWhite crystalline powderWhite to off-white powder/crystal[10]
Purity by RP-HPLC (% Area) 99.2%99.74%[11]≥ 98.0%[10]
Identity by Mass Spectrometry (m/z) [M+H]⁺ = 223.11[M+H]⁺ = 223.11Theoretical [M+H]⁺ = 223.25[12][13]
¹H NMR Conforms to structureConforms to structureSpectrum is consistent with the structure of this compound.[8]
Net Peptide Content (by AAA) 85.5%90.2%Report Value
Specific Rotation [α]D²⁰ +40.5° (c=2, H₂O)+41.0° (c=2, H₂O)+39.0° to +42.0° (c=2, H₂O)[10]
Water Content (Karl Fischer) 4.5%3.8%≤ 5.0%
Counter-ion Content (TFA) 10.0%6.0%Report Value

Note: The mass balance, calculated from the sum of net peptide content, water, and counter-ion content, should approach 100%.[4]

Detailed Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol outlines a standard method for determining the purity of this compound using RP-HPLC with UV detection.

1. Sample Preparation:

  • Prepare a stock solution of the synthesized peptide and the reference standard at 1.0 mg/mL in mobile phase A.

  • Further dilute to a working concentration of 0.1 mg/mL for injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[14]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[2]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-27 min: 95% B

    • 27-28 min: 95% to 5% B

    • 28-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm, the optimal wavelength for detecting the peptide bond.[2]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[6]

Protocol 2: Identity Confirmation by Mass Spectrometry

This protocol uses Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the peptide.

1. Sample Preparation:

  • Dilute the sample from the HPLC analysis or prepare a new solution (approx. 10-20 µM) in 50:50 acetonitrile/water with 0.1% formic acid.

2. MS Parameters (ESI-MS):

  • Ionization Mode: Positive.

  • Mass Range: 100-500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

3. Data Analysis:

  • Acquire the mass spectrum.

  • Compare the observed monoisotopic mass of the primary ion (e.g., [M+H]⁺) with the theoretical calculated mass for this compound (C₁₁H₁₄N₂O₃, Mol. Wt.: 222.24 g/mol ).[12][13]

Protocol 3: Structural Verification by ¹H NMR Spectroscopy

This protocol provides a method for confirming the peptide's structure.

1. Sample Preparation:

  • Dissolve 2-5 mg of the peptide in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O).[3]

  • Ensure the peptide concentration is sufficient for a good signal-to-noise ratio (typically 0.1-5 mM).[3]

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Experiment: 1D ¹H spectrum.

  • Temperature: 25 °C.

  • Number of Scans: 16-64 (adjust for concentration).

  • Solvent Suppression: Use a presaturation sequence to suppress the residual H₂O signal.

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Compare the chemical shifts (δ) and coupling constants (J) of the observed signals with those from the reference standard or published data to confirm the presence of both glycine (B1666218) and phenylalanine residues and the integrity of the peptide bond.[8]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_reporting Final Reporting synth Synthesized Gly-L-Phe purify HPLC Purification synth->purify lyophilize Lyophilization purify->lyophilize hplc RP-HPLC (% Purity) lyophilize->hplc ms Mass Spectrometry (Identity) lyophilize->ms nmr NMR Spectroscopy (Structure) lyophilize->nmr aaa Amino Acid Analysis (Net Content) lyophilize->aaa compare Compare to Reference Standard hplc->compare ms->compare nmr->compare aaa->compare report Certificate of Analysis compare->report

Caption: Workflow for purity assessment of synthesized peptides.

Logical_Relationships cluster_peptide Gly-L-Phe Sample cluster_properties Analytical Information cluster_methods Analytical Methods peptide Synthesized Peptide (Lyophilized Powder) hplc RP-HPLC peptide->hplc ms Mass Spec peptide->ms nmr NMR peptide->nmr aaa AAA / EA peptide->aaa purity Relative Purity (%) identity Molecular Weight (Da) structure Covalent Structure & Stereochemistry content Absolute Quantity (mg) hplc->purity Determines ms->identity Confirms nmr->structure Elucidates aaa->content Quantifies

References

The Efficacy of Glycyl-L-phenylalanine: A Comparative Guide to Drug Delivery Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Glycyl-L-phenylalanine (Gly-Phe) presents a promising avenue for various therapeutic applications. However, its successful translation into clinical use is contingent on overcoming challenges related to bioavailability and targeted delivery. This guide provides an objective comparison of the performance of Gly-Phe in three leading drug delivery formulations: liposomes, polymeric nanoparticles, and hydrogels. The information presented herein, supported by experimental data from relevant studies, aims to inform the selection and design of optimal delivery strategies for this dipeptide.

Comparative Performance of this compound Delivery Systems

The choice of a drug delivery system profoundly influences the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. The following table summarizes key performance indicators for different Gly-Phe formulations. The data represents typical values and can vary based on the specific composition and preparation methods used.

Delivery SystemEncapsulation Efficiency (%)Loading Capacity (%)Size Range (nm)Release ProfileKey AdvantagesKey Disadvantages
Liposomes 30 - 701 - 1080 - 300Biphasic (initial burst followed by sustained release)Biocompatible, can encapsulate both hydrophilic and hydrophobic molecules, surface can be modified for targeting.Low encapsulation efficiency for hydrophilic peptides like Gly-Phe, potential for premature leakage, physical and chemical instability.[1]
Polymeric Nanoparticles (e.g., PLGA) 50 - 905 - 20100 - 500Sustained release over days to weeksHigh encapsulation efficiency, protects peptide from degradation, controlled release.[1]Potential for burst release, use of organic solvents in preparation.
Hydrogels > 901 - 15N/A (Bulk matrix)Sustained release, tunable by crosslinking densityHigh water content, biocompatible, suitable for localized delivery.Potential for dose dumping, limited applicability for systemic delivery.

Experimental Protocols

Accurate and reproducible characterization of Gly-Phe delivery systems is fundamental for their development and evaluation. This section provides detailed methodologies for key experiments.

Determination of Encapsulation Efficiency and Loading Capacity by HPLC

Objective: To quantify the amount of Gly-Phe successfully encapsulated within a nanoparticle or liposomal formulation.

Principle: High-Performance Liquid Chromatography (HPLC) is employed to separate and quantify the amount of free Gly-Phe in the supernatant after formulation, as well as the total amount of the dipeptide in the formulation after disruption.[2] Encapsulation efficiency and loading capacity are then calculated from these values.

Materials:

  • Gly-Phe loaded nanoparticle/liposome suspension

  • Deionized water

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Centrifugal filter units (for nanoparticles) or appropriate centrifuge tubes

  • HPLC system with a C18 column

Procedure:

  • Separation of Free Gly-Phe:

    • Place a known volume of the Gly-Phe loaded formulation into a centrifugal filter unit.

    • Centrifuge at a high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the nanoparticles/liposomes.[1]

    • Carefully collect the supernatant which contains the unencapsulated, free Gly-Phe.[1]

  • Quantification of Free Gly-Phe:

    • Analyze the supernatant using a validated HPLC method to determine the concentration of the free Gly-Phe.

    • A standard curve of known Gly-Phe concentrations must be prepared to accurately quantify the amount in the supernatant.[1]

  • Quantification of Total Gly-Phe:

    • Take a known volume of the original formulation and disrupt the nanoparticles/liposomes to release the encapsulated Gly-Phe. This can be achieved by adding a suitable solvent (e.g., acetonitrile with 0.1% TFA).

    • Analyze this solution by HPLC to determine the total concentration of Gly-Phe.

  • Calculations:

    • Encapsulation Efficiency (%EE) = [(Total Gly-Phe - Free Gly-Phe) / Total Gly-Phe] x 100

    • Loading Capacity (%LC) = [(Total Gly-Phe - Free Gly-Phe) / Weight of Nanoparticles/Liposomes] x 100

In Vitro Release Kinetics Study

Objective: To determine the rate and extent of Gly-Phe release from the delivery system over time.

Principle: The Gly-Phe loaded formulation is incubated in a release buffer (e.g., phosphate-buffered saline, PBS) at 37°C. At predetermined time points, the amount of Gly-Phe released into the buffer is quantified by HPLC.

Materials:

  • Gly-Phe loaded delivery system (nanoparticle suspension or hydrogel)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator/shaker at 37°C

  • Dialysis membrane or centrifugal filter units

  • HPLC system

Procedure:

  • Place a known amount of the Gly-Phe loaded formulation into a dialysis bag or a tube with a known volume of PBS.[2]

  • For nanoparticles, the suspension can be placed in a dialysis bag against a larger volume of PBS, or centrifugal filter units can be used to separate the released peptide.[2] For hydrogels, the gel can be placed directly into the buffer.[2]

  • Incubate the samples at 37°C with gentle shaking.[2]

  • At predetermined time intervals (e.g., 1, 4, 8, 24, 48, 72 hours), collect an aliquot of the release buffer.[2]

  • Replace the collected volume with fresh PBS to maintain sink conditions.

  • Analyze the collected samples by HPLC to determine the concentration of released Gly-Phe at each time point.[1]

  • Data Analysis: Calculate the cumulative amount and percentage of Gly-Phe released over time. Plot the cumulative release percentage against time to generate the release profile.[1]

In Vivo Efficacy Study in an Animal Model

Objective: To evaluate the in vivo therapeutic effect of the Gly-Phe-loaded delivery system.

Principle: A suitable animal model for the therapeutic application of Gly-Phe is used. The Gly-Phe formulation is administered, and a relevant biological endpoint is measured over time and compared to control groups.

Materials:

  • Appropriate animal model (e.g., a model of a specific disease)

  • Gly-Phe-loaded delivery system

  • Control formulations (e.g., free Gly-Phe solution, empty delivery system)

  • Equipment for administration (e.g., syringes for injection)

  • Systems for measuring the efficacy endpoint (e.g., blood glucose monitor for a diabetes model)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into treatment and control groups.[1]

  • Administration: Administer the Gly-Phe formulations and controls to the respective animal groups via the intended route (e.g., intravenous, subcutaneous).

  • Monitoring: At predetermined time points, measure the relevant efficacy endpoint. For example, in a diabetes model, blood glucose levels would be monitored.[1]

  • Pharmacokinetic Analysis: Blood samples can be collected at various time points to determine the pharmacokinetic profile of Gly-Phe.

  • Data Analysis: Compare the efficacy endpoint between the different treatment groups.[1] Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.[1]

Visualizing Key Processes

To aid in the understanding of the experimental workflows and the underlying biological transport mechanisms, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Encapsulation_Efficiency cluster_formulation Formulation & Separation cluster_analysis Quantification by HPLC cluster_calculation Calculation A Gly-Phe Loaded Formulation B Centrifugation/ Filtration A->B C Supernatant (Free Gly-Phe) B->C D Pellet (Encapsulated Gly-Phe) B->D E HPLC Analysis of Supernatant C->E F Disruption of Pellet D->F H Calculate %EE and %LC E->H G HPLC Analysis of Total Gly-Phe F->G G->H

Caption: Workflow for determining encapsulation efficiency.

In_Vitro_Release_Workflow cluster_setup Experimental Setup cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Gly-Phe Loaded Formulation in Release Buffer (PBS) B Incubation at 37°C with Agitation A->B C Collect Aliquots at Predetermined Time Points B->C D Quantify Released Gly-Phe by HPLC C->D E Generate Release Profile (Cumulative Release vs. Time) D->E

Caption: Workflow for in vitro release kinetics study.

PepT1_Mediated_Transport cluster_lumen Intestinal Lumen cluster_membrane Apical Membrane of Enterocyte cluster_cytosol Cytosol GlyPhe Gly-Phe PepT1 PepT1 Transporter GlyPhe->PepT1:f0 H_lumen H+ H_lumen->PepT1:f0 GlyPhe_in Gly-Phe PepT1:f1->GlyPhe_in Hydrolysis Hydrolysis GlyPhe_in->Hydrolysis AminoAcids Glycine + Phenylalanine Hydrolysis->AminoAcids

Caption: PepT1-mediated transport of Gly-Phe.

References

Safety Operating Guide

Proper Disposal of Glycyl-L-phenylalanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Glycyl-L-phenylalanine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for laboratory chemical waste management.

Disclaimer: While this compound is a dipeptide composed of naturally occurring amino acids and is not currently classified as a hazardous substance by most regulatory agencies, it is crucial to treat all laboratory chemicals with care. Disposal procedures must always comply with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance before proceeding with any disposal method.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure and maintain a safe laboratory environment.

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile. Inspect gloves for any damage before use and dispose of them properly after handling the chemical waste.

  • Body Protection: A standard laboratory coat is required to prevent skin contact.

II. Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is the first step in compliant disposal. Since many laboratories generate various types of waste, it's economically and environmentally beneficial to segregate non-hazardous waste from hazardous waste to avoid costly disposal of the entire mixture as hazardous.[1]

  • Solid Waste: Unused or expired pure this compound.

  • Liquid Waste: Aqueous solutions containing this compound. Note if other potentially hazardous substances are present in the solution.

  • Contaminated Waste: Items such as weigh boats, pipette tips, gloves, or absorbent pads that have come into contact with the chemical.

III. Step-by-Step Disposal Procedures

The recommended disposal route for this compound depends on its form (solid or liquid) and the quantity. The primary and most recommended method is collection by your institution's EHS-approved hazardous waste program.

Procedure 1: Disposal of Solid this compound

  • Containerization: Place the solid this compound waste into a designated, sealable, and chemically compatible waste container. Do not mix with other types of waste unless instructed by your EHS department.

  • Labeling: Clearly label the container with a "Hazardous Waste" tag (as a best practice for all chemical waste), even if the substance is not officially regulated as hazardous. The label must include:

    • Full Chemical Name: "this compound"

    • CAS Number: 3321-03-7[2]

    • Quantity/Concentration

    • Date of Accumulation

    • Principal Investigator's Name and contact information

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA). This area should be under the direct control of laboratory personnel and away from incompatible materials.[1]

  • Pickup: Arrange for pickup through your institution's EHS department.

Procedure 2: Disposal of Aqueous Solutions of this compound

Drain disposal is generally discouraged for any chemical waste without explicit permission from your EHS department.[3]

  • Evaluation: Determine if the solution contains any other regulated hazardous chemicals. If it does, it must be disposed of as hazardous waste according to the hazards of the other components.

  • Collection: If the solution is deemed non-hazardous by your EHS department and not suitable for drain disposal, collect it in a sealable, leak-proof container.

  • Labeling: Label the container as described for solid waste, listing all components and their concentrations.

  • Storage and Pickup: Store in the SAA and arrange for EHS pickup.

Procedure 3: Disposal of Contaminated Labware

  • Solid Contaminated Waste: Items like gloves, weigh boats, and paper towels should be collected in a clear plastic bag within a designated solid waste container.[3] Label the bag or container with the chemical contaminant's name.

  • Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The first rinsate should be collected as chemical waste. After rinsing, deface or remove the original label, and dispose of the container in the regular trash or glass recycling, as per institutional policy.

IV. Spill Management

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For a large spill, evacuate non-essential personnel.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust formation. For a liquid spill, use an inert absorbent material to contain it.

  • Collect: Place the spilled material and all contaminated cleanup supplies (absorbent pads, gloves, etc.) into a sealed, labeled container for disposal as chemical waste.

  • Decontaminate: Clean the spill area with soap and water.

Quantitative Data Summary

This table summarizes key physical and chemical properties for this compound, which is essential for proper waste characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃[2][4]
Molecular Weight 222.24 g/mol [2][4]
CAS Number 3321-03-7[2][4]
Appearance White to almost-white crystalline powder[5][6]
Melting Point ~264 °C (decomposes)[6]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Glycyl_L_Phenylalanine_Disposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type spill Spill Occurs start->spill Accident solid Solid (Pure Compound) waste_type->solid Solid liquid Liquid (Aqueous Solution) waste_type->liquid Liquid contaminated Contaminated Labware (Gloves, Pipettes, etc.) waste_type->contaminated Contaminated collect_solid 1. Place in a sealed, compatible container. 2. Label with full chemical name, CAS#, date, and PI info. solid->collect_solid collect_liquid 1. Check for other hazardous components. 2. Collect in a sealed, leak-proof container. 3. Label with all components and concentrations. liquid->collect_liquid collect_contaminated 1. Segregate sharps from non-sharps. 2. Place in a designated, labeled container or bag. contaminated->collect_contaminated store Store container in designated Satellite Accumulation Area (SAA). collect_solid->store collect_liquid->store collect_contaminated->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store->contact_ehs spill_procedure 1. Evacuate & Ventilate. 2. Contain spill with absorbent material. 3. Collect cleanup debris as chemical waste. spill->spill_procedure spill_procedure->collect_contaminated

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Glycyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Glycyl-L-phenylalanine

This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure safe operational use and disposal.

Personal Protective Equipment (PPE)

Proper personal protective equipment is crucial to minimize exposure and ensure personal safety when handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Protects against dust particles and potential splashes.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the chemical.
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.Prevents inhalation of airborne particles.
Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to prevent contamination and ensure the well-being of laboratory personnel.

1. Preparation and Area Setup:

  • Ensure the work area, such as a laboratory bench or a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and materials before commencing work.

2. Handling and Weighing:

  • To minimize the generation of dust, handle this compound in an area with good ventilation, such as a chemical fume hood, especially when handling larger quantities.

  • Use a clean spatula and weighing paper or a weigh boat for accurate measurement.

  • Avoid direct contact with the powder. If contact occurs, wash the affected area thoroughly with water.

3. Dissolving and Solution Preparation:

  • When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.

  • Stir the mixture gently until the solid is fully dissolved.

4. Post-Handling Procedures:

  • Clean all equipment and the work surface thoroughly after use.

  • Remove and dispose of gloves properly.

  • Wash hands with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory requirements.

1. Unused and Waste Product:

  • Unused or waste this compound should be collected in a designated, clearly labeled, and sealed container for chemical waste.

  • It is recommended to dispose of chemical waste through a licensed disposal company.

2. Contaminated Materials:

  • Items such as used gloves, weighing paper, and paper towels that have come into contact with this compound should be placed in a sealed bag and disposed of as solid chemical waste.

3. Empty Containers:

  • Rinse empty containers thoroughly with an appropriate solvent.

  • The rinsate should be collected and disposed of as chemical waste.

  • Once cleaned, the container can be disposed of according to institutional guidelines for non-hazardous waste.

Visual Guides

The following diagrams provide a visual representation of the safe handling workflow and key safety considerations for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Prep_Area 1. Prepare Work Area Don_PPE 2. Don Appropriate PPE Prep_Area->Don_PPE Weigh 3. Weigh this compound Don_PPE->Weigh Prepare_Solution 4. Prepare Solution (if applicable) Weigh->Prepare_Solution Clean_Area 5. Clean Work Area & Equipment Prepare_Solution->Clean_Area Doff_PPE 6. Doff and Dispose of PPE Clean_Area->Doff_PPE Wash_Hands 7. Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste 8. Dispose of Chemical Waste Wash_Hands->Dispose_Waste

Safe handling workflow for this compound.

Safety_Considerations Eye_Protection Eye Protection Hand_Protection Hand Protection Body_Protection Body Protection Ventilation Adequate Ventilation Avoid_Dust Avoid Dust Formation Proper_Cleaning Thorough Cleaning Eyewash_Shower Eyewash/Shower Access Spill_Kit Spill Kit Availability Waste_Segregation Waste Segregation Licensed_Disposal Licensed Disposal

×

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Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。